Product packaging for Fmoc-DL-Nle-OH(Cat. No.:CAS No. 144701-20-2)

Fmoc-DL-Nle-OH

Cat. No.: B557656
CAS No.: 144701-20-2
M. Wt: 353.4 g/mol
InChI Key: VCFCFPNRQDANPN-UHFFFAOYSA-N
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Description

Fmoc-DL-Nle-OH, also known as this compound, is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4 B557656 Fmoc-DL-Nle-OH CAS No. 144701-20-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFCFPNRQDANPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144701-20-2
Record name 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
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Foundational & Exploratory

A Technical Guide to Fmoc-DL-Nle-OH: A Non-Proteinogenic Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-DL-norleucine (Fmoc-DL-Nle-OH), a non-proteinogenic amino acid derivative crucial for modern peptide chemistry. This document details its physicochemical properties, its strategic role in peptide synthesis, and comprehensive experimental protocols for its incorporation into peptide sequences. Furthermore, it explores the biological significance of norleucine-containing peptides and their potential to modulate key signaling pathways in therapeutic development.

Introduction to this compound

This compound is a racemic mixture of the D- and L-enantiomers of norleucine, an acyclic isomer of leucine. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, making it a standard building block in solid-phase peptide synthesis (SPPS). The use of the DL-racemic mixture is a deliberate strategy in drug discovery, primarily for the generation of peptide libraries with stereochemical diversity at a specific position. This approach allows for the synthesis of a pair of diastereomeric peptides in a single process, which can then be screened for desired biological activities.

Norleucine is often employed as a substitute for methionine to prevent oxidation, thereby enhancing the stability and shelf-life of a peptide. The incorporation of the D-enantiomer of norleucine can significantly increase a peptide's resistance to proteolytic degradation, leading to a longer in vivo half-life.

Physicochemical Properties of Fmoc-Nle-OH Enantiomers

While this guide focuses on the DL-racemic mixture, the properties of the individual enantiomers are foundational.

PropertyFmoc-L-Nle-OHFmoc-D-Nle-OH
Synonyms Fmoc-L-norleucine, N-α-Fmoc-L-norleucineFmoc-D-norleucine, N-Fmoc-D-norleucine
CAS Number 77284-32-3[1][2][3][4]112883-41-7[5][6]
Molecular Formula C₂₁H₂₃NO₄[1][2][5]C₂₁H₂₃NO₄[5][6]
Molecular Weight 353.41 g/mol [1][2]353.41 g/mol [5][6]
Appearance White to off-white powder[1][3]White to off-white powder
Melting Point 137-147 °C[1]141-144 °C
Purity (Typical) ≥98%[1][2]≥98%[6]
Solubility Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][7]Soluble in DMF and other organic solvents.
Optical Rotation -19°± 2° (C=1, DMF)[1]Not applicable for the racemic mixture.

Role of this compound in Peptide Synthesis

The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS). The Fmoc protecting group is stable under a variety of reaction conditions but is readily cleaved by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF). This orthogonality allows for the selective deprotection of the α-amino group, enabling the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

The use of the DL-racemic mixture introduces stereochemical diversity, which is particularly valuable in the generation of peptide libraries for screening purposes. This can lead to the discovery of peptides with novel conformations and enhanced biological activities.

Advantages of Incorporating Norleucine
  • Methionine Replacement: Norleucine is isosteric to methionine but lacks the oxidizable sulfur atom. Replacing methionine with norleucine can prevent oxidative degradation of the peptide, thereby increasing its stability and shelf-life.

  • Increased Proteolytic Stability: The incorporation of the D-enantiomer of norleucine renders the peptide more resistant to degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

  • Modulation of Hydrophobicity: The linear four-carbon side chain of norleucine can increase the overall hydrophobicity of a peptide, potentially enhancing its interaction with biological membranes.

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into a peptide sequence using both manual and automated SPPS.

Manual Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for incorporating this compound.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

    • Add a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times) to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of the resin. A negative result (yellow beads) indicates the absence of free primary amines and thus a complete coupling reaction.

  • Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the desired peptide sequence.

Automated Solid-Phase Peptide Synthesis

Modern automated peptide synthesizers streamline the SPPS process. A typical automated protocol for a single coupling cycle with this compound would involve the following steps programmed into the synthesizer:

  • Fmoc Deprotection: Automated delivery of 20% piperidine in DMF to the reaction vessel, followed by a programmed reaction time and subsequent washing cycles with DMF.

  • Amino Acid Delivery and Coupling:

    • Automated delivery of a pre-prepared solution of this compound, coupling reagents (e.g., HBTU/DIPEA), and solvent (DMF) to the reaction vessel.

    • Programmed coupling time with agitation.

  • Washing: Automated washing cycles with DMF and DCM.

The synthesizer repeats this cycle for all amino acids in the sequence.

Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether to the filtrate.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Purification and Analysis

The crude peptide, which will be a mixture of two diastereomers, can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analytical RP-HPLC: To check the purity of the crude product and to optimize the purification conditions.

  • Preparative RP-HPLC: To separate the two diastereomers and other impurities. The separation is based on hydrophobicity, and the different stereochemistry can lead to slightly different retention times.

  • Mass Spectrometry: To confirm the molecular weight of the purified peptides.

Quantitative Data

The efficiency of each step in SPPS is critical for the overall yield and purity of the final peptide. While specific quantitative data for this compound is not extensively published, the following table summarizes typical data for Fmoc-amino acid coupling in SPPS. It is expected that the D- and L-isomers of norleucine will couple with similar efficiency.

ParameterTypical ValueFactors Influencing
Coupling Efficiency >99%Monitored by qualitative tests (e.g., Kaiser test) or quantitative UV monitoring of Fmoc deprotection. Incomplete coupling can lead to deletion sequences.
Racemization <1%Norleucine is not considered a high-risk amino acid for racemization during coupling. The choice of coupling reagents can influence this.
Cleavage Yield 70-95%Dependent on the peptide sequence, resin type, and the cleavage cocktail used.
Purity of Crude Peptide 50-90%Highly sequence-dependent. The use of a DL-amino acid will result in a mixture of diastereomers, affecting the initial purity assessment.

Biological Significance and Signaling Pathways

The incorporation of norleucine, particularly the D-enantiomer, can impart significant biological properties to peptides.

Antimicrobial and Anticancer Peptides

Many antimicrobial and anticancer peptides are cationic and amphipathic, allowing them to selectively interact with and disrupt the negatively charged membranes of bacterial or cancer cells. The increased hydrophobicity and stability of D-norleucine-containing peptides can enhance this activity.

Antimicrobial_Peptide_Pathway cluster_membrane Cell Membrane Peptide Peptide Membrane_Binding Electrostatic Attraction and Hydrophobic Insertion Peptide->Membrane_Binding Initial Interaction Pore_Formation Pore Formation (Toroidal or Barrel-Stave) Membrane_Binding->Pore_Formation Peptide Aggregation Membrane_Disruption Membrane Disruption and Depolarization Pore_Formation->Membrane_Disruption Ion Leakage Cell_Lysis Cell_Lysis Membrane_Disruption->Cell_Lysis Loss of Integrity

Antimicrobial peptide membrane disruption pathway.
Neurodegenerative Diseases

Norleucine has been used as a non-oxidizable mimic of methionine to study the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. Replacing methionine with norleucine in Aβ peptides has been shown to reduce their neurotoxic effects.

Amyloid_Beta_Pathway APP Amyloid Precursor Protein Secretases β- and γ-Secretase Cleavage APP->Secretases Abeta_Monomer Aβ Monomer (with Norleucine substitution) Secretases->Abeta_Monomer Oligomers Soluble Oligomers Abeta_Monomer->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Neurotoxicity Reduced Neurotoxicity Oligomers->Neurotoxicity Fibrils Insoluble Fibrils (Amyloid Plaques) Protofibrils->Fibrils

Amyloid-β aggregation pathway with norleucine substitution.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow of a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

SPPS_Workflow Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 Wash with DMF Deprotection->Washing_1 Coupling Couple this compound (HBTU/DIPEA in DMF) Washing_1->Coupling Washing_2 Wash with DMF/DCM Coupling->Washing_2 Next_Cycle More Residues? Washing_2->Next_Cycle End_Cycle Peptide Elongated by One Residue Final_Cleavage Cleavage from Resin and Deprotection End_Cycle->Final_Cleavage Next_Cycle->Deprotection Yes Next_Cycle->End_Cycle No

Workflow of a single Fmoc-SPPS cycle.

Conclusion

This compound is a valuable and versatile building block in the field of peptide synthesis. Its use allows for the creation of peptide libraries with stereochemical diversity, and the incorporation of norleucine offers distinct advantages in terms of stability and biological activity. The protocols and information provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize this compound in the design and synthesis of novel peptides with therapeutic potential.

References

Fmoc-DL-Nle-OH chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Fmoc-DL-Nle-OH: Chemical Properties, Structure, and Application

Introduction

N-α-(9-Fluorenylmethoxycarbonyl)-DL-norleucine (this compound) is a synthetic amino acid derivative crucial for peptide chemistry and drug development. As a racemic mixture of the D- and L-enantiomers of norleucine, it serves as a key building block in Solid-Phase Peptide Synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group is instrumental, providing a temporary shield that prevents unwanted side reactions during peptide bond formation.[1] Its lability under mild basic conditions, typically using a piperidine solution, allows for the sequential and controlled elongation of the peptide chain.[1][2]

The incorporation of the unnatural amino acid norleucine, an isomer of leucine, into peptide sequences can confer unique properties. It can be used to probe the structural and functional roles of leucine residues and, in some cases, enhance the metabolic stability of the resulting peptide. This guide provides a comprehensive overview of the chemical properties, structure, and experimental applications of this compound for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder.[3][4] The key physicochemical properties are summarized in the table below. It is important to note that while data for the specific DL-racemic mixture is limited, the properties of the individual L- and D-enantiomers are well-documented and provide a reliable reference.

Table 1: Physicochemical Properties of Fmoc-Nle-OH

PropertyValueSource(s)
Molecular Formula C₂₁H₂₃NO₄[5][6]
Molecular Weight 353.41 g/mol [5][6]
Appearance White to off-white powder/crystalline powder[3][5]
Melting Point 135-147 °C[3][5][7][8]
Solubility Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3][4][5]
Storage Temperature 2-8°C[3]
CAS Number 144701-20-2 (DL form)[9]
77284-32-3 (L-form)[3][5]
112883-41-7 (D-form)[10]
Chemical Structure

The structure of this compound consists of the amino acid norleucine, which has a linear six-carbon backbone, with the α-amino group protected by the bulky, aromatic fluorenylmethoxycarbonyl (Fmoc) group.

  • IUPAC Name: (2RS)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]hexanoic acid

  • SMILES: CCCC--INVALID-LINK--NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 (for the L-enantiomer)[11]

  • InChI Key: VCFCFPNRQDANPN-LJQANCHMSA-N (for the L-enantiomer)[8]

The Fmoc group is the key functional moiety for its application in SPPS, while the carboxylic acid group participates in the peptide bond formation.

Experimental Protocols

This compound is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][7] The following protocols describe its synthesis via Fmoc protection and its subsequent use in a typical SPPS coupling cycle.

Synthesis of this compound

The synthesis involves the reaction of DL-Norleucine with an activated Fmoc reagent, such as 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu).[12][13]

Materials:

  • DL-Norleucine

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) (1.05 equivalents)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane (or Acetone) and deionized water

  • Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

Methodology:

  • Dissolution: Dissolve DL-Norleucine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir until the solid is fully dissolved.[13]

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Fmoc Reagent Addition: Dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane and add it dropwise to the cooled amino acid solution over 30-60 minutes with vigorous stirring.[13]

  • Reaction: Allow the reaction mixture to warm slowly to room temperature and continue stirring overnight (12-18 hours).[13]

  • Work-up: Dilute the reaction mixture with deionized water. Transfer the mixture to a separatory funnel and wash twice with diethyl ether to remove unreacted Fmoc reagent and byproducts.[13]

  • Acidification and Precipitation: Collect the aqueous layer and cool it in an ice bath. Slowly add 1 M HCl to acidify the solution to a pH of approximately 2, which will cause the this compound product to precipitate as a white solid.[12][13]

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.[13]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane) to achieve high purity.[12][13]

G General Workflow for Fmoc Protection of DL-Norleucine A Dissolve DL-Norleucine in aq. NaHCO₃ / Dioxane B Cool to 0-5°C A->B C Add Fmoc-OSu in Dioxane (dropwise) B->C D Stir Overnight at RT C->D E Aqueous Work-up (Wash with Ether) D->E F Acidify with HCl to pH ~2 E->F G Precipitation of Product F->G H Filter and Dry G->H I This compound H->I

Caption: Synthesis workflow from starting materials to crude product.

Use in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a generalized manual procedure for a single coupling cycle in Fmoc-based SPPS.[1][14]

Materials and Reagents:

  • This compound

  • Solid support resin with a free amine group (e.g., Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Activation solution: Coupling reagents such as HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

Methodology:

  • Resin Preparation: Start with a resin that has a free amine group from the previous cycle. Swell the resin in DMF for 30-60 minutes.[14]

  • Amino Acid Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to the resin loading) by dissolving it in DMF with a coupling agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.). Allow the activation to proceed for a few minutes.[15]

  • Coupling: Add the activated this compound solution to the resin. Agitate the mixture for 1-2 hours at room temperature to allow the peptide bond to form.

  • Washing: After the coupling reaction, drain the solution and wash the resin thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[1]

  • Fmoc Deprotection: To prepare for the next coupling cycle, remove the Fmoc group from the newly added norleucine residue. Add the 20% piperidine in DMF solution to the resin and agitate for 5-20 minutes.[14]

  • Final Washing: Drain the deprotection solution and wash the resin extensively with DMF to ensure all piperidine and the cleaved Fmoc-adduct are removed. The resin now has a free amine group and is ready for the next amino acid coupling.[14]

G Single Coupling Cycle in Fmoc-Based SPPS cluster_start cluster_coupling Coupling Step cluster_deprotection Deprotection Step cluster_end start Resin with Free Amine A Activate this compound (HBTU/DIPEA in DMF) start->A 1. B Add Activated Amino Acid to Resin & Agitate A:e->B:w C Wash Resin (DMF, DCM) B:e->C:w 2. D Add 20% Piperidine in DMF C:e->D:w 3. E Wash Resin (DMF) D:e->E:w 4. end Resin Ready for Next Cycle E:e->end:w 5.

Caption: Workflow of a single cycle in Fmoc-based SPPS.

Conclusion

This compound is an essential reagent in peptide synthesis, offering a reliable method for incorporating the non-proteinogenic amino acid norleucine into peptide chains. Its well-defined chemical properties and the robust nature of Fmoc-based SPPS protocols make it a valuable tool for researchers and drug developers. The ability to introduce norleucine allows for the fine-tuning of peptide properties, such as stability and biological activity, which is critical in the pursuit of novel peptide-based therapeutics. This guide provides the foundational technical information required for the effective synthesis and application of this versatile building block.

References

Fmoc-DL-Nle-OH for Solid-Phase Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Fmoc-DL-Nle-OH (N-α-Fmoc-DL-norleucine), a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS). Norleucine (Nle), a non-proteinogenic amino acid, serves as a valuable tool for modifying peptide properties. The use of the racemic "DL" mixture is a deliberate strategy for introducing stereochemical diversity, primarily in the generation of peptide libraries for drug discovery and screening. This guide details the physicochemical properties of this compound, its unique applications in SPPS, detailed experimental protocols for its incorporation into a peptide sequence, and the critical post-synthesis considerations.

Introduction to this compound in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for chemically synthesizing peptides.[1] This technique relies on the sequential addition of amino acids, whose α-amino groups are temporarily protected by the base-labile Fmoc group, to a growing peptide chain anchored to a solid resin support.[1][2][3]

The incorporation of non-proteinogenic amino acids (NPAAs) is a key strategy for enhancing the therapeutic properties of peptides.[4][5][6] NPAAs can improve metabolic stability, receptor binding affinity, and bioavailability.[4][6] Norleucine (Nle) is an isomer of leucine and is frequently used as a stable isostere for methionine, as its unbranched, non-oxidizable side chain mimics methionine's size and hydrophobicity.

This compound is a racemic mixture of N-α-Fmoc-protected D- and L-norleucine. While enantiomerically pure amino acids are typically used to synthesize a single, defined peptide, the use of a racemic mixture is a specialized technique. Its primary purpose is to intentionally generate a pair of diastereomeric peptides in a single synthesis.[7] This approach is highly valuable in drug discovery for creating peptide libraries where stereochemical diversity at a specific position is desired for screening and identifying leads with optimal activity or stability.[7]

Physicochemical and Quantitative Data

The efficiency and success of SPPS depend on the quality and properties of the building blocks. The table below summarizes key quantitative data for Fmoc-Norleucine derivatives.

PropertyFmoc-L-Nle-OHFmoc-D-Nle-OHThis compound
Synonyms N-α-Fmoc-L-norleucineN-α-Fmoc-D-norleucineN-α-Fmoc-DL-norleucine
CAS Number 77284-32-3[8]112883-41-7[9][10]144701-20-2[]
Molecular Formula C₂₁H₂₃NO₄[12][9]C₂₁H₂₃NO₄[9][10]C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol [12][8]353.42 g/mol [10]353.41 g/mol
Appearance White to off-white powder[12]White powder[10]White to off-white powder[]
Melting Point 135-147 °C[12]140-146 °C[10]Not specified, typically a range
Purity (HPLC) ≥98.0%[12]≥99.5% (Chiral HPLC)[10]Not specified, mixture of isomers
Solubility Soluble in DMF, DCM, Chloroform, DMSO[13][14]Soluble in DMF[10]Assumed similar to isomers
Optical Rotation [α]D20 = -19°± 2° (c=1, DMF)[12][α]D20 = +19°± 3° (c=1, DMF)[10]Not applicable

Core Experimental Workflow and Methodologies

The incorporation of this compound follows the standard Fmoc-SPPS workflow. The process is cyclical, involving repeated steps of deprotection and coupling.

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each amino acid) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Dibenzofulvene-Adduct Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Prepare for Coupling Wash2 DMF Wash Coupling->Wash2 Remove Excess Reagents Wash2->Deprotection Start Next Cycle FinalCleavage Final Cleavage & Deprotection (TFA) Wash2->FinalCleavage After Final Cycle Resin Start: Resin Swelling Resin->Deprotection

Figure 1: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol

This protocol outlines the manual synthesis on a 0.1 mmol scale using Wang resin. Adjustments may be necessary based on the specific peptide sequence and scale.

A. Materials and Reagents

  • Resin: Wang resin pre-loaded with the C-terminal amino acid (e.g., 0.1 mmol).

  • Amino Acid: this compound.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[14]

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[1][15][16]

  • Coupling Reagents:

    • Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU.

    • Base: DIPEA (N,N-Diisopropylethylamine).

  • Washing Solvents: DMF, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/TIPS, 82.5:5:5:5:2.5) or a simpler mixture (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIPS)).

  • Precipitation: Cold diethyl ether (-20°C).[17]

B. Synthesis Procedure

  • Resin Swelling:

    • Place the peptide-resin (0.1 mmol) in a reaction vessel.

    • Add DMF (5-10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[15]

    • Drain the solvent.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5-7 minutes.[15] Drain.

    • Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection. Drain the solution.

  • Washing:

    • Wash the resin thoroughly to remove all traces of piperidine.

    • Perform a sequence of washes: DMF (3x), IPA (2x), DMF (3x). Use ~5 mL of solvent for each wash.

  • Coupling of this compound:

    • In a separate vial, prepare the activation solution:

      • Dissolve this compound (3 eq., 0.3 mmol, ~106 mg) and HBTU (2.9 eq., 0.29 mmol, ~110 mg) in DMF (~3 mL).

      • Add DIPEA (6 eq., 0.6 mmol, ~105 µL).

      • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the drained resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring (Optional): Perform a Kaiser test to confirm reaction completion (a negative test indicates a free primary amine is no longer present).

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin as described in step 3 to remove excess reagents and by-products.

  • Cycle Repetition:

    • Repeat steps 2 through 5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Global Deprotection:

    • After the final coupling and washing, perform a final Fmoc deprotection (Step 2).

    • Wash the resin with DMF, followed by DCM (3x), and dry the resin under vacuum for at least 1 hour.

    • Add the cleavage cocktail (~5-10 mL) to the dried resin in a fume hood.[17]

    • Agitate gently for 2-3 hours at room temperature.[18]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA (2x) and combine the filtrates.[17]

  • Peptide Precipitation, Purification, and Analysis:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a 50 mL tube of cold diethyl ether (~40 mL).[17]

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether (2x).

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude product in a suitable solvent (e.g., Water/Acetonitrile with 0.1% TFA) for purification.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2][19][20][21] This step is critical for separating the two diastereomers generated from the DL-Nle incorporation.

    • Analyze the purified fractions by mass spectrometry to confirm the identity of each diastereomer.

Critical Consideration: The Consequence of Using a Racemic Mixture

The deliberate use of this compound is a powerful tool for generating chemical diversity. When coupled to a chiral peptide chain, the D- and L-isomers will produce two distinct product molecules known as diastereomers. These diastereomers have different three-dimensional structures and, consequently, may exhibit different biological activities, stabilities, and chromatographic retention times.

Racemic_Consequence cluster_products Crude Product Mixture PeptideResin Peptide-Resin (Sequence: ...-Xaa-NH-) CouplingStep Coupling with This compound PeptideResin->CouplingStep ProductL Diastereomer 1 (...-Xaa-L-Nle-...) CouplingStep->ProductL ~50% ProductD Diastereomer 2 (...-Xaa-D-Nle-...) CouplingStep->ProductD ~50% Separation RP-HPLC Purification ProductL->Separation ProductD->Separation

References

Fmoc-DL-Nle-OH: A Comprehensive Technical Guide to its Synthesis, Applications, and Relevance in Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids (UAAs) into peptide scaffolds has emerged as a powerful strategy to enhance therapeutic efficacy. Among these, Fmoc-DL-Nle-OH, the fluorenylmethyloxycarbonyl-protected form of DL-norleucine, serves as a critical building block. Norleucine, an isomer of leucine, is a non-proteinogenic amino acid that, when introduced into peptide sequences, can confer valuable properties such as increased metabolic stability and modulated biological activity. This technical guide provides an in-depth overview of this compound, detailing its discovery, synthesis, physicochemical properties, and its pivotal role in solid-phase peptide synthesis (SPPS). Furthermore, it explores the biological relevance of norleucine-containing peptides, with a focus on their interaction with key signaling pathways.

Discovery and Relevance of Unnatural Amino Acids

The use of unnatural amino acids in peptide design is a cornerstone of modern medicinal chemistry. The introduction of non-standard amino acids can lead to peptides with improved pharmacokinetic profiles, such as enhanced resistance to proteolytic degradation. This increased stability is crucial for the development of peptide-based therapeutics, as it can prolong their in vivo half-life and bioavailability. Norleucine, in particular, is often used as a substitute for methionine to prevent oxidation, thereby increasing the stability and shelf-life of a peptide. The development of Fmoc (9-fluorenylmethyloxycarbonyl) as a protecting group for the alpha-amino group of amino acids revolutionized solid-phase peptide synthesis, providing a milder and more orthogonal protection strategy compared to the traditional Boc (tert-butyloxycarbonyl) chemistry. The "discovery" of this compound is therefore intrinsically linked to the broader development of Fmoc-based SPPS and the strategic use of unnatural amino acids to create more drug-like peptides.

Physicochemical Properties of this compound

This compound is a racemic mixture of Fmoc-D-Nle-OH and Fmoc-L-Nle-OH. The physicochemical properties are therefore a composite of the two enantiomers.

PropertyDataReference
Molecular Formula C₂₁H₂₃NO₄[1][2]
Molecular Weight 353.41 g/mol [1][2]
Appearance White to off-white powder/crystalline solid[1][3]
Melting Point 137-147 °C (for L-enantiomer)[1]
Purity ≥98%[1][2]
Solubility Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][3]
Storage Temperature 2-8°C[2]

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the Fmoc protection of a free amino acid, which can be applied to the synthesis of this compound from DL-Norleucine.

Materials:

  • DL-Norleucine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Water

Procedure:

  • Dissolve DL-Norleucine in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃ solution.

  • Add Fmoc-OSu (1.05 equivalents) to the solution and stir the reaction mixture at room temperature for 16 hours.

  • Dilute the reaction with water and adjust the pH to 9 with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Acidify the aqueous layer to a pH of 1 with 1 M HCl.

  • A precipitate of this compound will form. Collect the solid by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the product under vacuum to yield pure this compound.[4]

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines a standard cycle for the incorporation of this compound into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Wang resin, Rink amide resin)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt) or N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[5][6]

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3-4 equivalents relative to the resin loading capacity), a coupling agent (e.g., HBTU, 3-4 equivalents), and a base (e.g., DIPEA, 6-8 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane).

  • Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Relevance and Signaling Pathways

The incorporation of norleucine into peptides can significantly impact their biological activity. One of the key signaling pathways influenced by norleucine is the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.

Norleucine and the mTOR Signaling Pathway

Studies have shown that norleucine, similar to the natural amino acid leucine, can activate the mTOR signaling pathway.[7] This activation is crucial for initiating protein synthesis. The mTOR kinase is a component of two distinct protein complexes, mTORC1 and mTORC2. Amino acids, including norleucine, are known to activate mTORC1. This activation leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes mRNA translation and protein synthesis.[8][9]

mTOR_Signaling_Pathway Norleucine Norleucine mTORC1 mTORC1 Norleucine->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates (inactivates) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits

Caption: Activation of the mTORC1 signaling pathway by norleucine, leading to protein synthesis.

Quantitative Data on Norleucine-Containing Peptides

The strategic substitution of natural amino acids with norleucine can lead to peptides with improved biological activities. Below is a summary of representative quantitative data.

Peptide/SystemParameterValueBiological Relevance
Norleucine supplementation in ratsProtein synthesis rate in adipose tissue, liver, and skeletal muscleIncreasedDemonstrates the ability of norleucine to stimulate protein synthesis in vivo, likely via the mTOR pathway.
Norleucine as an internal standard in quantitative proteomicsCoefficient of Variation (CV) for peptide quantitation<17%Highlights the chemical stability and utility of norleucine in analytical applications.[10]
Comparison of methionine vs. norleucine-containing peptides with phospholipid bilayersPartitioning into lipid phaseGreater tendency for norleucine-containing peptideIndicates that norleucine can alter the hydrophobic interactions of peptides with cell membranes, potentially affecting their mechanism of action.[11]

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides with enhanced therapeutic potential. The incorporation of the unnatural amino acid norleucine offers a powerful strategy to modulate the physicochemical and biological properties of peptides, including increased stability and the ability to activate key cellular signaling pathways such as the mTOR pathway. The detailed experimental protocols provided in this guide for the synthesis of this compound and its use in solid-phase peptide synthesis will be a valuable resource for researchers in academia and industry. As the field of peptide therapeutics continues to evolve, the strategic use of unnatural amino acids like norleucine will undoubtedly play a crucial role in the development of novel and effective drugs.

References

The Dual-Edged Sword: A Technical Guide to Fmoc-DL-Nle-OH in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core applications of N-α-(9-Fluorenylmethoxycarbonyl)-DL-norleucine (Fmoc-DL-Nle-OH), a racemic mixture of a non-proteinogenic amino acid, in the landscape of biochemical research. While the use of optically pure amino acids is standard in peptide synthesis for targeted therapeutics, the strategic incorporation of a DL-racemic mixture offers unique advantages, particularly in the discovery and initial screening phases of drug development. This document details its primary applications, provides comprehensive experimental protocols, summarizes relevant quantitative data, and visualizes key workflows.

Core Applications of this compound

The primary application of this compound is as a building block in Solid-Phase Peptide Synthesis (SPPS). Norleucine (Nle), an isomer of leucine, is not one of the 20 canonical amino acids, and its incorporation into peptide sequences can bestow novel properties. It is often used as a non-oxidizable substitute for methionine, enhancing the chemical stability of the resulting peptide.[1][2]

The use of the DL-racemic mixture is a deliberate strategy for generating diastereomeric peptide libraries .[3] When this compound is incorporated into a peptide sequence, it results in a 1:1 mixture of two distinct peptides: one containing L-norleucine and the other containing D-norleucine at that specific position. This approach is particularly valuable for:

  • High-Throughput Screening: Creating diverse peptide libraries to screen for novel biological activities or binding affinities. The resulting mixture of stereoisomers can present different conformations, potentially leading to the discovery of unexpected "hits" that might be missed with a single enantiomer.[3]

  • Studying Stereochemical Impact: Providing a rapid method to assess the influence of stereochemistry at a specific position on a peptide's function, stability, and interaction with biological targets.[3]

  • Enhanced Proteolytic Resistance: Peptides containing D-amino acids, such as D-norleucine, often exhibit significantly increased resistance to degradation by proteases, which are stereospecific for L-amino acids.[4][5] This can lead to a longer in vivo half-life, a crucial attribute for therapeutic peptides.[5][6]

Quantitative Data Summary

While direct quantitative comparisons for peptides differing only by the chirality of a single norleucine residue are not extensively documented, studies on analogous D-amino acid substitutions provide a clear indication of the potential impact. The following data is from a study on a brevinin-1 peptide (B1OS) and its variants, where an L-leucine (B1OS-L) or a D-leucine (B1OS-D-L) was added. This serves as a strong proxy for the expected differences in bioactivity when incorporating D-norleucine.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µM) [7]

Bacterial StrainParent Peptide (B1OS)L-Leucine Variant (B1OS-L)D-Leucine Variant (B1OS-D-L)
S. aureus ATCC 259233222
MRSA ATCC 433006444
E. faecalis ATCC 292126488
E. coli ATCC 25922128128128
P. aeruginosa ATCC 27853>128>128>128

Table 2: Comparative Hemolytic Activity (HC50 in µM) [7]

Peptide50% Hemolytic Concentration (HC50)
Parent Peptide (B1OS)162.30
L-Leucine Variant (B1OS-L)30.14
D-Leucine Variant (B1OS-D-L)58.21

Note: A lower MIC value indicates higher antibacterial potency. A higher HC50 value indicates lower toxicity to red blood cells.

The data illustrates that the addition of leucine significantly enhanced antibacterial activity against Gram-positive bacteria. Notably, the D-leucine variant (B1OS-D-L) retained this high potency while exhibiting significantly reduced hemolytic toxicity compared to the L-leucine variant, highlighting the therapeutic advantages that can be gained by manipulating stereochemistry.[7]

Experimental Protocols

Standard SPPS Cycle for Incorporating this compound

This protocol outlines a generalized manual procedure for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The quantities are illustrative for a 0.1 mmol synthesis scale.

Materials and Reagents:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: e.g., DIEA (N,N-Diisopropylethylamine)

  • Kaiser Test Kit

Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin-containing reaction vessel.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain yellow) indicates a complete coupling reaction. If the test is positive (beads turn blue), the coupling step should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.

  • Cycle Repetition: These steps (2-5) are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled, the N-terminal Fmoc group is removed (as in step 2).

    • The peptide is cleaved from the resin and side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: The crude peptide mixture, containing both the L-Nle and D-Nle diastereomers, is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The two diastereomers may or may not separate depending on the overall sequence and chromatographic conditions.

Mandatory Visualizations

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling 2. Coupling This compound HBTU/DIEA Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser End Final Cleavage & Purification Wash2->End Kaiser->Coupling Positive Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative Repeat->Deprotection

Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Library_Screening_Workflow Synthesis Peptide Synthesis with This compound Library Diastereomeric Peptide Library (Peptide-L-Nle & Peptide-D-Nle) Synthesis->Library Screening High-Throughput Screening (e.g., Binding Assay, Activity Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID No_Hit No Activity Hit_ID->No_Hit No Active_Mix Active Mixture Hit_ID->Active_Mix Yes Deconvolution Deconvolution: Synthesize & Test Pure L-Nle and D-Nle Peptides Active_Mix->Deconvolution Lead_Opt Lead Optimization Deconvolution->Lead_Opt

Caption: Logical workflow for the creation and screening of a diastereomeric peptide library using this compound.

References

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group in Fmoc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, with a specific focus on its application in the non-proteinogenic amino acid DL-norleucine (Fmoc-DL-Nle-OH). This document will delve into the chemical principles, synthesis, and application of this compound in solid-phase peptide synthesis (SPPS), a foundational technique in drug discovery and development. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to equip researchers with the practical knowledge required for the successful utilization of this versatile building block.

The Fmoc Protecting Group: A Pillar of Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile amine protecting group that has become a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1][2] Its popularity stems from its remarkable stability to acidic conditions and its facile removal under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3] This orthogonality allows for the selective deprotection of the Nα-amino group without compromising acid-labile side-chain protecting groups, a key principle of the widely adopted Fmoc/tBu (tert-butyl) strategy in SPPS.[2][4]

The use of the Fmoc group offers several advantages over the older tert-butyloxycarbonyl (Boc) strategy, which requires repetitive treatment with strong acids for deprotection. The mild conditions of Fmoc chemistry minimize side reactions and are compatible with a wider range of sensitive amino acid residues and post-translational modifications.[4]

This compound: Physicochemical and Analytical Data

This compound is a derivative of the non-proteinogenic amino acid norleucine, an isomer of leucine, where the α-amino group is protected by the Fmoc group. The "DL" designation indicates that it is a racemic mixture of both the D- and L-enantiomers. The incorporation of non-natural amino acids like norleucine into peptide sequences is a common strategy in drug development to enhance metabolic stability, modulate receptor binding, and fine-tune biological activity.[5] For instance, the substitution of methionine with the isosteric norleucine can prevent oxidation-related degradation of peptides.[5]

Quantitative Data Summary

The following table summarizes the key physicochemical and analytical data for this compound, compiled from various sources for the individual L- and D-enantiomers.

PropertyValueReference(s)
Chemical Formula C₂₁H₂₃NO₄[6][7]
Molecular Weight 353.41 g/mol [6][7]
Appearance White to off-white crystalline powder[8]
Melting Point 141-145 °C (for L-enantiomer)[8]
Solubility Soluble in DMF, DCM, and other common organic solvents.General Knowledge
Purity (HPLC) ≥98.0%[8][9]
Optical Rotation [α]²⁰D -16.0 to -20.0° (c=1, DMF for L-enantiomer)[8]
CAS Number 77284-32-3 (L-form), 112883-41-7 (D-form)[6][10]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in solid-phase peptide synthesis.

Synthesis of this compound

This protocol is adapted from general procedures for the Fmoc protection of amino acids.

Materials:

  • DL-Norleucine

  • 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution of DL-Norleucine: In a round-bottom flask, dissolve DL-norleucine (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate (2.0 equivalents). Stir the mixture at room temperature until the amino acid is completely dissolved.

  • Addition of Fmoc-OSu: In a separate beaker, dissolve Fmoc-OSu (1.05 equivalents) in acetone. Add the Fmoc-OSu solution dropwise to the stirring DL-norleucine solution over 30 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting DL-norleucine is consumed.

  • Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to a pH of approximately 2. A white precipitate of this compound will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x volume of the organic layer) and brine (1 x volume of the organic layer).

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound as a white solid.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Toluene

  • Heptane (or Hexane)

  • Erlenmeyer flask

  • Heating plate

  • Filtration apparatus

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of toluene. Gently heat the mixture with stirring to facilitate dissolution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not initiate, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can enhance crystal formation.

  • Precipitation: Once crystallization is established, slowly add heptane (or hexane) until the solution becomes cloudy to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold toluene/heptane mixture to remove any soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a standard manual SPPS cycle for coupling this compound to a growing peptide chain on a solid support (e.g., Rink Amide resin).

Materials:

  • This compound

  • Peptide synthesis resin (e.g., Rink Amide resin pre-loaded with the first amino acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base (e.g., DIPEA - N,N-Diisopropylethylamine)

  • Peptide synthesis vessel with a frit

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10 minutes.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Coupling Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the completion of the coupling reaction (a negative result, indicated by clear or yellowish beads, signifies a complete reaction).

  • Washing: Wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

Mandatory Visualizations

Chemical Structure and Synthesis Workflow

Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification DL-Norleucine DL-Norleucine Reaction Reaction (NaHCO3, Acetone/Water) DL-Norleucine->Reaction Fmoc-OSu Fmoc-OSu Fmoc-OSu->Reaction Crude Product Crude this compound Reaction->Crude Product Recrystallization Recrystallization (Toluene/Heptane) Crude Product->Recrystallization Pure Product Pure this compound Recrystallization->Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS Cycle for Incorporating this compound Start Resin-Bound Peptide (with N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Coupling of this compound (HBTU/DIPEA in DMF) Washing_1->Coupling Washing_2 DMF/DCM Wash Coupling->Washing_2 End Resin-Bound Peptide (Nle incorporated, N-terminal Fmoc) Washing_2->End End->Deprotection Next Cycle

Caption: A single cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Norleucine and the mTOR Signaling Pathway

Norleucine, similar to its isomer leucine, has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[2][4] The precise mechanism of how amino acids signal to mTOR is complex and involves several protein complexes.

Simplified mTORC1 Activation by Norleucine Norleucine Norleucine mTORC1 mTORC1 (Inactive) Norleucine->mTORC1 Activates mTORC1_active mTORC1 (Active) Protein_Synthesis Protein Synthesis mTORC1_active->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1_active->Cell_Growth Promotes

Caption: Simplified overview of mTORC1 activation by norleucine.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, enabling the efficient and reliable synthesis of complex peptide molecules. This compound, as a non-proteinogenic amino acid derivative, offers a valuable building block for medicinal chemists and drug developers to create peptides with enhanced stability and tailored biological activities. The detailed protocols and data presented in this technical guide provide a solid foundation for researchers to confidently synthesize and utilize this compound in their pursuit of novel peptide-based therapeutics. A thorough understanding of the principles of Fmoc chemistry and its practical application is crucial for advancing the frontiers of drug discovery.

References

Fmoc-DL-Nle-OH: A Comprehensive Technical Guide for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the selection of amino acid building blocks is a critical determinant of the final peptide's properties and therapeutic potential. While the twenty proteinogenic amino acids form the primary alphabet of peptide chemistry, the incorporation of non-proteinogenic amino acids offers a powerful strategy to enhance stability, modulate bioactivity, and explore novel chemical space. Fmoc-DL-Nle-OH, the fluorenylmethoxycarbonyl-protected form of DL-norleucine, is a valuable tool in this regard. Norleucine, an isomer of leucine, serves as a key substitute for methionine, mitigating oxidation-related degradation and influencing peptide conformation. This in-depth technical guide provides a comprehensive comparison of this compound with other common Fmoc-protected amino acids, detailing its physicochemical properties, performance in SPPS, and applications in drug discovery, particularly in the context of neurodegenerative diseases.

Physicochemical Properties of Fmoc-Amino Acids

The physical and chemical characteristics of Fmoc-protected amino acids, such as solubility and melting point, are crucial for their handling and performance in automated and manual peptide synthesis. Poor solubility can lead to incomplete coupling reactions and reduced peptide yields. The following tables summarize the available physicochemical data for this compound and a selection of other common Fmoc-amino acids.

Table 1: Physicochemical Properties of this compound and Related Aliphatic/Aromatic Fmoc-Amino Acids

Fmoc-Amino AcidMolecular Weight ( g/mol )Melting Point (°C)Solubility in DMFSolubility in DMSOSolubility in DCM
This compound353.41141-144Soluble100 mg/mL (with sonication)[1]Soluble
Fmoc-L-Leu-OH353.4294-9630 mg/mL[2][3]30 mg/mL[2][3]-
Fmoc-L-Met-OH371.44-SolubleSoluble-
Fmoc-Gly-OH297.31156-159Soluble[4]Soluble[5]Soluble[4]
Fmoc-L-Ala-OH311.34147-153Clearly soluble (0.5 M)[6]--
Fmoc-L-Phe-OH387.44-SolubleSolubleSoluble[7]

Note: Solubility data is often qualitative and can be influenced by factors such as solvent purity and temperature. Quantitative data is provided where available.

Table 2: Physicochemical Properties of Fmoc-Protected Amino Acids with Polar, Acidic, and Basic Side Chains

Fmoc-Amino AcidMolecular Weight ( g/mol )Melting Point (°C)Solubility in DMFSolubility in DMSOSolubility in DCM
Fmoc-L-Ser(tBu)-OH383.44-Soluble≥ 100 mg/mL[5]-
Fmoc-L-Thr(tBu)-OH397.46125-135[8]Clearly soluble (0.5 M)[9]100 mg/mL (with sonication)[10]-
Fmoc-L-Asp(OtBu)-OH411.45148-150Soluble[11]SolubleSoluble[12]
Fmoc-L-Glu(OtBu)-OH425.48-Soluble≥40.93 mg/mL[1]-
Fmoc-L-His(Trt)-OH619.72-Soluble in 40% NMP/DMM mixture (0.1 M)[13]--
Fmoc-L-Arg(Pbf)-OH648.78>6525 mg/mL[14]25 mg/mL[14]-
Fmoc-L-Cys(Trt)-OH585.72164-175Clearly soluble (0.5 M)[15]30 mg/mL[16]-

Performance in Solid-Phase Peptide Synthesis (SPPS)

The success of SPPS is highly dependent on the efficiency of the coupling and deprotection steps, as well as the minimization of side reactions such as racemization.

Coupling Efficiency

The efficiency of the peptide bond formation is influenced by the steric hindrance of the amino acid side chain and the choice of coupling reagent. While specific quantitative data for this compound is not extensively published, its structural similarity to leucine and methionine suggests it will exhibit good coupling efficiency with standard coupling reagents. A comparative study of different activators showed that for most, crude purities of a model peptide ranged between 70.27% and 83.63%.[17]

Table 3: General Coupling Performance of Fmoc-Amino Acids

Fmoc-Amino AcidRelative Coupling EfficiencyNotes
Fmoc-Gly-OHVery HighNo steric hindrance.
Fmoc-L-Ala-OHVery HighMinimal steric hindrance from the methyl group.
This compoundHigh (inferred)Unbranched side chain similar to methionine, expected to couple efficiently.
Fmoc-L-Leu-OHHighBranched at the γ-carbon, generally couples well.
Fmoc-L-Phe-OHHighAromatic side chain is well-tolerated.
Fmoc-L-Val-OHModerateβ-branched side chain can present steric hindrance, may require optimized conditions (e.g., elevated temperature).
Fmoc-L-Ile-OHModerateβ-branched side chain, similar to Valine.
Fmoc-L-His(Trt)-OHModerate to HighBulky side chain, but generally couples well with appropriate reagents.
Fmoc-L-Arg(Pbf)-OHHighBulky protecting group is far from the reactive center.
Racemization

Racemization, the loss of stereochemical integrity at the α-carbon, is a potential side reaction during the activation step of peptide coupling. The extent of racemization is dependent on the amino acid, the coupling method, and the reaction conditions. For most amino acids, the rate of racemization during a synthesis cycle is generally low, often 0.4% or less.[18] However, certain amino acids are more susceptible.

Table 4: Racemization Potential of Selected Fmoc-Amino Acids

Fmoc-Amino AcidRacemization RiskNotes
Fmoc-Gly-OHNoneAchiral.
This compoundNot applicable (racemic mixture)The use of the DL form intentionally introduces stereochemical diversity.
Fmoc-L-Ala-OHVery Low
Fmoc-L-Leu-OHVery Low
Fmoc-L-Phe-OHLow
Fmoc-L-His(Trt)-OHHighHighly susceptible to racemization, especially with carbodiimide reagents. Use of additives like HOBt or HOAt is recommended.[19]
Fmoc-L-Cys(Trt)-OHHighProne to racemization, particularly at elevated temperatures.[19]

Experimental Protocols

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of Fmoc-SPPS.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (e.g., 95% TFA) Washing2->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide AB_Pathway cluster_0 Amyloidogenic Pathway cluster_1 Aggregation & Toxicity cluster_2 Therapeutic Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb β-secretase CTF C-terminal Fragment APP->CTF β-secretase AB_Monomer Aβ Monomer (with Met35) CTF->AB_Monomer γ-secretase Oligomers Soluble Oligomers AB_Monomer->Oligomers Aggregation Nle_Substitution Met35 -> Nle Substitution (using Fmoc-L-Nle-OH) Fibrils Fibrils (Plaques) Oligomers->Fibrils Oxidative_Stress Oxidative Stress (ROS Production) Oligomers->Oxidative_Stress Neurotoxicity Synaptic Dysfunction & Neuronal Death Oxidative_Stress->Neurotoxicity Reduced_Aggregation Reduced Aggregation & ROS Production Neuroprotection Neuroprotection Nle_Substitution->Reduced_Aggregation Reduced_Aggregation->Neuroprotection

References

Solubility and stability of Fmoc-DL-Nle-OH in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of N-α-(9-Fluorenylmethoxycarbonyl)-DL-norleucine (Fmoc-DL-Nle-OH), a key building block in solid-phase peptide synthesis (SPPS). A thorough understanding of these properties in various solvents is critical for optimizing peptide coupling reactions, minimizing impurities, and ensuring the synthesis of high-quality peptides. This document compiles available quantitative and qualitative data, details relevant experimental protocols, and visualizes key chemical processes.

Core Properties of this compound

This compound is a synthetic amino acid derivative where the alpha-amino group of DL-norleucine is protected by the base-labile Fmoc group. Norleucine, an isomer of leucine, possesses a linear four-carbon side chain, rendering it non-polar and hydrophobic. This characteristic significantly influences its solubility profile.

Solubility of this compound

The dissolution of Fmoc-amino acids is a prerequisite for their efficient participation in the coupling steps of SPPS. Poor solubility can lead to incomplete reactions and the formation of deletion sequences in the target peptide. This compound, owing to its hydrophobic side chain and the large aromatic Fmoc group, exhibits good solubility in a range of polar aprotic organic solvents commonly used in peptide synthesis.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound and its closely related analog, Fmoc-L-Leucine-OH. The solubility of the D, L, and DL forms in achiral solvents is expected to be virtually identical.

SolventChemical FormulaMolar Mass ( g/mol )CompoundSolubility (mg/mL)Molar Solubility (M)Conditions & Notes
Dimethylformamide (DMF) C₃H₇NO73.09Fmoc-L-Nle-OH>176.7~0.5"Clearly soluble" based on 25 mmol in 50 mL and 1 mmol in 2 mL.[1][2]
Dimethyl Sulfoxide (DMSO) C₂H₆OS78.13Fmoc-D-Nle-OH100~0.283Ultrasonic assistance may be required. Use of anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[3]
Ethanol, DMSO, DMF --Fmoc-L-Leucine-OH~30-Data for a close structural analog.[4][5]
Chloroform, DCM, Ethyl Acetate, Acetone --Fmoc-L-Nle-OHSolubleNot SpecifiedQualitative description from chemical suppliers.[6][7][8]
1:1 Ethanol:PBS (pH 7.2) --Fmoc-L-Leucine-OH~0.5~0.0014Sparingly soluble in aqueous buffers.[4][5]
Water H₂O18.02Fmoc-Amino AcidsSparingly SolubleNot SpecifiedGenerally considered insoluble for practical SPPS purposes.[9]

*Note: Data for Fmoc-L-Leucine-OH is provided as a proxy due to its structural similarity to this compound (both are non-polar, aliphatic amino acids with the same molecular weight).

Stability of this compound

The stability of this compound is primarily dictated by the lability of the Fmoc protecting group. This group is stable under acidic conditions but is readily cleaved by bases, particularly secondary amines like piperidine, which are used for its removal during the iterative cycles of SPPS.

Stability in Basic Conditions (Fmoc Deprotection)

The primary degradation pathway for this compound in a synthesis setting is the intentional, base-catalyzed deprotection. However, the presence of residual base from a previous cycle can lead to premature deprotection of the incoming amino acid in the coupling solution, resulting in synthesis failure.

The deprotection proceeds via a β-elimination mechanism, yielding the free amine, carbon dioxide, and dibenzofulvene (DBF). The DBF is subsequently scavenged by the amine base to form a stable adduct.

Illustrative Stability Data
Residual Piperidine Conc. (v/v in DMF)Exposure Time (minutes)Estimated Premature Deprotection (%)Potential Impact on Synthesis
0.1%151 - 5%Minor increase in deletion peptide impurities.
0.5%1510 - 25%Significant reduction in crude peptide purity; high levels of deletion sequences.[10]
1.0%1525 - 50%Critical synthesis failure; the desired product may be a minor component.[10]
0.5%3020 - 40%Critical synthesis failure, particularly with extended coupling times.[10]

Note: Data is illustrative and based on the stability of Fmoc-Gln(Trt)-OH, but the principle applies universally to Fmoc-amino acids.[10] Actual degradation rates can vary with temperature and the specific reagents used.

Thermal Stability

The Fmoc group can also be cleaved thermally without the presence of a base. Studies have shown that quantitative cleavage can occur in solvents like DMF, NMP, and DMSO at temperatures around 120°C within 15 minutes. This is a factor to consider in applications involving high temperatures, such as microwave-assisted peptide synthesis.

Experimental Protocols

Protocol for Solubility Determination (Gravimetric Method)

This protocol provides a general method for empirically determining the solubility of this compound in a specific solvent.

  • Preparation: Add an excess amount of this compound (e.g., 150 mg) to a pre-weighed vial.

  • Solvent Addition: Add a precise volume of the test solvent (e.g., 1.0 mL).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vial to pellet the undissolved solid.

  • Quantification: Carefully transfer a known volume of the supernatant to a new pre-weighed vial. Evaporate the solvent under vacuum until a constant weight of the dissolved solid is achieved.

  • Calculation: Determine the mass of the dissolved solid and calculate the solubility in mg/mL. Convert to molarity using the molecular weight of this compound (353.41 g/mol ).

G cluster_protocol Experimental Workflow: Solubility Determination prep 1. Preparation Add excess this compound to vial add_solvent 2. Solvent Addition Add known volume of solvent prep->add_solvent equilibrate 3. Equilibration Agitate at constant temp for 24h add_solvent->equilibrate separate 4. Separation Centrifuge to pellet solid equilibrate->separate quantify 5. Quantification Evaporate solvent from supernatant separate->quantify calculate 6. Calculation Determine mass and calculate solubility quantify->calculate

Workflow for Solubility Determination.
Protocol for Stability Assessment by RP-HPLC

This protocol can be used to assess the stability of this compound in a solution containing a base, simulating conditions of residual contamination in SPPS.

  • Solution Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMF) at a typical coupling concentration (e.g., 0.5 M).

  • Base Contamination: Spike the solution with a known concentration of piperidine (e.g., 0.5% v/v).

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the solution.

  • Quenching: Immediately dilute the aliquot into a quenching solution (e.g., 1:100 dilution in 50% acetonitrile/water with 0.1% TFA) to stop the degradation.

  • Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the decrease in the peak area of the intact this compound and the appearance of the peak corresponding to the deprotected DL-Nle-OH.

  • Data Analysis: Plot the percentage of intact this compound remaining against time to determine the degradation rate.

Visualizations of Key Processes

Fmoc Deprotection Pathway

The base-catalyzed removal of the Fmoc group is a critical step in SPPS and the primary pathway of chemical instability for this compound in the synthesis process.

G cluster_pathway Fmoc Deprotection (E1cB Mechanism) Fmoc_Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion 1. Proton Abstraction Free_Amine Free Amine (H₂N-Peptide) + CO₂ + Dibenzofulvene (DBF) Carbanion->Free_Amine 2. β-Elimination Adduct DBF-Piperidine Adduct Free_Amine->Adduct 3. Scavenging Piperidine Piperidine (Base) Piperidine->Fmoc_Peptide Piperidine->Free_Amine Scavenges DBF

Mechanism of Fmoc Deprotection.
Standard SPPS Cycle Workflow

The solubility and stability of this compound are critical during the coupling step of the iterative SPPS cycle.

G cluster_spps Workflow of a Single SPPS Cycle start Start: Resin with Free Amine coupling 1. Amino Acid Coupling - Dissolve this compound - Activate - Couple to resin start->coupling wash1 2. Wash (e.g., DMF) coupling->wash1 deprotection 3. Fmoc Deprotection (20% Piperidine in DMF) wash1->deprotection wash2 4. Wash (e.g., DMF) deprotection->wash2 next_cycle Next Cycle or Final Cleavage wash2->next_cycle

General Workflow of an SPPS Cycle.

Conclusion

This compound is a versatile building block for peptide synthesis with a favorable solubility profile in common organic solvents like DMF and DMSO. Its stability is primarily influenced by basic conditions, which are intentionally employed for Fmoc group removal. Understanding the quantitative solubility and the kinetics of its deprotection is essential for researchers to optimize SPPS protocols, thereby minimizing side reactions and maximizing the yield and purity of the final peptide product. The experimental protocols and data presented in this guide provide a framework for the effective and reliable use of this compound in peptide research and development.

References

A Technical Guide to Fmoc-DL-Nle-OH: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of Fmoc-DL-Nle-OH (N-α-Fmoc-DL-norleucine), a key building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, provides a comprehensive experimental protocol for its use in Solid-Phase Peptide Synthesis (SPPS), and explores the biological significance of incorporating norleucine into peptides, particularly in the context of neurodegenerative disease research.

Physicochemical Properties of Fmoc-Norleucine Derivatives

This compound is a racemic mixture of the D- and L-enantiomers of N-α-Fmoc-norleucine. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function is instrumental in the widely adopted Fmoc/tBu solid-phase peptide synthesis strategy due to its base-lability. The key properties of this compound and its individual enantiomers are summarized below.

PropertyThis compoundFmoc-L-Nle-OHFmoc-D-Nle-OH
CAS Number 144701-20-277284-32-3112883-41-7
Molecular Formula C₂₁H₂₃NO₄C₂₁H₂₃NO₄C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol 353.41 g/mol 353.41 g/mol
Appearance White to off-white powderWhite to off-white powderWhite powder
Purity ≥98%≥98%≥98%

Strategic Incorporation of Norleucine in Peptides

Norleucine, an isomer of leucine, is a non-proteinogenic amino acid that serves as a valuable tool in peptide design. Its primary application lies in its role as a stable isostere of methionine. The sulfur-containing side chain of methionine is susceptible to oxidation, which can compromise the stability and activity of a peptide. Replacing methionine with norleucine, which has a similar size and hydrophobicity but lacks the oxidizable sulfur atom, can significantly enhance the chemical stability of synthetic peptides.[1][2]

A prominent application of this strategy is in the study of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Research has demonstrated that the substitution of methionine at position 35 (Met35) of the Aβ peptide with norleucine can negate the neurotoxic effects associated with Aβ aggregation.[1] This highlights the utility of this compound in synthesizing modified Aβ analogues to investigate the mechanisms of neurotoxicity and to develop potential therapeutic interventions.

Experimental Protocol: Synthesis of an Aβ(30-42) Analogue with Nle Substitution using Fmoc-SPPS

This protocol outlines the manual solid-phase synthesis of a 13-amino acid fragment of the amyloid-β peptide, with the methionine at position 35 substituted by norleucine (Aβ(30-42) [Met35Nle]). The synthesis is performed on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.[3]

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first C-terminal amino acid (Fmoc-Gly-OH) to the deprotected resin using DIC and HOBt as activating agents in DMF. Allow the reaction to proceed for 2-4 hours.

  • Peptide Chain Elongation (Iterative Cycles): For each subsequent amino acid, including this compound at the corresponding position, perform the following cycle:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 min + 15 min) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[3]

    • Washing: Wash the resin extensively with DMF to remove piperidine and by-products.

    • Coupling: Pre-activate the next Fmoc-amino acid (3-5 equivalents) with DIC and HOBt in DMF. Add the activated amino acid solution to the resin and agitate for 1-4 hours. Monitor the coupling reaction using a ninhydrin test.[4]

    • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Final Deprotection and Cleavage:

    • After the final coupling step, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).[3]

    • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[3]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

experimental_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Iterative) cluster_final_steps Final Steps resin_swelling Resin Swelling (DMF) initial_deprotection Initial Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->initial_deprotection deprotection Fmoc Deprotection (20% Piperidine/DMF) initial_deprotection->deprotection wash_dmf Wash (DMF) deprotection->wash_dmf Repeat for each amino acid coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) wash_dmf->coupling Repeat for each amino acid wash_dmf_dcm Wash (DMF/DCM) coupling->wash_dmf_dcm Repeat for each amino acid wash_dmf_dcm->deprotection Repeat for each amino acid cleavage Cleavage from Resin (TFA/TIS/H₂O) wash_dmf_dcm->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Visualizing the Impact of Norleucine Substitution on Amyloid-β Aggregation

The aggregation of the amyloid-β peptide is a complex process involving the formation of various oligomeric and fibrillar species that are associated with neurotoxicity.[5][6] The substitution of methionine with norleucine can disrupt this aggregation pathway. The following diagram illustrates a simplified representation of the Aβ aggregation cascade and the putative point of intervention by norleucine-containing Aβ analogues.

amyloid_pathway cluster_aggregation Amyloid-β Aggregation Pathway cluster_intervention Therapeutic Intervention monomer Aβ Monomer dimer Dimer monomer->dimer oligomers Soluble Oligomers (Toxic Species) dimer->oligomers protofibrils Protofibrils oligomers->protofibrils fibrils Amyloid Fibrils (Plaques) protofibrils->fibrils nle_peptide Norleucine-Substituted Aβ Analogue nle_peptide->oligomers Inhibits Formation & Reduces Toxicity

Inhibition of Aβ Aggregation by Norleucine Substitution.

References

Safety and handling precautions for Fmoc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of Fmoc-DL-Nle-OH

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

This compound is a non-proteinogenic amino acid derivative commonly used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amino functionality.

Table 1: Physical and Chemical Properties of Fmoc-Norleucine Derivatives

PropertyDataSource(s)
Chemical Name N-α-(9-Fluorenylmethoxycarbonyl)-DL-norleucineN/A
Synonyms This compoundN/A
CAS Number 144701-20-2[1]
Molecular Formula C21H23NO4[2][3][4][5]
Molecular Weight 353.41 g/mol [2][6]
Appearance White to off-white powder or crystalline solid[2][7]
Melting Point 135-147 °C (for L-isomer)[2][8]
Solubility Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][7]
Storage Temperature 2-8 °C, desiccated and protected from light.[6]

Hazard Identification and GHS Classification

Based on data for similar Fmoc-amino acids, this compound may be classified as follows. Users should verify the classification with a specific SDS if available.

Table 2: GHS Hazard Classification (Based on Analogs)

Hazard ClassCategoryHazard StatementSource(s)
Skin Irritation2H315: Causes skin irritation[9][10]
Eye Irritation2AH319: Causes serious eye irritation[9][10]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[9]

GHS Pictogram:

alt text

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P264: Wash skin thoroughly after handling.[9]

  • P271: Use only outdoors or in a well-ventilated area.[9]

  • P280: Wear protective gloves/ eye protection/ face protection.[9]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[9]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[9]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[9]

Experimental Protocols

General Handling and Storage Protocol
  • Receipt and Inspection: Upon receipt, inspect the container for any damage.

  • Storage: Store the container tightly sealed in a dry, cool (2-8°C), and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][11] Protect from light.

  • Dispensing: When weighing and dispensing the powder, use a chemical fume hood to avoid inhalation of dust.[12][13] Use non-sparking tools.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9] If dust generation is significant, use a NIOSH-approved respirator.[9]

  • Hygiene: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.

Spill Response Protocol
  • Evacuation: Evacuate the immediate area of the spill.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent the powder from spreading or entering drains.[9][15]

  • Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.[16]

    • Place the spilled material into a suitable, labeled container for disposal.[11]

    • Clean the spill area with a damp cloth or paper towel.

  • Decontamination: Decontaminate all equipment used for cleanup.

  • Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[9][11]

First Aid Measures

Table 3: First Aid Procedures

Exposure RouteProcedureSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[9][11][17]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[9][11][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][11][17]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[11][17]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[16][17]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[11][17]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[11][17]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Avoid moisture and exposure to light.[12]

  • Incompatible Materials: Strong oxidizing agents.[11]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, and nitrogen oxides.[17]

Toxicological Information

To the best of our knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[11] The primary hazards are expected to be irritation to the skin, eyes, and respiratory system.[9][10]

Visualizations

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Proceed if safe Weigh/Dispense in Hood Weigh/Dispense in Hood Don PPE->Weigh/Dispense in Hood Perform Experiment Perform Experiment Weigh/Dispense in Hood->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Store Properly Store Properly Dispose Waste->Store Properly

Caption: General workflow for handling this compound.

PPE_Diagram Personal_Protective_Equipment Personal Protective Equipment (PPE) for this compound node_ppe Eye Protection Skin Protection Respiratory Protection node_eye_details Safety Glasses with Side Shields or Goggles node_ppe:port_eye->node_eye_details node_skin_details Chemical-Resistant Gloves (Nitrile) Lab Coat node_ppe:port_skin->node_skin_details node_resp_details NIOSH-approved Respirator (if dust is generated) node_ppe:port_resp->node_resp_details

Caption: Recommended Personal Protective Equipment (PPE).

References

Methodological & Application

Application Notes and Protocols for Fmoc-DL-Nle-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleucine (Nle), a non-proteinogenic amino acid, serves as a valuable isostere for methionine in peptide synthesis. Its linear, unbranched side chain mimics the size and hydrophobicity of methionine but lacks the readily oxidizable sulfur atom, thereby enhancing the chemical stability of the resulting peptide.[1] The use of a racemic mixture, Fmoc-DL-Nle-OH, is a strategic approach in the generation of peptide libraries for drug discovery, allowing for the introduction of stereochemical diversity at a specific position. This application note provides a detailed, step-by-step protocol for the efficient coupling of this compound in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), including a comparison of common coupling reagents, troubleshooting guidelines, and methods for monitoring reaction completion.

Quantitative Data on Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions. While specific comparative data for this compound is not extensively published, the following table summarizes the performance of common coupling reagents based on data from sterically similar and other standard amino acids.[2] Norleucine, with its linear C4 side chain, is not considered a sterically hindered amino acid, and therefore, high coupling efficiencies are generally expected.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Relative CostKey Considerations
HATU Aminium/Uronium Salt15-45 minutes>99>95HighHighly reactive and efficient, with a low risk of racemization.[3]
HBTU Aminium/Uronium Salt20-60 minutes>98>95Medium-HighVery effective, but with a slightly higher potential for racemization compared to HATU.
PyBOP Phosphonium Salt30-60 minutes>98>95HighOffers a good balance of reactivity and stability with a low propensity for racemization.[4]
DIC/OxymaPure® Carbodiimide/Additive60-120 minutes>98>95LowCost-effective and efficient; OxymaPure® is a superior and safer alternative to HOBt.[4]
DIC/HOBt Carbodiimide/Additive60-180 minutes95-98>90LowA traditional and cost-effective method, though HOBt has safety concerns.[2]

Experimental Protocol: this compound Coupling

This protocol describes the manual coupling of this compound onto a solid support with a free N-terminal amine. The procedure assumes a standard Fmoc-SPPS workflow.[5]

Materials:

  • This compound

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Chosen coupling reagent (e.g., HATU, HBTU, PyBOP, or DIC/OxymaPure®)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Dichloromethane (DCM) for washing

  • Resin with a free amine group (e.g., Rink Amide resin)

  • Reaction vessel

  • Reagents for monitoring the coupling reaction (e.g., Kaiser test reagents)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 3-5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • Amino Acid Activation: In a separate vial, prepare the activated amino acid solution. The following are examples for different coupling reagents:

    • HATU/HBTU: Dissolve this compound (3 eq.), the coupling reagent (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • PyBOP: Dissolve this compound (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.

    • DIC/OxymaPure®: Dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF. Add DIC (3 eq.) to the solution and mix.

  • Coupling Reaction:

    • Drain the DMF from the deprotected resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the reaction mixture at room temperature for the time specified in the table above, or until a negative Kaiser test is achieved.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.[4]

  • Monitoring the Coupling Reaction:

    • Perform a qualitative test, such as the Kaiser test, to check for the presence of free primary amines.[7]

      • Negative result (yellow beads): Indicates complete coupling.

      • Positive result (blue/purple beads): Indicates incomplete coupling. If the coupling is incomplete, a "double coupling" can be performed by repeating steps 4 and 5 with fresh reagents.[8]

  • Capping (Optional): If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride and DIPEA in DMF.[8]

Visualizations

SPPS_Workflow cluster_prep Preparation cluster_cycle Coupling Cycle cluster_outcome Outcome Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Fmoc_AA Dissolve this compound & Coupling Reagents in DMF Coupling Coupling Reaction Fmoc_AA->Coupling Wash1 DMF Wash Deprotection->Wash1 Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Monitoring Monitoring (Kaiser Test) Wash2->Monitoring Complete Coupling Complete (Proceed to next cycle) Monitoring->Complete Incomplete Incomplete Coupling Monitoring->Incomplete DoubleCouple Double Coupling Incomplete->DoubleCouple DoubleCouple->Coupling Repeat

Caption: General workflow for a single this compound coupling cycle in SPPS.

Troubleshooting_Logic Start Start: Positive Kaiser Test (Incomplete Coupling) Action1 Action: Perform Double Coupling Start->Action1 Check1 Re-evaluate with Kaiser Test Action1->Check1 Success Success: Coupling Complete (Proceed with Synthesis) Check1->Success Negative Action2 Action: Consider Capping (Acetic Anhydride/DIPEA) Check1->Action2 Positive Action3 Action: Optimize Future Couplings Action2->Action3 OptimizationDetails Optimization Strategies: - Use a more potent coupling reagent (e.g., HATU) - Increase coupling time - Check reagent purity and freshness Action3->OptimizationDetails

Caption: Troubleshooting workflow for incomplete this compound coupling.

Discussion

Solubility: this compound is generally soluble in DMF, the most common solvent for SPPS.[9] If solubility issues arise, adding a small amount of a more polar solvent like N-methyl-2-pyrrolidone (NMP) can be beneficial. However, it's important to use high-purity, amine-free solvents to prevent premature Fmoc deprotection.[5]

Side Reactions: The primary concern when using a racemic mixture of an amino acid is to ensure that both the D- and L-isomers couple with similar efficiency to produce a roughly 1:1 diastereomeric mixture in the final peptide. For amino acids with non-chiral side chains like norleucine, the coupling kinetics of the D- and L-enantiomers are generally very similar. Racemization at the alpha-carbon of the activated amino acid is a potential side reaction in peptide synthesis, but it is less common for amino acids with simple, unbranched side chains like norleucine, especially when using modern coupling reagents like HATU or PyBOP.[4][10]

Monitoring and Analysis: The Kaiser test is a reliable qualitative method for monitoring the presence of free primary amines.[7] For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide mixture analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). The presence of deletion sequences in the MS data would indicate incomplete coupling.[8] The two diastereomeric peptides resulting from the incorporation of DL-norleucine can often be separated and quantified by RP-HPLC.[2]

Conclusion

The coupling of this compound in solid-phase peptide synthesis is a straightforward process that can be achieved with high efficiency using standard protocols. The choice of coupling reagent will depend on the specific requirements of the synthesis, balancing factors such as cost, reaction time, and the desired level of purity. By following the detailed protocol and troubleshooting guidelines provided in this application note, researchers can successfully incorporate DL-norleucine into their peptide sequences to generate diverse peptide libraries for a wide range of applications in research and drug development.

References

Best Coupling Reagents for Fmoc-DL-Nle-OH in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as DL-Norleucine (DL-Nle), into peptide sequences is a critical strategy in modern drug discovery and development. The linear, unbranched side chain of norleucine can impart unique conformational properties and enhance metabolic stability. However, the steric hindrance presented by its aliphatic side chain can pose challenges during solid-phase peptide synthesis (SPPS), necessitating the careful selection of coupling reagents to ensure high efficiency and minimize side reactions. This document provides a comprehensive guide to the best coupling reagents for Fmoc-DL-Nle-OH, offering a comparative analysis, detailed experimental protocols, and troubleshooting strategies to facilitate successful peptide synthesis.

Performance Comparison of Coupling Reagents

The choice of a coupling reagent for a sterically hindered amino acid like this compound is a balance between reactivity, the potential for side reactions (primarily racemization), and cost. Based on extrapolated data from studies on other sterically hindered amino acids, the following table summarizes the performance of commonly used coupling reagents.

Coupling ReagentReagent ClassTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low[1][2]
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low[1][2]
PyBOP Phosphonium Salt30-120 minutes>98>95Low[1][3][4]
DIC/HOBt Carbodiimide/Additive60-180 minutes~95-98~90-95Low to Moderate[1][5]

Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes on sterically hindered amino acids.[1][2] Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.

Interpretation of Performance Data

  • Aminium/Uronium Salts (HATU, HBTU): These reagents are known for their high reactivity and efficiency, which translates to shorter coupling times and higher yields.[2] HATU, containing the 1-hydroxy-7-azabenzotriazole (HOAt) additive, generally exhibits faster kinetics and a lower risk of racemization compared to HBTU, which is based on 1-hydroxybenzotriazole (HOBt).[2][5] For a sterically hindered residue like this compound, HATU is often the preferred choice for achieving the highest purity and yield.[1] A potential side reaction with these reagents is the guanidinylation of the N-terminus if used in large excess.

  • Phosphonium Salts (PyBOP): PyBOP is another highly efficient coupling reagent that provides a good balance between reactivity and stability.[3] It is generally considered to have a low propensity for racemization.[1] A key advantage of phosphonium salts over aminium/uronium salts is the absence of the guanidinylation side reaction.

  • Carbodiimides with Additives (DIC/HOBt): The combination of a carbodiimide like Diisopropylcarbodiimide (DIC) with an additive such as HOBt is a cost-effective and widely used method.[5] While effective, this combination can have slower reaction kinetics compared to onium salts and may require longer reaction times or double coupling for sterically hindered amino acids to ensure complete reaction.[1] The use of an additive is crucial to suppress racemization.[5]

Experimental Protocols

The following are detailed, representative protocols for manual solid-phase peptide synthesis (SPPS) for the coupling of this compound.

General SPPS Workflow

The overall workflow for a single coupling cycle in Fmoc-based SPPS is illustrated below.

SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Coupling Reagent) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle NextCycle->Deprotection Repeat for next amino acid

A diagram of the cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: HATU Coupling

This protocol is recommended for achieving the highest coupling efficiency with minimal risk of racemization.

Materials:

  • This compound

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in the reaction vessel.

    • Perform Fmoc deprotection of the N-terminal amino group using a solution of 20% piperidine in DMF. This is typically done in two steps: a brief treatment for 1-3 minutes followed by a longer treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture at room temperature for 15-45 minutes.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), extend the coupling time or perform a double coupling.

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

HATU_Coupling_Workflow start Start with Deprotected Resin-Bound Peptide activate Activate this compound with HATU and DIPEA in DMF start->activate couple Add Activated Amino Acid to Resin and Agitate activate->couple kaiser Perform Kaiser Test couple->kaiser kaiser->couple Positive (Double Couple) wash Wash Resin with DMF kaiser->wash Negative end Coupling Complete wash->end

Experimental workflow for HATU-mediated coupling of this compound.
Protocol 2: HBTU Coupling

A widely used and effective protocol, suitable for most applications.

Materials:

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Preparation: Follow step 1 as described in Protocol 1.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture at room temperature for 20-60 minutes.

  • Monitoring and Washing: Follow step 4 as described in Protocol 1.

Protocol 3: PyBOP Coupling

An excellent alternative to aminium/uronium salts, avoiding the risk of guanidinylation.

Materials:

  • This compound

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Preparation: Follow step 1 as described in Protocol 1.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (2 equivalents relative to resin loading) and PyBOP (2 equivalents) in DMF.

    • Add DIPEA (4 equivalents) to the solution.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture at room temperature for 30-120 minutes.

  • Monitoring and Washing: Follow step 4 as described in Protocol 1.

Protocol 4: DIC/HOBt Coupling

A cost-effective method, suitable for routine synthesis, though potentially requiring longer reaction times.

Materials:

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with a free N-terminal amine

  • Reaction vessel

  • Shaker

Procedure:

  • Resin Preparation: Follow step 1 as described in Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3 equivalents) to the resin suspension.

    • Agitate the mixture at room temperature for 60-180 minutes.

  • Monitoring and Washing: Follow step 4 as described in Protocol 1.

Troubleshooting Common Side Reactions

  • Incomplete Coupling: This is the most common issue with sterically hindered amino acids.

    • Solution: Switch to a more potent coupling reagent like HATU.[6] Perform a double coupling by repeating the coupling step with fresh reagents.[6] Increase the coupling reaction time and/or temperature.

  • Racemization: Although less common with Nα-urethane protected amino acids, it can occur under harsh conditions.

    • Solution: Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.[7] Keep the pre-activation time to a minimum before adding the activated amino acid to the resin.[7] The addition of HOBt or HOAt is crucial for suppressing racemization.[5][7]

  • Diketopiperazine (DKP) Formation: This can occur at the dipeptide stage, leading to cleavage of the dipeptide from the resin.

    • Solution: This side reaction is more prevalent when proline is one of the first two residues.[8] If possible, add the second and third amino acids as a pre-formed dipeptide unit.

Conclusion

For the efficient incorporation of the sterically hindered this compound into peptide sequences, aminium/uronium salts such as HATU and HBTU, and phosphonium salts like PyBOP are highly recommended due to their high reactivity and efficiency.[1] HATU often provides superior results in terms of purity and reduced risk of epimerization, making it an excellent choice for particularly challenging sequences.[1] While the more economical DIC/HOBt system is a reliable choice for many standard couplings, it may require longer reaction times or double coupling to ensure complete reaction with a hindered residue like this compound. The detailed protocols and troubleshooting guide provided herein should serve as a valuable resource for researchers, scientists, and drug development professionals in successfully synthesizing norleucine-containing peptides.

References

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Solid-Phase Peptide Synthesis Utilizing Fmoc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a pivotal strategy in modern drug discovery and development, offering a pathway to enhance proteolytic stability, modulate biological activity, and explore novel chemical space. Norleucine (Nle), an isomer of leucine, is a particularly valuable unnatural amino acid. Its integration into peptides can mimic the hydrophobicity of methionine while being resistant to oxidation. The use of the racemic mixture, Fmoc-DL-Nle-OH, allows for the generation of peptide libraries containing stereochemical diversity at a specific position, enabling the screening of diastereomeric peptides for desired biological functions.

This document provides a comprehensive comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of this compound. It includes detailed experimental protocols, a quantitative comparison of the two methodologies, and visual workflows to guide researchers in selecting the optimal synthesis strategy.

Quantitative Data Summary

The choice between manual and automated synthesis is often dictated by factors such as scale, throughput, cost, and the complexity of the target peptide. While direct comparative quantitative data for the synthesis of a specific peptide using this compound is not extensively available in the literature, the following tables summarize the expected performance metrics based on general principles of SPPS and available data for similar peptides.[1]

Table 1: General Comparison of Manual vs. Automated SPPS

ParameterManual Solid-Phase SynthesisAutomated Solid-Phase SynthesisKey Considerations
Synthesis Time per Cycle 80-150 minutes[2]30-60 minutes (standard), <15 minutes (microwave-assisted)[2][3]Automated systems significantly reduce the time for each deprotection, coupling, and wash step.
Hands-on Time High (constant operator involvement)Low (primarily for setup and cleavage)[4]Automation allows for "walk-away" operation, freeing up researcher time.[4]
Reproducibility Operator-dependent, prone to variabilityHigh, with precise and consistent reagent delivery and reaction times[2]Automated systems minimize human error.[1]
Throughput Low (typically one peptide at a time)High (multiple peptides can be synthesized in parallel)Ideal for screening libraries of peptides.
Flexibility High (easy to modify protocols and troubleshoot in real-time)Moderate (dependent on the synthesizer's software and hardware)Manual synthesis allows for greater control over individual steps.
Cost Lower initial equipment investmentHigher initial equipment investmentAutomated systems can be more cost-effective for high-throughput synthesis due to reduced labor and optimized reagent use.[2]

Table 2: Expected Outcome for a Model Peptide Containing DL-Nle

ParameterManual Synthesis (Illustrative)Automated Synthesis (Illustrative)Notes
Crude Purity 50-70%70-90%Automated synthesis often results in higher crude purity due to optimized and consistent reaction conditions. Manual synthesis can be prone to side reactions and incomplete couplings.[1]
Final Yield Variable (highly dependent on operator skill)Generally higher and more consistentAutomated fluidics and enclosed reaction vessels minimize material loss.
Success Rate for Complex Sequences LowerHigherAutomated systems can better handle "difficult" sequences through features like double coupling and elevated temperatures.

Experimental Protocols

The following are detailed protocols for the manual and automated synthesis of a peptide incorporating this compound on a 0.1 mmol scale.

Manual Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., 100-200 mg of Rink Amide resin) in a fritted reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for an additional 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. This compound Coupling:

  • In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling reagent (e.g., HCTU, 2.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

4. Washing:

  • Drain the coupling solution from the resin.

  • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

5. Confirmation of Coupling (Optional):

  • Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), repeat the coupling step.

6. Repeat Synthesis Cycle:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

7. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

8. Cleavage and Deprotection:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

9. Peptide Precipitation and Purification:

  • Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). The use of this compound will result in two diastereomeric peptides, which may be separable by RP-HPLC.

Automated Solid-Phase Peptide Synthesis Protocol

1. System Preparation:

  • Ensure the automated peptide synthesizer is clean and all reagent and solvent bottles are sufficiently filled.

  • Program the peptide sequence and the synthesis protocol, including the position of this compound.

2. Resin Loading:

  • Load the appropriate amount of resin into the reaction vessel.

3. Automated Synthesis Cycles:

  • The synthesizer will automatically perform the following steps for each amino acid, including this compound:

    • Washing: The resin is washed with DMF.

    • Fmoc Deprotection: The resin is treated with a 20% piperidine in DMF solution.

    • Washing: The resin is washed with DMF to remove piperidine.

    • Coupling: A pre-activated solution of the Fmoc-amino acid is delivered to the reaction vessel. The system may include options for "double coupling" for difficult amino acids.

    • Washing: The resin is washed with DMF to remove excess reagents.

4. Post-Synthesis Processing:

  • Once the automated synthesis is complete, the peptide-resin is removed from the synthesizer.

  • The cleavage, deprotection, precipitation, and purification steps are performed manually as described in the manual synthesis protocol (steps 8 and 9).

Visualizations

Manual_SPPS_Workflow cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser Kaiser Test (Optional) Wash2->Kaiser Kaiser->Deprotection Repeat Cycle Final_Deprotection Final Fmoc Deprotection Kaiser->Final_Deprotection Sequence Complete Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Manual Solid-Phase Peptide Synthesis Workflow.

Automated_SPPS_Workflow cluster_automated_synthesis Automated Synthesizer cluster_manual_processing Manual Post-Processing Setup Program Sequence & Load Reagents Auto_Cycle Automated Synthesis Cycles (Deprotection, Coupling, Wash) Setup->Auto_Cycle Cleavage Cleavage from Resin (TFA Cocktail) Auto_Cycle->Cleavage Peptide-Resin Product Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification

Automated Solid-Phase Peptide Synthesis Workflow.

Signaling_Pathway cluster_membrane Cell Membrane Membrane_Disruption Membrane Disruption Pore_Formation Pore Formation Membrane_Disruption->Pore_Formation Ion_Influx Ion Influx Pore_Formation->Ion_Influx Peptide Norleucine-Containing Antimicrobial Peptide Peptide->Membrane_Disruption Electrostatic Interaction Apoptosis Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Ion_Influx->Apoptosis

Proposed signaling pathway for a norleucine-containing antimicrobial peptide.

Discussion

Challenges in Synthesizing Peptides with this compound

While norleucine is not typically considered a "difficult" amino acid to couple, the use of a racemic mixture and the nature of SPPS can present challenges:

  • Diastereomer Separation: The primary challenge when using this compound is the resulting mixture of diastereomeric peptides. These may have very similar retention times on RP-HPLC, making purification difficult. Careful optimization of the HPLC gradient is often necessary.

  • Aggregation: Peptides containing hydrophobic residues like norleucine can be prone to aggregation during synthesis, leading to incomplete reactions and low yields. This is a general challenge in SPPS.[5]

  • Incomplete Coupling: Although less common with norleucine, incomplete coupling can lead to deletion sequences. This is more of a concern in manual synthesis where monitoring of reaction completion is crucial.

Advantages of Incorporating DL-Nle

  • Stereochemical Diversity: The use of this compound is a straightforward method to introduce stereochemical diversity into a peptide library, allowing for the rapid screening of diastereomers for enhanced biological activity or stability.

  • Increased Proteolytic Resistance: The incorporation of D-amino acids is a well-established strategy to increase the resistance of peptides to enzymatic degradation, thereby prolonging their in vivo half-life.[6]

  • Modulation of Biological Activity: The stereochemistry at a particular position can significantly impact a peptide's conformation and its interaction with biological targets, such as receptors or enzymes.[7]

Conclusion

Both manual and automated SPPS can be successfully employed for the synthesis of peptides containing this compound. Manual synthesis offers flexibility and lower initial costs, making it suitable for small-scale synthesis and methods development. However, it is more labor-intensive and prone to operator variability.[1] Automated synthesis provides higher throughput, reproducibility, and often superior yields and purity, making it the preferred choice for routine peptide production, the synthesis of complex or long peptide sequences, and the generation of peptide libraries.[1] The choice of method will ultimately depend on the specific research goals, available resources, and the scale of the synthesis project.

References

Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Fmoc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norleucine (Nle) is a non-proteinogenic amino acid, an isomer of leucine, that serves as a valuable building block in synthetic peptides. Its incorporation is often strategic, for instance, as a stable isostere for methionine, thereby preventing oxidation-related side reactions and degradation. The DL-racemic form, Fmoc-DL-Nle-OH, is utilized to introduce stereochemical diversity in peptide libraries for screening purposes.

A key feature of norleucine in the context of solid-phase peptide synthesis (SPPS) is its aliphatic side chain, which is chemically inert and does not require protection. This simplifies the synthesis and final cleavage steps, as no side-chain protecting group needs to be removed from the Nle residue. The primary considerations for cleavage and deprotection therefore revolve around the removal of the N-terminal Fmoc group (if it's the final residue), the cleavage of the peptide from the resin support, and the deprotection of side chains of other amino acids within the sequence.

These application notes provide detailed protocols and guidance for the efficient cleavage and deprotection of peptides containing this compound, synthesized via Fmoc-based SPPS.

Core Principles of Deprotection and Cleavage

The overall process for obtaining the final, unprotected peptide from the solid support involves two main stages:

  • N-terminal Fmoc Group Deprotection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of the amino acid. It is stable to acidic conditions used for side-chain deprotection and cleavage from the resin. Typically, a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is used for its removal.[1]

  • Global Cleavage and Side-Chain Deprotection: This step is performed concurrently using a strong acid, most commonly Trifluoroacetic Acid (TFA). The TFA cleaves the bond linking the peptide to the resin and removes the acid-labile protecting groups from the side chains of other amino acids in the peptide sequence.[2] Since the norleucine side chain is unprotected, this step does not affect it. To prevent side reactions caused by reactive cationic species generated during this process, scavengers are added to the TFA "cocktail".[2][3]

Experimental Protocols

Protocol 1: Final N-terminal Fmoc Deprotection

This protocol is necessary if the peptide synthesis is complete and the N-terminal residue is still Fmoc-protected.

Materials:

  • Peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Reaction vessel with a frit

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

  • Drain the DMF.

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Add the 20% piperidine solution to the resin and agitate for 5-10 minutes at room temperature.[4]

  • Drain the solution.

  • Add a fresh portion of the 20% piperidine solution and agitate for another 15-20 minutes to ensure complete deprotection.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3-5 times).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour before proceeding to cleavage.[2]

Protocol 2: Cleavage and Global Deprotection

The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence. As Nle is stable, the cocktail is chosen to protect sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[2]

Materials:

  • Dry peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-Ethanedithiol (EDT), Phenol)

  • Cold diethyl ether

  • Centrifuge tubes

  • Sintered glass funnel

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Prepare the appropriate cleavage cocktail fresh (see Tables 1 and 2 for compositions). For 100 mg of resin, approximately 2 mL of cocktail is sufficient.[2]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • In a fume hood, precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether. A white precipitate should form.

  • Incubate the ether-peptide mixture at -20°C for at least 1 hour to maximize precipitation.[2]

  • Centrifuge the suspension to pellet the peptide and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation

Table 1: Standard TFA Cleavage Cocktails

This table summarizes common cleavage cocktails for peptides synthesized via Fmoc-SPPS. The choice of cocktail is critical for peptides containing sensitive residues alongside Nle.

Reagent Name/CompositionComponents (v/v or w/w)Cleavage Time (hours)Notes and Recommendations
Standard Cocktail 95% TFA, 2.5% TIS, 2.5% Water2-3Suitable for peptides without sensitive residues like Cys, Met, or Trp.[2] TIS scavenges carbocations.[3]
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS1-2"Odorless" alternative to cocktails with thiols. Useful for peptides with trityl-based protecting groups. Does not prevent methionine oxidation.
Reagent K 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% Water, 2.5% EDT2-4A robust, universal cocktail for complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% Anisole2-4Particularly effective for peptides containing Arginine (Arg) residues with sulfonyl protecting groups.[5]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% DMS, 1.5% NH4I3Specifically designed to minimize the oxidation of methionine residues.[6]
Table 2: Scavenger Selection Guide

This table provides guidance on the selection of scavengers based on the sensitive amino acids present in the peptide sequence.

Sensitive Amino AcidCommon Side ReactionRecommended Scavenger(s)
Tryptophan (Trp) Alkylation of the indole ringTIS, EDT, Thioanisole
Methionine (Met) Oxidation to sulfoxideThioanisole, DMS, Reagent H
Cysteine (Cys) Reattachment of protecting groups, β-eliminationEDT, TIS
Tyrosine (Tyr) Alkylation of the phenol ringPhenol, TIS
Arginine (Arg) Incomplete deprotection (Pbf, Pmc)Longer cleavage times, Reagent R

Visualizations

Fmoc Deprotection and Cleavage Workflow

Fmoc_SPPS_Workflow General Workflow for Fmoc Deprotection and Peptide Cleavage cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Deprotection Resin Peptide-Resin (Fmoc-N-terminus) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash with DMF Deprotection->Wash1 Wash2 Wash with DCM Wash1->Wash2 Dry Dry Resin Wash2->Dry Cleavage Add TFA Cleavage Cocktail (TFA + Scavengers) Dry->Cleavage Filter Filter to Collect Filtrate Cleavage->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Wash_Dry Wash and Dry Peptide Pellet Precipitate->Wash_Dry Crude_Peptide Crude Peptide Wash_Dry->Crude_Peptide

Caption: General workflow for N-terminal Fmoc deprotection and final peptide cleavage from the solid support.

Logic for Cleavage Cocktail Selection

Cleavage_Cocktail_Selection Decision Logic for Cleavage Cocktail Selection Start Peptide Sequence (with Nle) Check_Sensitive Contains sensitive residues (Trp, Met, Cys, Arg)? Start->Check_Sensitive No_Sensitive Use Standard Cocktail (TFA/TIS/Water) Check_Sensitive->No_Sensitive No Check_Met Contains Met? Check_Sensitive->Check_Met Yes Use_Reagent_H Use Reagent H or Thioanisole-containing cocktail Check_Met->Use_Reagent_H Yes Check_Multiple Contains multiple sensitive residues? Check_Met->Check_Multiple No Use_Reagent_K Use Reagent K Check_Multiple->Use_Reagent_K Yes Use_Standard_Scavengers Use cocktail with appropriate scavengers (e.g., EDT, Thioanisole) Check_Multiple->Use_Standard_Scavengers No

Caption: Decision tree for selecting an appropriate cleavage cocktail based on peptide composition.

References

Application Notes and Protocols for the Synthesis of Peptide Libraries Incorporating Fmoc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of vast numbers of compounds to identify novel therapeutic leads, map protein-protein interactions, and develop diagnostic tools. A key strategy to enhance the chemical diversity and biological stability of these libraries is the incorporation of non-canonical amino acids. Fmoc-DL-Nle-OH, the N-α-9-fluorenylmethoxycarbonyl protected racemic mixture of D- and L-norleucine, is a valuable building block for this purpose.

Norleucine, an isomer of leucine, introduces a linear, unbranched hydrophobic side chain, which can modulate peptide conformation and binding affinity. The use of a DL-racemic mixture at a specific position in the peptide sequence generates a pair of diastereomers for each parent sequence, effectively doubling the library's structural diversity and allowing for the exploration of stereochemical effects on biological activity. Peptides incorporating D-amino acids often exhibit increased resistance to proteolytic degradation, a critical attribute for therapeutic candidates.[1]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptide libraries incorporating this compound using Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation

While specific quantitative data for the synthesis of peptide libraries exclusively using this compound is not extensively documented, the following tables provide representative data based on typical outcomes in solid-phase peptide synthesis and the use of similar Fmoc-protected amino acids.

Table 1: Representative Purity of Crude Peptides in a Library Synthesis

This table illustrates the expected purity of individual peptides within a library synthesized using standard Fmoc-SPPS protocols. The incorporation of this compound is expected to proceed with similar efficiency to other standard Fmoc-amino acids.

Peptide Sequence ExampleMolecular Weight (Da)Expected Crude Purity (%) by RP-HPLC[2][3]
Ac-Tyr-Gly-Gly-Phe-L-Nle -NH2598.7~85-95
Ac-Tyr-Gly-Gly-Phe-D-Nle -NH2598.7~85-95
Ac-Ala-Pro-Ile-L-Nle -Trp-NH2626.8~80-90
Ac-Ala-Pro-Ile-D-Nle -Trp-NH2626.8~80-90
Ac-Arg-Val-L-Nle -Gln-His-NH2706.8~75-85
Ac-Arg-Val-D-Nle -Gln-His-NH2706.8~75-85

Table 2: Typical Coupling Efficiency with Various Activating Reagents

The choice of coupling reagent is critical for achieving high yields and purity. The following table summarizes the performance of common coupling reagents for incorporating Fmoc-protected amino acids. The efficiency of coupling this compound is expected to be comparable to other non-sterically hindered amino acids.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)
HATU Aminium/Uronium Salt15-45 minutes>99>95
HCTU Aminium/Uronium Salt15-45 minutes>99>95
HBTU Aminium/Uronium Salt20-60 minutes>98>95
DIC/Oxyma Carbodiimide/Additive60-180 minutes>98>95

Table 3: Physicochemical Properties of this compound

PropertyValue
CAS Number 135850-84-1
Molecular Formula C21H23NO4
Molecular Weight 369.41 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library Incorporating this compound using the Split-and-Pool Method

This protocol outlines the manual synthesis of a peptide library on a solid support using the "split-and-pool" method to generate high diversity.[1]

Materials:

  • Fmoc-Rink Amide resin (for C-terminal amide peptides)

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent (e.g., HCTU, HATU)

  • OxymaPure® or other suitable activating agent

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessels

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.[1]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and shake for 15-20 minutes.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Split-and-Pool Synthesis:

    • Splitting: Divide the deprotected resin into equal portions, one for each amino acid to be coupled at that position.

    • Amino Acid Coupling:

      • In separate vials, pre-activate each Fmoc-amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., DIC) and an activating agent (e.g., OxymaPure) in DMF.

      • Add the activated amino acid solution to the corresponding portion of the resin.

      • Shake the reaction vessels for 1-2 hours at room temperature.[1]

    • Pooling: After the coupling is complete, combine all resin portions into a single vessel. Wash thoroughly with DMF (3-5 times) and DCM (3 times).

  • Incorporation of this compound:

    • At the desired position in the sequence, after deprotection, split the resin.

    • In one vessel, couple this compound. In the other vessels, couple the other desired Fmoc-amino acids.

    • After coupling, pool the resin back together and wash. This step introduces stereochemical diversity at this position.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptides.

  • Peptide Precipitation and Purification:

    • Precipitate the peptides from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptides.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide library under a vacuum.

    • The library can be analyzed by RP-HPLC and mass spectrometry to assess complexity and purity.[3]

Protocol 2: Quality Control of the Peptide Library by LC-MS

This protocol describes a general method for analyzing the composition and purity of the synthesized peptide library.

Materials:

  • Crude peptide library

  • HPLC grade water with 0.1% TFA (Solvent A)

  • HPLC grade acetonitrile with 0.1% TFA (Solvent B)

  • C18 reverse-phase HPLC column

  • Mass spectrometer with ESI source

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide library in a suitable solvent (e.g., a mixture of Solvent A and B).

  • HPLC Separation:

    • Inject the sample onto the C18 column.

    • Elute the peptides using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile using a UV detector at 220 nm and 280 nm.

  • Mass Spectrometry Analysis:

    • Couple the HPLC eluent to the mass spectrometer.

    • Acquire mass spectra across the elution range to identify the molecular weights of the library components.

    • The presence of diastereomeric pairs will be indicated by peaks with identical mass-to-charge ratios that may or may not be separated by RP-HPLC.

Visualizations

G Workflow for Split-and-Pool Peptide Library Synthesis cluster_resin_prep Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Start with Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Split Split Resin into Portions Deprotect->Split Couple Couple Fmoc-AA-OH (including this compound) Split->Couple Pool Pool and Mix Resin Couple->Pool Pool->Deprotect Repeat for next cycle Final_Deprotect Final Fmoc Deprotection Pool->Final_Deprotect Cleave Cleave Peptides from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Library Crude Peptide Library Precipitate->Library

Caption: Split-and-Pool Synthesis Workflow.

G Conceptual Drug Discovery Pathway cluster_library Library Generation cluster_screening Screening and Identification cluster_optimization Lead Optimization cluster_development Preclinical Development Library Peptide Library with This compound Screening High-Throughput Screening (e.g., ELISA, Cell-based assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: Peptide Library in Drug Discovery.

References

Application Notes and Protocols: Fmoc-DL-Nle-OH in Peptide Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction: The Strategic Role of Non-Proteinogenic Amino Acids

In the landscape of modern peptide drug discovery, the incorporation of unnatural or non-proteinogenic amino acids is a critical strategy for developing novel therapeutics with enhanced pharmacological properties. Fmoc-DL-Nle-OH, the N-α-9-fluorenylmethoxycarbonyl protected form of DL-norleucine, is a key building block in this endeavor. Norleucine (Nle) is an isomer of the naturally occurring amino acid leucine and is nearly isosteric with methionine, but lacks the sulfur atom.[1][2] This unique structural characteristic makes it an invaluable tool for peptide chemists.

The use of this compound in Solid-Phase Peptide Synthesis (SPPS) allows for the introduction of norleucine into peptide sequences. This modification can confer significant advantages, including:

  • Enhanced Stability: As norleucine is not susceptible to oxidation like methionine, its substitution can significantly increase the chemical stability and shelf-life of a peptide therapeutic.[1]

  • Increased Proteolytic Resistance: The incorporation of D-amino acids, or other non-natural amino acids, can render peptides more resistant to enzymatic degradation, leading to a longer plasma half-life and improved bioavailability.[3][4]

  • Probing Structure-Activity Relationships (SAR): By replacing natural amino acids like leucine or methionine with norleucine, researchers can investigate the specific roles of side-chain structure and functionality in peptide-receptor interactions and biological activity.[2][5]

These application notes provide a comprehensive overview of the use of this compound, including its primary applications, representative quantitative data in SPPS, and detailed experimental protocols.

Core Applications in Peptide Drug Development

Methionine Substitution to Prevent Oxidation and Neurotoxicity

One of the most significant applications of norleucine is as a substitute for methionine.[1] The thioether side chain of methionine is prone to oxidation, which can lead to a loss of biological activity in peptide drugs. Norleucine's aliphatic side chain is chemically inert to oxidation, making it an ideal replacement to enhance peptide stability.

A prominent example is in the study of Alzheimer's disease. The amyloid-β (Aβ) peptide, a key factor in the disease's pathology, contains a methionine residue at position 35 (Met35). Oxidation of this residue is linked to the neurotoxic effects of Aβ aggregates. Research has demonstrated that substituting Met35 with norleucine completely negates these neurotoxic effects, highlighting the potential of norleucine-containing peptides as therapeutic agents for neurodegenerative diseases.[1][2]

Enhancing Physicochemical Properties of Peptides

The incorporation of norleucine can improve the solubility and conformational stability of peptides.[3] This is particularly beneficial for peptides that are prone to aggregation or have poor aqueous solubility, which are common challenges during drug formulation and development. By designing peptides with more favorable physicochemical properties, scientists can improve their bioavailability and overall therapeutic potential.[3]

Generation of Peptide Libraries for Drug Screening

The use of the racemic mixture, this compound, is particularly useful for generating peptide libraries where stereochemical diversity at a specific position is desired.[6] This approach allows for the synthesis of a pair of diastereomeric peptides in a single process. These libraries are valuable tools in drug discovery for screening and identifying peptide leads with improved binding affinities, altered biological activities, or enhanced stability.[6]

Quantitative Data in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of SPPS is measured by several quantitative parameters. The following tables summarize representative data for the coupling of Fmoc-protected amino acids. While specific data for this compound is not extensively published, these values are typical for standard Fmoc-SPPS procedures.

Table 1: Representative Performance of Common Coupling Reagents

Coupling Reagent Typical Coupling Time (minutes) Representative Coupling Efficiency (%) Crude Peptide Purity (%) Notes
HCTU / HATU 20 - 60 >99% ~85-95% Generally demonstrate higher efficiency and result in purer crude peptides.[7]
HBTU 20 - 60 >99% ~80-90% A standard and effective coupling reagent.

| DIC / Oxyma | 20 - 60 | ~98-99% | ~75-80% | Lower risk of racemization, suitable for sensitive amino acids.[7] |

Table 2: Typical Quantitative Parameters in Fmoc-SPPS

Parameter Typical Value Factors Influencing Outcome
Coupling Efficiency >99% Monitored by qualitative tests (e.g., Kaiser test).[6] Incomplete coupling can lead to deletion sequences.
Racemization <1% Norleucine is not considered a high-risk amino acid for racemization. The choice of coupling reagent can influence the risk.[6]
Cleavage Yield 70-95% Dependent on the peptide sequence, choice of resin, and the cleavage cocktail used.[6]

| Purity of Crude Peptide | 50-90% | Highly dependent on the peptide sequence and the success of the synthesis steps.[6] |

Experimental Protocols

Protocol 1: Standard SPPS Cycle for Incorporating this compound

This protocol outlines a generalized manual procedure for a single coupling cycle in Fmoc-based SPPS on a 0.1 mmol scale.

Materials and Reagents:

  • This compound

  • Appropriate resin (e.g., Rink Amide for peptide amides, Wang resin for peptide acids)[8]

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)[9]

  • Coupling Reagent: e.g., HCTU, HBTU, or HATU[7]

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Methanol[10]

  • SPPS reaction vessel with a sintered glass filter

Procedure:

  • Resin Preparation and Swelling:

    • Place the resin (e.g., 0.1 mmol substitution) into the reaction vessel.

    • Wash the resin with DMF (3 times).

    • Swell the resin in DMF for 30-60 minutes.[7] Drain the solvent.

  • Fmoc Group Deprotection:

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate the mixture for 3-5 minutes and drain.[7]

    • Add a fresh portion of the deprotection solution and agitate for an additional 15-30 minutes.[8]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HCTU, 2.9 equivalents) in a minimal amount of DMF.[6]

    • Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.[6]

  • Coupling Reaction:

    • Immediately add the activated this compound solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture at room temperature for 1-2 hours.[8]

    • Drain the coupling solution.

  • Washing:

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[6]

    • (Optional) Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to confirm the absence of free primary amines, which indicates a complete coupling reaction.[6]

  • Cycle Repetition:

    • Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.[9]

Protocol 2: Cleavage and Deprotection of the Final Peptide

Materials and Reagents:

  • Peptide-resin from Protocol 1

  • Cleavage Cocktail (e.g., Reagent K): [7]

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

Procedure:

  • Resin Preparation:

    • After the final synthesis cycle, wash the peptide-resin thoroughly with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum.[7]

  • Cleavage Reaction:

    • Place the dry resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[6]

    • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.[6]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate (containing the cleaved peptide) into a cold centrifuge tube.

    • Precipitate the peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[6]

    • Incubate at -20°C for at least 30 minutes to maximize precipitation.[6]

  • Peptide Isolation and Purification:

    • Centrifuge the mixture to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

    • The crude peptide mixture, which will contain both D-Nle and L-Nle diastereomers, can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Visualizations: Workflows and Rationale

The following diagrams illustrate key processes and logical relationships in the application of this compound.

G cluster_0 Drug Discovery & Development Workflow Target Target Identification & Validation Hit_ID Hit Identification (Screening) Target->Hit_ID Lead_Gen Lead Generation & Peptide Design Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SPPS with this compound) Lead_Gen->Lead_Opt Introduce Nle for enhanced stability Preclinical Preclinical Development (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: High-level workflow for peptide drug discovery and development.

G cluster_1 Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle Start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (this compound + Activator) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat End Peptide Chain Elongated by one Nle residue Repeat->Deprotection For next amino acid Repeat->End If sequence complete

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

G cluster_2 Rationale for Methionine (Met) Substitution with Norleucine (Nle) Met Peptide with Methionine Oxidation Oxidative Stress (e.g., in vivo environment) Met->Oxidation Met_Ox Oxidized Methionine (Sulfoxide, Sulfone) Oxidation->Met_Ox Loss Loss of Biological Activity & Reduced Stability Met_Ox->Loss Nle Peptide with Norleucine (Met replaced by Nle) No_Ox Side Chain is a Stable Alkyl Group Nle->No_Ox Stability Enhanced Stability & Preserved Biological Activity No_Ox->Stability

Caption: Logic for using norleucine to prevent oxidative damage in peptides.

References

Probing Protein Dynamics and Function with Fmoc-DL-Nle-OH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the incorporation of non-canonical amino acids into peptides and proteins offers a powerful tool to dissect biological processes and engineer novel therapeutics. Fmoc-DL-Nle-OH, a protected form of the unnatural amino acid norleucine, serves as a key building block in this endeavor. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate protein structure and function.

Norleucine (Nle), an isomer of leucine, is a particularly useful methionine analogue.[1] By replacing methionine residues with norleucine, which lacks the readily oxidizable sulfur atom, researchers can enhance peptide and protein stability. This substitution also allows for the probing of the functional and structural roles of methionine residues within a protein. The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its direct use in standard solid-phase peptide synthesis (SPPS).[2]

Application Notes

The strategic incorporation of norleucine can yield valuable insights into a protein's biophysical properties and biological activity.

Enhanced Stability: Methionine residues are susceptible to oxidation, which can lead to loss of protein function. Replacing methionine with the isosteric norleucine can confer resistance to oxidative damage, a desirable attribute for therapeutic peptides and proteins.[3]

Probing Methionine's Role: The functional importance of a specific methionine residue can be assessed by its substitution with norleucine. If the substitution results in a significant change in protein activity, it suggests a critical role for the methionine side chain beyond a simple hydrophobic interaction.[3]

Modulating Enzyme Activity: The introduction of norleucine can alter the local environment of an enzyme's active site, potentially leading to changes in substrate binding and catalytic activity. This has been demonstrated in enzymes like cytochrome P450 BM-3 heme domain, where norleucine incorporation increased peroxygenase activity.[4] In another study, the replacement of methionine with norleucine in Thermoanaerobacter thermohydrosulfuricus lipase (TTL) led to improved hydrolytic activity on synthetic polyesters.[5]

Investigating Protein-Protein Interactions: The substitution of methionine with norleucine can be used to study the contribution of specific residues to protein-protein binding interfaces. Changes in binding affinity upon substitution can highlight the importance of the methionine side chain in the interaction.

Quantitative Data Summary

The following tables summarize quantitative data from studies where norleucine was incorporated into peptides and proteins.

Table 1: Impact of Norleucine Substitution on Enzyme Activity

EnzymeWild-Type Activity (relative units)Norleucine Variant Activity (relative units)Fold ChangeReference
Cytochrome P450 BM-3 (Peroxygenase)1.0~2.0~2.0x increase[4]
Thermoanaerobacter thermohydrosulfuricus Lipase (TTL)1.0~1.3~1.3x increase[5][6]

Table 2: Effect of Norleucine Substitution on Thermostability

ProteinWild-Type Tm (°C)Norleucine Variant Tm (°C)ΔTm (°C)Reference
Cytochrome P450 BM-3 Heme DomainNot explicitly stated, but thermostability was significantly reduced in the norleucine variant.-Significant decrease[3][4]

Table 3: Inhibition Constants (Ki) of Norleucine-Containing Enzyme Inhibitors

EnzymeInhibitorKi (µM)Reference
Cytosolic Leucine AminopeptidaseNorleucine-derived phosphonic analogue58[7]
Cytosolic Leucine AminopeptidaseNorleucine-derived phosphinic analogue73.9[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Norleucine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the piperidine solution and shake for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for this compound and other amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction vessel for 1-2 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple this compound (HBTU/DIPEA in DMF) Deprotect1->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Repeat Repeat Cycle for Next Amino Acid Wash1->Repeat n-1 times Deprotect2 Final Fmoc Deprotection Repeat->Deprotect2 Cleave Cleave from Resin (TFA Cocktail) Deprotect2->Cleave Purify Purify Peptide (RP-HPLC) Cleave->Purify

Protocol 2: In-vivo Incorporation of Norleucine into a Recombinant Protein

This protocol describes a general method for expressing a protein with norleucine substituting for methionine in an E. coli methionine auxotroph.

Materials:

  • E. coli methionine auxotroph strain (e.g., B834)

  • Expression vector containing the gene of interest

  • Minimal medium (M9) supplemented with glucose, essential nutrients (except methionine), and antibiotics

  • L-Norleucine

  • L-Methionine (for control)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer

  • Purification resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Transformation: Transform the E. coli methionine auxotroph strain with the expression vector.

  • Starter Culture: Inoculate a single colony into minimal medium supplemented with a limiting amount of methionine and grow overnight at 37°C.

  • Main Culture: Inoculate a larger volume of minimal medium (without methionine) with the starter culture.

  • Amino Acid Addition:

    • Norleucine Incorporation: Add L-norleucine to the main culture to a final concentration of 50-100 mg/L.

    • Control Culture: In a separate flask, add L-methionine to the same final concentration.

  • Induction: Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the cultures for an additional 3-4 hours at 30°C or overnight at 18-20°C.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Protein Purification: Purify the protein from the cell lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

  • Analysis:

    • Confirm the incorporation of norleucine by mass spectrometry (expecting a mass shift compared to the wild-type protein).

    • Analyze the protein's purity by SDS-PAGE.

    • Perform functional and structural assays to compare the norleucine-containing variant with the wild-type protein.

InVivo_Incorporation cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis Transform Transform E. coli (Met Auxotroph) Starter Grow Starter Culture (with limiting Met) Transform->Starter MainCulture Inoculate Main Culture (without Met) Starter->MainCulture AddNle Add L-Norleucine MainCulture->AddNle AddMet Add L-Methionine (Control) MainCulture->AddMet Induce Induce Expression (IPTG) AddNle->Induce AddMet->Induce Harvest Harvest & Lyse Cells Induce->Harvest Purify Purify Protein Harvest->Purify Analyze Analyze Protein (MS, SDS-PAGE, Assays) Purify->Analyze

Signaling Pathways and Logical Relationships

The incorporation of norleucine can be used to probe various signaling pathways where methionine-containing proteins play a key role. For example, in pathways involving redox signaling, replacing a critical methionine with oxidation-resistant norleucine can help elucidate the role of methionine oxidation in signal transduction.

Signaling_Pathway cluster_stimulus Stimulus cluster_protein Protein of Interest cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Protein_Met Protein (with Methionine) ROS->Protein_Met Oxidizes Methionine Protein_Nle Protein (with Norleucine) ROS->Protein_Nle No Oxidation Oxidized_Protein Oxidized Protein (Inactive/Altered Function) Protein_Met->Oxidized_Protein Stable_Protein Stable Protein (Function Maintained) Protein_Nle->Stable_Protein Downstream_Signal_Off Downstream Signaling (Altered) Oxidized_Protein->Downstream_Signal_Off Downstream_Signal_On Downstream Signaling (Maintained) Stable_Protein->Downstream_Signal_On

References

Application Notes and Protocols for the Incorporation of Fmoc-DL-Nle-OH into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide structures is a critical strategy in modern drug discovery for enhancing therapeutic properties. Fmoc-DL-Nle-OH, a protected form of the unnatural amino acid norleucine, offers a unique building block for the synthesis of cyclic peptides with improved stability and biological activity. As an isomer of leucine, norleucine's unbranched side chain can probe the steric and electronic requirements of protein binding pockets and, as a methionine isostere, it provides resistance to oxidation.[1][2] Cyclization of peptides confers conformational rigidity, which can lead to increased receptor affinity, selectivity, and metabolic stability.[3][4][5] These application notes provide a comprehensive guide to the incorporation of this compound into cyclic peptides using Fmoc-based solid-phase peptide synthesis (SPPS), including detailed protocols, expected outcomes, and a discussion of its application in modulating cellular signaling pathways.

Introduction

Norleucine (Nle) is an acyclic isomer of leucine and isoleucine that has garnered significant interest in peptide chemistry.[1] Its structural similarity to leucine allows it to act as a probe for understanding the impact of side-chain branching on peptide conformation and function.[6] Furthermore, the substitution of methionine with norleucine can prevent oxidation of the sulfur-containing side chain, thereby increasing the chemical stability of the peptide.[2] Research has shown that norleucine-containing peptides have potential therapeutic applications, including in the study of neurodegenerative diseases.[1]

Cyclic peptides often exhibit superior pharmacological profiles compared to their linear counterparts, including enhanced metabolic stability, higher binding affinity, and improved cell permeability.[3][4][5] The conformational constraint imposed by cyclization can lock the peptide into its bioactive conformation, leading to more potent and selective interactions with biological targets.[3][4] The combination of norleucine incorporation and cyclization presents a powerful strategy for the development of novel peptide-based therapeutics.

Data Presentation

The successful synthesis of cyclic peptides is dependent on several factors, including the sequence, the resin, and the cyclization method. The following table summarizes typical quantitative data for the synthesis of cyclic peptides, which can be used as a general guideline for the incorporation of this compound. It is important to note that yields and purity are highly sequence-dependent.[7][8]

ParameterTypical RangeFactors Influencing Outcome
This compound Coupling Efficiency >99%Coupling reagents (e.g., HBTU, HATU), reaction time, temperature, and steric hindrance from adjacent amino acids.[7][]
Crude Linear Peptide Purity 50-90%Sequence complexity, length, and efficiency of each coupling and deprotection step.[7]
Overall Yield of Linear Peptide 70-95%Dependent on the number of amino acids and the efficiency of each step in the SPPS cycle.[7]
Cyclization Efficiency 20-75%Peptide sequence, concentration (high dilution favors intramolecular cyclization), cyclization reagents, and whether cyclization is performed on-resin or in solution.[3]
Final Purity of Cyclic Peptide (after HPLC) >95%Efficiency of the purification method, typically reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide

This protocol outlines the manual synthesis of a linear peptide containing norleucine using Fmoc-based SPPS.

Materials:

  • 2-Chlorotrityl chloride resin or other suitable resin for peptide acids.[11]

  • This compound and other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU/HOBt or HATU)

  • Methanol (for capping)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in the SPPS reaction vessel.

  • First Amino Acid Loading:

    • Dissolve the first Fmoc-amino acid (3 equivalents relative to resin loading) and DIPEA (7.5 equivalents) in dry DCM.

    • Add the solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

    • Cap any unreacted sites by treating with a mixture of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin thoroughly with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (including this compound):

    • In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound, 3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat Synthesis Cycle: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 3.

  • Cleavage of the Linear Peptide from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., for 2-chlorotrityl resin, a mild acid solution like 1-5% TFA in DCM can be used to cleave the peptide while keeping side-chain protecting groups intact).

    • Treat the resin with the cleavage cocktail for 30-60 minutes.

    • Filter the resin and collect the filtrate containing the linear peptide.

    • Evaporate the solvent to obtain the crude protected linear peptide.

Protocol 2: Solution-Phase Cyclization

This protocol describes the head-to-tail cyclization of the linear peptide in solution.

Materials:

  • Crude protected linear peptide

  • DMF

  • DIPEA

  • Cyclization reagent (e.g., HATU, PyBOP)

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the crude protected linear peptide in a large volume of DMF to achieve high dilution conditions (0.1-1 mM), which favors intramolecular cyclization over intermolecular polymerization.[4]

  • Cyclization Reaction:

    • Add the cyclization reagent (e.g., HATU, 1.5 equivalents) and DIPEA (3 equivalents) to the peptide solution.

    • Stir the reaction mixture at room temperature for 2-24 hours.

  • Monitoring: Monitor the progress of the cyclization by LC-MS.

  • Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure.

  • Precipitation and Washing:

    • Resuspend the residue in a small amount of DMF or DCM.

    • Precipitate the crude cyclic peptide by adding the solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude cyclic peptide under vacuum.

Protocol 3: Final Deprotection and Purification

This protocol details the removal of side-chain protecting groups and the final purification of the cyclic peptide.

Materials:

  • Crude protected cyclic peptide

  • Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v)

  • Diethyl ether (cold)

  • RP-HPLC system with a C18 column

  • Acetonitrile (ACN) and water with 0.1% TFA (HPLC solvents)

  • Lyophilizer

Procedure:

  • Final Deprotection:

    • Treat the crude protected cyclic peptide with the cleavage cocktail for 2-4 hours at room temperature to remove all side-chain protecting groups.

  • Precipitation and Isolation:

    • Precipitate the deprotected cyclic peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.[3]

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the cyclic peptide by preparative RP-HPLC using a gradient of ACN in water (both containing 0.1% TFA).

    • Collect the fractions containing the pure peptide.

  • Characterization and Lyophilization:

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

    • Lyophilize the pure fractions to obtain the final cyclic peptide as a white, fluffy powder.[3]

Visualization of Workflows and Pathways

Experimental Workflow

The overall workflow for the synthesis of a norleucine-containing cyclic peptide is depicted below.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization cluster_Purification Purification and Final Product Resin Resin Swelling Loading First Amino Acid Loading Resin->Loading Deprotection1 Fmoc Deprotection Loading->Deprotection1 Coupling Amino Acid Coupling (including this compound) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleavage from Resin Deprotection2->Cleavage Dissolution High Dilution in DMF Cleavage->Dissolution Crude Protected Linear Peptide Reaction Addition of Cyclization Reagents Dissolution->Reaction Monitoring LC-MS Monitoring Reaction->Monitoring Final_Deprotection Final Side-Chain Deprotection Monitoring->Final_Deprotection Crude Protected Cyclic Peptide Precipitation Precipitation & Washing Final_Deprotection->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Characterization & Lyophilization Purification->Characterization mTOR_Pathway Nle Norleucine mTORC1 mTORC1 Complex Nle->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates (inhibitory) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis promotes eIF4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation

References

Application Notes and Protocols for Fmoc-DL-Nle-OH in the Synthesis of Hydrophobic or "Difficult" Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of peptides, particularly those with a high content of hydrophobic residues, presents significant challenges in solid-phase peptide synthesis (SPPS). These "difficult" sequences are prone to on-resin aggregation, leading to incomplete coupling and deprotection steps, which ultimately results in low purity and poor overall yield of the target peptide. Interchain hydrogen bonding can lead to the formation of secondary structures, such as β-sheets, rendering the growing peptide chain inaccessible to reagents.[1] This application note details the use of Fmoc-DL-Nle-OH, a racemic mixture of Fmoc-protected D- and L-norleucine, as a strategic tool to mitigate these issues and improve the synthesis of hydrophobic peptides.

Norleucine (Nle) is an isomer of leucine with a linear four-carbon side chain. Its incorporation can influence the hydrophobicity and biological activity of a peptide. The use of a DL-racemic mixture is a deliberate strategy to disrupt the formation of regular secondary structures that are responsible for aggregation. The presence of both D- and L-isomers at a specific position in the peptide backbone introduces a steric hindrance that destabilizes the organized hydrogen-bonding patterns of β-sheets, thereby improving the solvation of the peptide-resin and enhancing reaction efficiency.

Advantages of Incorporating this compound

The primary advantage of using this compound lies in its ability to act as a "synthesis-improving" residue in difficult sequences. By interrupting the uniform stereochemistry of the peptide backbone, the incorporation of a DL-amino acid mixture can:

  • Reduce Aggregation: The presence of both D and L isomers at a single position disrupts the formation of stable secondary structures like β-sheets, which are a primary cause of on-resin aggregation.[1]

  • Improve Solubility: By minimizing aggregation, the growing peptide chain remains better solvated, allowing for more efficient diffusion of reagents.

  • Enhance Coupling and Deprotection Efficiency: Improved accessibility of the N-terminus of the peptide chain leads to more complete coupling and deprotection reactions.

  • Increase Crude Peptide Purity and Overall Yield: The mitigation of aggregation-related side reactions results in a higher quality crude product and a greater overall yield of the desired full-length peptide.

Data Presentation: Expected Improvements in Difficult Peptide Synthesis

While specific quantitative data for a direct comparison of a difficult peptide synthesized with and without this compound is not extensively published, the following table illustrates the expected improvements based on the well-documented effects of incorporating D-amino acids and other aggregation-disrupting techniques in SPPS. The data presented here is for a model hydrophobic 15-mer peptide.

ParameterSynthesis with Fmoc-L-Nle-OHSynthesis with this compound at a single strategic position
Crude Purity (by RP-HPLC) ~45%~75%
Overall Yield ~15%~40%
Major Impurities Deletion sequences (n-1, n-2), Truncated peptidesDiastereomers (separable by RP-HPLC)
On-Resin Aggregation High (indicated by poor swelling and failed coupling tests)Significantly Reduced

Experimental Protocols

Materials and Reagents
  • This compound

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, NMP (peptide synthesis grade)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Diethyl ether (cold)

  • HPLC grade solvents for purification (acetonitrile, water, TFA)

Protocol 1: Manual Solid-Phase Peptide Synthesis of a Hydrophobic Peptide using this compound

This protocol outlines the manual synthesis of a model hydrophobic peptide on a 0.1 mmol scale.

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF (1 mL) in a reaction vessel for at least 1 hour.[2]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 2 mL of 20% piperidine in DMF and agitate for 10-15 minutes.[3]

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL).

  • Amino Acid Coupling (for standard L-amino acids):

    • In a separate vial, dissolve the Fmoc-L-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Incorporation of this compound:

    • Follow the same coupling procedure as in step 3, using this compound (0.4 mmol, 4 eq.).

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), perform a second coupling.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to 20 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Purification and Analysis of the Crude Peptide

The crude peptide will be a mixture of two diastereomers due to the incorporation of DL-Nle. These can be separated by reverse-phase HPLC.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a small amount of acetonitrile/water mixture with 0.1% TFA).

  • RP-HPLC Purification:

    • Equilibrate a C18 reverse-phase HPLC column with a low percentage of solvent B (e.g., 5% acetonitrile in water with 0.1% TFA).

    • Inject the dissolved peptide sample.

    • Run a gradient of increasing solvent B to elute the peptides. The two diastereomers should elute as distinct peaks.

    • Collect the fractions corresponding to each peak.

  • Analysis:

    • Analyze the collected fractions by mass spectrometry to confirm the identity and purity of each diastereomer.

    • Pool the pure fractions for each diastereomer and lyophilize to obtain the purified peptides.

Visualizations

Experimental Workflow for Manual SPPS

manual_spps_workflow start Start with Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 couple Couple Fmoc-AA-OH (HBTU/DIPEA) wash1->couple wash2 Wash with DMF/DCM couple->wash2 kaiser Kaiser Test wash2->kaiser recouple Re-couple kaiser->recouple Incomplete final_deprotect Final Fmoc Deprotection kaiser->final_deprotect Complete recouple->couple cleave Cleave from Resin (TFA Cocktail) final_deprotect->cleave precipitate Precipitate in Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify

Caption: Workflow for manual solid-phase peptide synthesis (SPPS).

Logic for Using this compound to Overcome Aggregation

aggregation_logic cluster_problem Problem cluster_solution Solution hydrophobic Hydrophobic Peptide Sequence aggregation On-Resin Aggregation (β-Sheet Formation) hydrophobic->aggregation incomplete_rxn Incomplete Coupling & Deprotection aggregation->incomplete_rxn low_yield Low Purity & Yield incomplete_rxn->low_yield fmoc_dl_nle Incorporate this compound disrupt Disrupt Secondary Structure fmoc_dl_nle->disrupt improve_solvation Improve Solvation disrupt->improve_solvation complete_rxn Complete Reactions improve_solvation->complete_rxn high_yield High Purity & Yield complete_rxn->high_yield

Caption: Logic of using this compound to improve peptide synthesis.

Signaling Pathway: Melanocortin 1 Receptor (MC1R) Activation

Peptides containing norleucine have been developed as agonists for the Melanocortin 1 Receptor (MC1R), which is involved in pigmentation.[5][6][7] The following diagram illustrates the canonical G-protein coupled receptor signaling pathway activated by an MC1R agonist.

mc1r_signaling agonist Nle-Containing Peptide Agonist mc1r MC1R agonist->mc1r Binds g_protein Gs Protein mc1r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates mitf MITF Expression creb->mitf Induces melanogenesis Melanogenesis mitf->melanogenesis

Caption: Simplified MC1R signaling pathway.

Conclusion

The incorporation of this compound into hydrophobic or "difficult" peptide sequences is a powerful strategy to overcome on-resin aggregation. By disrupting the formation of stable secondary structures, this approach leads to improved coupling and deprotection efficiencies, resulting in higher crude peptide purity and overall yield. The protocols and data presented in this application note provide a framework for researchers to successfully synthesize challenging peptides. The resulting diastereomeric mixture can be readily separated by standard chromatographic techniques, providing access to two distinct peptide isomers for further investigation.

References

Application Note: Downstream Purification of Peptides Synthesized with Fmoc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a cornerstone of modern peptide manufacturing.[1] The incorporation of unnatural amino acids, such as Fmoc-DL-Norleucine-OH (Fmoc-DL-Nle-OH), allows for the creation of novel peptides with unique therapeutic properties. Norleucine, an isomer of leucine, can be used to study the effects of structural modifications on protein function.[2] Following synthesis and cleavage from the resin, the crude peptide product contains the target molecule alongside a variety of impurities. These include deletion sequences, truncated peptides, incompletely deprotected peptides, and by-products from protecting groups.[3][4] Therefore, robust downstream purification is critical to isolate the desired peptide and achieve the high purity required for research and pharmaceutical applications.

This application note provides detailed protocols for the purification and analysis of peptides containing DL-Norleucine, focusing on the most common and effective downstream processing techniques.

Overall Purification Strategy

A multi-step chromatographic approach is often necessary to achieve high purity, especially for complex or lengthy peptides. The most powerful and widely used method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] This technique can be supplemented with orthogonal methods like Ion-Exchange Chromatography (IEX) or Size-Exclusion Chromatography (SEC) to remove specific impurities that may co-elute during RP-HPLC. The final purity and identity of the peptide are confirmed using a suite of analytical techniques.

Crude Crude Peptide Mixture (Post-Cleavage) Primary_Purification Primary Purification (Preparative RP-HPLC) Crude->Primary_Purification Fraction_Analysis Fraction Analysis (Analytical HPLC & MS) Primary_Purification->Fraction_Analysis Pooling Pool Pure Fractions Fraction_Analysis->Pooling Secondary_Purification Secondary (Polishing) Purification (e.g., IEX, SEC) Pooling->Secondary_Purification If Further Purification Needed Lyophilization Lyophilization Pooling->Lyophilization If Purity is Sufficient Secondary_Purification->Fraction_Analysis Final_QC Final Product QC Lyophilization->Final_QC

Caption: General workflow for peptide purification.

Primary Purification: Preparative Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for peptide purification, separating molecules based on their hydrophobicity.[3][6] Peptides are adsorbed to a non-polar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent.[6] Given that Norleucine is a hydrophobic amino acid, RP-HPLC is particularly effective for purifying Nle-containing peptides.

Experimental Protocol
  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in Mobile Phase A (see below). The concentration should typically be between 1-10 mg/mL.

    • For highly hydrophobic Nle-peptides that exhibit poor solubility, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or isopropanol before diluting with Mobile Phase A.[7]

    • Centrifuge the sample at 10,000 x g for 15 minutes or filter through a 0.45 µm filter to remove any particulate matter.[8]

  • Chromatography Conditions:

    • Equilibrate the preparative RP-HPLC column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes.

    • Inject the prepared sample onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) generally provides the best resolution.

    • Monitor the elution profile using UV detection, typically at 210-220 nm, which corresponds to the absorbance of the peptide bond.[3][4]

  • Fraction Collection & Analysis:

    • Collect fractions (typically 1-2 minute intervals) as peaks are detected.

    • Analyze the purity of each fraction using analytical RP-HPLC and confirm the mass of the peptide in the desired fractions using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).[6]

    • Pool all fractions that meet the required purity level (e.g., >98%).

Data Presentation: Typical RP-HPLC Parameters
ParameterTypical SettingNotes
Column C18, C8, or C4 silica; 5-10 µm particle sizeC18 is the most common.[3] For larger or more hydrophobic peptides, a wider pore size (300 Å) is recommended.[7]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.[9]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)Acetonitrile is the standard organic modifier.[9]
Flow Rate Dependent on column diameter (e.g., 20-50 mL/min for a 2.5 cm ID column)
Gradient Linear gradient, e.g., 5% to 65% B over 60 minutesThe gradient must be optimized for each specific peptide.
Detection UV at 214 nm or 220 nmOptimal wavelength for detecting the peptide bond.[4]

Orthogonal Purification Techniques

If RP-HPLC alone is insufficient to achieve the desired purity, a second purification step using a different separation mechanism (orthogonal technique) is recommended.[5]

A. Ion-Exchange Chromatography (IEX)

IEX separates peptides based on their net charge at a given pH.[10] It is an excellent secondary step to remove impurities with similar hydrophobicity but different charge states compared to the target peptide. The choice between anion-exchange (for negatively charged peptides) and cation-exchange (for positively charged peptides) depends on the peptide's isoelectric point (pI) and the buffer pH.[11]

  • Column and Buffer Selection: Choose a cation or anion exchange resin. Equilibrate the column with a low-ionic-strength starting buffer (Buffer A).

  • Sample Loading: Dissolve the partially purified peptide pool from the previous step in Buffer A and load it onto the column.

  • Washing: Wash the column with several volumes of Buffer A to remove any unbound molecules.

  • Elution: Elute the bound peptides using a salt gradient (increasing concentration of Buffer B, which contains a high salt concentration, e.g., 1M NaCl).[10][12] Peptides will elute in order of their charge strength.

  • Fraction Analysis: Collect and analyze fractions as described for RP-HPLC. The salt will need to be removed from the pooled fractions (e.g., by another RP-HPLC run or dialysis) before lyophilization.

B. Size-Exclusion Chromatography (SEC)

SEC, or gel filtration, separates molecules based on their hydrodynamic radius (size).[13] This technique is less effective at separating synthesis-related impurities (e.g., deletion sequences) but is highly effective for removing aggregates or for buffer exchange prior to final formulation.[13][14]

  • Column and Mobile Phase Selection: Choose a column with a pore size appropriate for the molecular weight of the peptide.[15] Equilibrate the column with the desired final buffer.

  • Sample Loading: Load the concentrated peptide solution onto the column. The sample volume should be a small percentage of the total column volume for best resolution.

  • Elution: Elute the sample isocratically (no gradient) with the mobile phase. Larger molecules (aggregates) will elute first, followed by the peptide monomer, and then smaller molecules like salts.[13]

  • Fraction Analysis: Collect and analyze fractions. Pool the fractions containing the pure monomeric peptide.

Final Product Quality Control (QC)

After purification and lyophilization, a final quality control check is mandatory to confirm the purity, identity, and quantity of the peptide.

Start Lyophilized Peptide HPLC Analytical RP-HPLC Start->HPLC MS Mass Spectrometry (MS) Start->MS AAA Amino Acid Analysis (AAA) Start->AAA Purity Purity (%) HPLC->Purity Identity Molecular Weight (Da) MS->Identity Content Composition & Net Content AAA->Content

Caption: Analytical workflow for final peptide QC.

Analytical Protocols
  • Purity Assessment (Analytical RP-HPLC):

    • Method: A small amount of the final product is analyzed using a high-resolution analytical RP-HPLC column.

    • Purpose: To determine the purity of the peptide, expressed as a percentage of the total area of all peaks detected by UV absorbance.[4][16]

    • Typical Conditions: Similar mobile phases to preparative HPLC but with a faster gradient and a much lower flow rate on a smaller-diameter column.

  • Identity Confirmation (Mass Spectrometry):

    • Method: Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are used.[4]

    • Purpose: To measure the molecular weight of the peptide and confirm that it matches the theoretical mass of the target sequence.[17][18][19] This confirms the peptide's identity. Tandem MS (MS/MS) can be used to further verify the amino acid sequence.[20]

  • Composition and Content (Amino Acid Analysis):

    • Method: The peptide is hydrolyzed into its constituent amino acids, which are then separated, identified, and quantified.[21][22]

    • Purpose: To confirm the amino acid composition of the peptide and to determine the net peptide content (NPC).[4][23] NPC accounts for the presence of water and counter-ions (like TFA) in the lyophilized powder, which typically range from 70-90% of the total weight.[4][23]

Data Presentation: Summary of QC Techniques
Analytical TechniqueParameter MeasuredPurpose
Analytical RP-HPLC Peak Area PercentageQuantifies the purity of the final product.
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)Confirms the identity and molecular weight of the peptide.[18]
Amino Acid Analysis (AAA) Molar Ratios of Amino AcidsVerifies amino acid composition and determines the net peptide content.[24]

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges during Solid-Phase Peptide Synthesis (SPPS). The following guides and FAQs specifically address the issue of incomplete coupling of Fmoc-DL-Nle-OH.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete coupling for this compound in SPPS?

Incomplete coupling of this compound can be attributed to several factors:

  • Steric Hindrance: Although norleucine is a linear aliphatic amino acid, the growing peptide chain on the solid support can create a sterically hindered environment, making it difficult for the incoming activated amino acid to access the N-terminal amine.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, particularly with hydrophobic residues like norleucine, it can aggregate and form secondary structures (e.g., β-sheets) on the resin.[1][3] This aggregation can physically block the reactive sites, leading to incomplete coupling.[1][4]

  • Suboptimal Reagent Concentration or Activation: Inadequate activation of the this compound or an insufficient excess of reagents can result in a sluggish or incomplete reaction.[1]

  • Poor Resin Swelling: The solid support must be adequately swollen to ensure that the reactive sites are accessible.[1] Poor swelling in the chosen solvent can significantly impede coupling efficiency.

Q2: How can I detect if the coupling of this compound is incomplete?

The most common and highly sensitive method for detecting incomplete coupling is the Kaiser test (or ninhydrin test) .[1][5] This colorimetric test detects the presence of free primary amines on the resin.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.[6][7]

  • Negative Result (Yellow/Colorless Beads): Suggests that the coupling reaction is complete, as there are no free primary amines.[5][7]

For a more quantitative assessment, a small sample of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to check for the presence of deletion sequences.[6]

Q3: What immediate action should I take if I detect an incomplete coupling?

If a positive Kaiser test indicates an incomplete coupling, the most direct first step is to perform a "double coupling" .[6][8] This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion before proceeding to the next Fmoc deprotection step.[6]

Q4: If double coupling fails, what is the next step?

If the Kaiser test remains positive after a second coupling, you should "cap" the unreacted amines. Capping involves acetylating the unreacted N-terminal amines using a reagent like acetic anhydride.[1][6] This prevents the formation of deletion peptides, which can be difficult to separate from the target peptide during purification.[1]

Troubleshooting Guide

In-depth Analysis and Solutions for Incomplete Coupling

Problem: Positive Kaiser test after a single coupling of this compound.

This indicates that unreacted primary amines are still present on the resin. The following workflow can be used to address this issue.

G A Initial Coupling of This compound B Perform Kaiser Test A->B C Negative Result (Yellow Beads) B->C Complete D Positive Result (Blue Beads) B->D Incomplete E Proceed to Next Fmoc Deprotection C->E F Perform Double Coupling D->F G Perform Kaiser Test F->G H Negative Result (Yellow Beads) G->H Complete I Positive Result (Blue Beads) G->I Incomplete H->E J Cap with Acetic Anhydride I->J K Perform Kaiser Test J->K L Negative Result (Yellow Beads) K->L Capped M Persistent Positive Result: Re-evaluate Synthesis Strategy K->M Incomplete L->E G cluster_0 SPPS Cycle A Resin with Free Amine B Add Activated This compound A->B C Coupling Reaction B->C D Wash Resin C->D E Kaiser Test D->E F Fmoc Deprotection (Piperidine/DMF) E->F Negative I Troubleshoot: Double Couple / Cap E->I Positive G Wash Resin F->G H Next Coupling Cycle G->H

References

How to prevent racemization of Fmoc-DL-Nle-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Preventing Racemization of Fmoc-Protected Amino Acids During Activation

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to mitigate and prevent the loss of stereochemical integrity of Fmoc-protected amino acids, such as Fmoc-L-Norleucine-OH (Fmoc-L-Nle-OH), during the critical activation step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where an enantiomerically pure amino acid (e.g., the L-form) is converted into a mixture of both its L- and D-enantiomers.[1] During peptide synthesis, this occurs when the α-carbon of the activated amino acid loses its stereochemical configuration, leading to the incorporation of the incorrect D-isomer into the peptide chain. This can result in impurities that are difficult to separate and may alter the biological activity of the final peptide.[1][2]

Q2: What is the primary mechanism of racemization during the activation of Fmoc-amino acids?

A2: The predominant mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone intermediate.[1][3] The activation of the Nα-protected amino acid's carboxyl group makes the α-proton acidic. In the presence of a base, this proton can be abstracted. The activated intermediate can then cyclize to form the planar, achiral oxazolone ring. Subsequent nucleophilic attack by the amine component can occur from either face of the ring, resulting in a mixture of L- and D-peptides.[1] Urethane-based protecting groups like Fmoc are designed to suppress this pathway, but it can still occur, especially with sensitive amino acids or suboptimal reaction conditions.

Q3: Why is Fmoc-L-Nle-OH susceptible to racemization?

A3: While all Fmoc-protected amino acids (except glycine and proline) can racemize during activation, the extent depends on several factors. Norleucine (Nle) itself does not have a side chain that actively promotes racemization (unlike Cysteine or Histidine). However, the choice of activation method, the base used, and reaction conditions like temperature and pre-activation time are critical factors that can induce racemization in any amino acid, including Fmoc-L-Nle-OH.

Q4: Which factors have the greatest impact on racemization?

A4: The key factors influencing racemization are:

  • Coupling Reagents: The type of activator used has a profound effect.

  • Additives: The presence of anti-racemization additives is crucial, especially when using carbodiimides.[4]

  • Base: The strength (pKa) and steric hindrance of the base used for activation play a significant role.[5]

  • Temperature: Higher temperatures, often used in microwave-assisted SPPS, can accelerate racemization.

  • Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the risk of racemization.[6]

  • Solvent: The choice of solvent can influence reaction kinetics and side reactions.

Troubleshooting Guide: Excessive Racemization Detected

If you have identified a significant percentage of the undesired D-diastereomer in your peptide, use this guide to troubleshoot the cause and implement corrective actions.

Logical Troubleshooting Workflow

troubleshooting_workflow start Problem: Excessive Racemization Detected check_reagent Step 1: Review Coupling Reagent & Additive Combination start->check_reagent is_carbodiimide Are you using a carbodiimide (e.g., DIC, DCC) alone? check_reagent->is_carbodiimide add_additive Action: ALWAYS add an additive. Use DIC/Oxyma or DIC/HOBt. is_carbodiimide->add_additive Yes is_uronium Are you using a uronium/aminium reagent (e.g., HBTU, HATU, HCTU)? is_carbodiimide->is_uronium No check_base Step 2: Examine the Base Used add_additive->check_base consider_comu Action: For sensitive residues, switch to a higher-performance reagent like COMU or HATU. is_uronium->consider_comu Yes, with HBTU is_uronium->check_base No / Using HATU consider_comu->check_base base_type Are you using a non-hindered base (e.g., Triethylamine)? check_base->base_type switch_base Action: Switch to a sterically hindered base like DIPEA or a weaker base like NMM or Collidine. base_type->switch_base Yes check_conditions Step 3: Evaluate Reaction Conditions base_type->check_conditions No switch_base->check_conditions preactivation Is pre-activation time > 5 minutes? check_conditions->preactivation reduce_preactivation Action: Minimize pre-activation time. Consider in-situ activation. preactivation->reduce_preactivation Yes temperature Is coupling temperature > 50°C (e.g., microwave)? preactivation->temperature No reduce_preactivation->temperature lower_temp Action: Reduce microwave coupling temperature to 50°C or below. temperature->lower_temp Yes end Solution: Racemization Minimized temperature->end No lower_temp->end racemization_pathway cluster_activation Activation Phase cluster_racemization Racemization Pathway cluster_coupling Coupling Phase L_AA Fmoc-L-Nle-OH Activated Activated Intermediate (e.g., O-acylisourea) L_AA->Activated + Coupling Reagent (e.g., DIC) Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Activated->Oxazolone + Base (e.g., DIPEA) - H⁺ (Proton Abstraction) Desired_Peptide Desired L-L Peptide Activated->Desired_Peptide + Amine (Fast, Desired Pathway) Oxazolone->Desired_Peptide + Amine Impurity_Peptide Diastereomeric D-L Impurity Oxazolone->Impurity_Peptide + Amine Amine H₂N-Peptide-Resin (Nucleophile)

References

Technical Support Center: Fmoc-DL-Nle-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize common side reactions encountered during solid-phase peptide synthesis (SPPS) using Fmoc-DL-Nle-OH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is the N-α-9-fluorenylmethyloxycarbonyl (Fmoc) protected form of DL-norleucine. Norleucine (Nle) is an isomer of leucine, characterized by a linear four-carbon side chain. As a non-proteinogenic amino acid, its incorporation into peptides can enhance metabolic stability by increasing resistance to enzymatic degradation. The "DL" designation indicates that it is a racemic mixture of both the D and L enantiomers. The Fmoc protecting group is base-labile, making it suitable for standard Fmoc-based solid-phase peptide synthesis (SPPS).

Q2: What are the primary side reactions to be aware of when using this compound?

Since norleucine has an unreactive, aliphatic side chain, the most common side reactions are those generally associated with Fmoc-SPPS. However, the use of a racemic mixture introduces the challenge of managing diastereomers. The main issues are:

  • Incomplete Coupling: Although less sterically hindered than valine or isoleucine, incomplete coupling of this compound can still occur, leading to deletion sequences.

  • Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially when proline is one of the first two residues. It results in the cleavage of the dipeptide from the resin.

  • Racemization: While starting with a racemic mixture, it's crucial to use coupling conditions that do not induce further racemization of either enantiomer.[1]

  • Formation of Diastereomeric Peptides: The primary consequence of using a DL-amino acid is the synthesis of a mixture of peptide diastereomers, which will require separation and characterization.

Q3: How does the use of a DL-racemic mixture affect the final peptide product?

Using this compound will result in a nearly 1:1 mixture of two diastereomeric peptides, assuming equal coupling efficiency of the D- and L-isomers. These diastereomers will have identical masses but different three-dimensional structures, which can lead to different retention times in chromatography and potentially different biological activities.

Q4: How can I monitor the coupling reaction of this compound?

Standard SPPS monitoring techniques are effective. A qualitative Kaiser test is commonly used to detect the presence of free primary amines on the resin. A negative Kaiser test (yellow beads) indicates complete coupling. For quantitative monitoring, the concentration of the cleaved Fmoc-piperidine adduct can be measured by UV spectroscopy.[2][3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low Coupling Efficiency / Deletion Sequences

Symptom: Mass spectrometry of the crude peptide reveals a significant peak corresponding to the desired peptide minus a norleucine residue.

Potential Causes and Solutions:

Potential CauseRecommended Action
Steric Hindrance Although moderate, steric hindrance can slow down the coupling reaction.
Solution:
- Double Couple: Repeat the coupling step with fresh reagents.
- Increase Reaction Time: Extend the coupling time to allow the reaction to go to completion.
- Change Coupling Reagent: Switch to a more potent activating reagent like HATU or HCTU.
Peptide Aggregation The growing peptide chain can aggregate on the resin, blocking reactive sites.
Solution:
- Change Solvent: Use N-methylpyrrolidone (NMP) instead of or in combination with DMF.
- Incorporate Chaotropic Agents: Add salts like LiCl to the coupling reaction to disrupt secondary structures.
- Microwave Synthesis: Utilize microwave-assisted synthesis to reduce aggregation and shorten reaction times.
Issue 2: Presence of Diastereomers in the Final Product

Symptom: HPLC analysis of the crude peptide shows two closely eluting peaks of similar intensity with the same mass.

Potential Causes and Solutions:

Potential CauseRecommended Action
Use of a Racemic Starting Material This compound is a mixture of D and L enantiomers, leading to the synthesis of two diastereomeric peptides.
Solution:
- Chiral HPLC Separation: Use a chiral stationary phase (CSP) column or a reverse-phase column with optimized conditions to separate the diastereomers.
- Synthesis with Enantiopure Starting Material: If only one stereoisomer is desired, use Fmoc-L-Nle-OH or Fmoc-D-Nle-OH for the synthesis.
Issue 3: Diketopiperazine (DKP) Formation

Symptom: Significant loss of peptide from the resin at the dipeptide stage, confirmed by analysis of the cleavage solution.

Potential Causes and Solutions:

Potential CauseRecommended Action
Sequence-Dependent Side Reaction The deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, particularly with proline in the sequence.[4]
Solution:
- Use 2-Chlorotrityl Chloride Resin: The steric bulk of this resin hinders DKP formation.[4]
- Couple a Dipeptide: Instead of sequential coupling, use a pre-formed Fmoc-Xaa-Nle-OH dipeptide.

Quantitative Data Summary

The following table summarizes typical performance data for Fmoc-amino acid couplings in SPPS. Specific values for this compound will be similar to other non-sterically hindered amino acids.

ParameterTypical ValueFactors Influencing
Coupling Efficiency >99%Coupling reagent, reaction time, temperature, potential for aggregation.[5]
Racemization <1% (for chiral amino acids)Coupling reagent, base, activation time, temperature.[1]
Cleavage Yield 70-95%Peptide sequence, resin type, cleavage cocktail composition.
Crude Peptide Purity 50-90%Sequence difficulty, coupling efficiency, side reactions.

Key Experimental Protocols

Protocol 1: Standard Coupling of this compound

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add a base such as DIPEA (6 equivalents) and pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Chiral HPLC Separation of Norleucine-Containing Peptide Diastereomers

This protocol provides a general guideline for the separation of peptide diastereomers using chiral HPLC.

  • Column: Use a chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., AmyCoat-RP).

  • Mobile Phase: A typical mobile phase system is a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and organic modifiers like methanol and acetonitrile. The exact ratio will need to be optimized for the specific peptide.

  • Gradient: Start with a shallow gradient to maximize the separation of the closely eluting diastereomers.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm, depending on the peptide sequence.

  • Data Analysis: Integrate the peak areas of the two diastereomers to determine their relative abundance.

Protocol 3: Mass Spectrometry Analysis

Tandem mass spectrometry (MS/MS) is used to confirm the identity of the synthesized peptides.

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid.

  • Ionization: Use electrospray ionization (ESI) to generate gas-phase peptide ions.

  • MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the parent peptide ion.

  • MS/MS Fragmentation: Select the parent ion and subject it to collision-induced dissociation (CID) or another fragmentation method. This will generate a series of b- and y-ions.

  • Sequence Confirmation: Analyze the fragmentation pattern to confirm the amino acid sequence of the peptide. While standard CID may not differentiate between diastereomers, it will confirm the correct amino acid composition.

Visualizations

SPPS_Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, Activator, Base) Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Repeat Repeat Cycle or Final Cleavage Washing2->Repeat

Caption: A generalized workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow Start Crude Peptide Analysis (HPLC, MS) CheckPurity Low Purity? Start->CheckPurity IdentifyImpurity Identify Impurity (Mass Shift) CheckPurity->IdentifyImpurity Yes GoodPurity Proceed to Purification CheckPurity->GoodPurity No Deletion Deletion Sequence (-Nle mass) IdentifyImpurity->Deletion Diastereomers Diastereomers (Same mass, 2 peaks) IdentifyImpurity->Diastereomers OptimizeCoupling Optimize Coupling (Double couple, change reagent) Deletion->OptimizeCoupling SeparateDiastereomers Separate Diastereomers (Chiral HPLC) Diastereomers->SeparateDiastereomers

Caption: A logical workflow for troubleshooting low purity issues in SPPS with this compound.

Racemization_Mechanism cluster_0 Amino Acid Activation cluster_1 Racemization Fmoc_AA Fmoc-Nle-OH Activated_Ester Activated Ester Fmoc_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Intermediate) Activated_Ester->Oxazolone Cyclization Planar_Intermediate Planar, Achiral Intermediate Oxazolone->Planar_Intermediate + Base - H+ Racemic_Mixture D/L Mixture Planar_Intermediate->Racemic_Mixture + H+

References

Technical Support Center: Strategies to Overcome Aggregation in Peptides Containing Fmoc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-DL-Nle-OH. Norleucine (Nle), being an isomer of leucine, is a hydrophobic amino acid that can significantly contribute to peptide aggregation, leading to synthetic challenges.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing this compound in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Poor Resin Swelling and Incomplete Fmoc Deprotection

  • Question: I've noticed that my resin is not swelling properly, and I'm seeing incomplete Fmoc deprotection after incorporating this compound. What could be the cause and how can I fix it?

  • Answer: This is a classic sign of on-resin peptide aggregation. The growing peptide chains, rich in hydrophobic residues like norleucine, can form secondary structures (β-sheets) through intermolecular hydrogen bonding. This causes the resin to collapse, trapping the N-terminal Fmoc groups and preventing the piperidine solution from accessing them.

    Recommended Solutions:

    • Solvent Modification: Switch from N,N-dimethylformamide (DMF) to a more effective solvating agent like N-methylpyrrolidone (NMP).[1] You can also add chaotropic salts (e.g., 0.8 M LiCl) or a co-solvent like dimethyl sulfoxide (DMSO) to DMF to disrupt hydrogen bonds.[1][2]

    • Stronger Deprotection Cocktail: Use a more potent deprotection solution, such as 20% piperidine in DMF containing 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[3]

    • Elevated Temperature: Performing the deprotection at a higher temperature (e.g., 40-50°C) can help break up aggregates. However, use this approach with caution as it can increase the risk of side reactions like racemization.[3][4]

    • Microwave Irradiation: Utilize a microwave peptide synthesizer. The microwave energy can efficiently disrupt aggregation during both deprotection and coupling steps.[2][3]

Issue 2: Difficult Coupling of Subsequent Amino Acids

  • Question: After successfully incorporating this compound, I am having trouble coupling the next amino acid, as indicated by a positive Kaiser test. What should I do?

  • Answer: This is also a consequence of peptide aggregation. The aggregated peptide chains on the resin sterically hinder the incoming activated amino acid, leading to an incomplete coupling reaction.

    Recommended Solutions:

    • Chaotropic Salt Wash: Before the coupling step, wash the resin with a solution of a chaotropic salt like 0.8 M LiCl in DMF. This can help to break apart the aggregated secondary structures and improve the accessibility of the N-terminus.[2][3]

    • More Potent Coupling Reagents: Switch to stronger uronium/aminium-based coupling reagents like HATU, HBTU, or HCTU, which are generally more effective for difficult sequences.[1]

    • Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid to drive the reaction to completion.[3]

    • Elevated Temperature/Microwave: As with deprotection, increasing the temperature or using microwave assistance during coupling can significantly improve efficiency.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a problem with sequences containing this compound?

A1: Peptide aggregation during SPPS is the self-association of growing peptide chains on the solid support.[2] This is primarily driven by the formation of intermolecular hydrogen bonds, which create stable secondary structures like β-sheets.[1][2] Norleucine (Nle) has a hydrophobic side chain, and sequences rich in such residues are particularly prone to aggregation.[5] This aggregation can physically block reactive sites, leading to incomplete deprotection and coupling reactions, which in turn results in low yields and the presence of deletion sequences in the final product.[2]

Q2: How can I proactively prevent aggregation when designing a synthesis for a peptide containing this compound?

A2: Proactive measures are often the most effective. Consider the following strategies during sequence analysis and synthesis planning:

  • Low-Substitution Resin: Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular interactions.

  • Backbone Modifications: Incorporate "structure-disrupting" elements every 6-7 residues.[3]

    • Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, introducing a pseudoproline dipeptide can introduce a "kink" in the backbone, disrupting β-sheet formation.

    • Dmb/Hmb-Protected Amino Acids: For sequences containing Gly, using a Dmb/Hmb-protected glycine can sterically hinder inter-chain hydrogen bonding. These protecting groups are removed during the final TFA cleavage.[1]

Q3: Are there any "magic mixtures" or special solvent systems that can help overcome severe aggregation?

A3: Yes, for very difficult sequences, a "Magic Mixture" can be employed. This typically consists of a solvent system like DCM/DMF/NMP (1:1:1) with additives such as 1% Triton X-100 and 2 M ethylene carbonate, used at an elevated temperature (e.g., 55°C) for acylation. A similar mixture with 20% piperidine is used for deprotection.[6]

Quantitative Data on Aggregation Management Strategies

While specific data for this compound is not extensively published in comparative studies, the following tables summarize the effectiveness of various anti-aggregation strategies on other known "difficult" or aggregating sequences, which can be extrapolated to Nle-containing peptides.

StrategySolvent SystemCrude Purity of a Hydrophobic Peptide (%)Reference
StandardDMF45[1]
Solvent ChangeNMP75[1]
Additive1 M HOBt in DMF68[1]
Chaotropic Salt0.4 M LiCl in DMF72[1]
Backbone ModificationTarget PeptidePurity without Modification (%)Purity with Modification (%)Reference
Pseudoproline DipeptideDifficult Sequence 1<10>80[5]
Dmb-GlyDifficult Sequence 22585[1]

Experimental Protocols

Protocol 1: Deprotection with a DBU-Containing Cocktail

This protocol is intended for situations where Fmoc deprotection is slow or incomplete due to aggregation.[3]

  • Reagent Preparation: Prepare a fresh solution of 2% DBU and 20% piperidine in DMF.

  • Pre-wash: Wash the peptide-resin with DMF (3 x 1 min).

  • Deprotection: Add the DBU/piperidine/DMF solution to the resin and agitate for 10-15 minutes.

  • Second Treatment: Drain and repeat the deprotection step with a fresh portion of the reagent for another 10-15 minutes.

  • Washing: Wash the resin extensively with DMF (at least 6 x 1 min) to ensure all traces of DBU and piperidine are removed before proceeding to the coupling step.

Protocol 2: Chaotropic Salt Wash Prior to Coupling

This protocol can be used before a difficult coupling step to improve reagent accessibility.[3]

  • Reagent Preparation: Prepare a 0.8 M solution of LiCl in DMF.

  • Wash: After standard Fmoc deprotection and subsequent DMF washes, add the 0.8 M LiCl/DMF solution to the resin.

  • Agitation: Agitate the resin in the chaotropic salt solution for 5-10 minutes.

  • Removal: Drain the salt solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all residual LiCl before proceeding with the coupling reaction.

Protocol 3: Incorporation of a Dmb-Protected Dipeptide

This protocol describes the manual incorporation of a Dmb-protected dipeptide to prevent aggregation.[1]

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in NMP or DMF for 20-30 minutes.

  • Activation: In a separate vessel, dissolve the Fmoc-AA-(Dmb)Gly-OH dipeptide (5 equivalents) and HATU (5 equivalents) in a minimal volume of NMP or DMF.

  • Coupling: Add DIPEA (10 equivalents) to the activated dipeptide solution and immediately add it to the peptide-resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for completion of the coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) before proceeding with the next Fmoc deprotection.

Visualizations

Troubleshooting_Workflow cluster_solutions Troubleshooting Strategies start Start SPPS Cycle with This compound Sequence deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection check_deprotection Incomplete Deprotection? (Poor Swelling, Slow Reaction) deprotection->check_deprotection coupling Amino Acid Coupling check_deprotection->coupling No stronger_deprotection Use Stronger Deprotection (e.g., 2% DBU) check_deprotection->stronger_deprotection Yes check_coupling Incomplete Coupling? (Positive Kaiser Test) coupling->check_coupling next_cycle Proceed to Next Cycle check_coupling->next_cycle No double_couple Double Couple check_coupling->double_couple Yes change_solvent Change Solvent (NMP) or Additives (LiCl, DMSO) stronger_deprotection->change_solvent change_solvent->coupling microwave Use Microwave Energy change_solvent->microwave microwave->deprotection stronger_coupling Use Stronger Coupling Reagent (e.g., HATU) double_couple->stronger_coupling stronger_coupling->change_solvent Proactive_Strategy_Decision_Tree start Analyze Peptide Sequence (Identify aggregation-prone regions with Nle) select_mitigation Select Proactive Mitigation Strategy start->select_mitigation low_sub_resin Use Low-Substitution Resin select_mitigation->low_sub_resin Difficult Sequence backbone_mod Incorporate Backbone Modification select_mitigation->backbone_mod Highly Aggregation-Prone proceed Proceed with Optimized SPPS Protocol low_sub_resin->proceed contains_ser_thr Sequence contains Ser/Thr? backbone_mod->contains_ser_thr contains_gly Sequence contains Gly? contains_ser_thr->contains_gly No use_pseudoproline Incorporate Pseudoproline Dipeptides contains_ser_thr->use_pseudoproline Yes use_dmb_hmb Incorporate Dmb/Hmb Amino Acids contains_gly->use_dmb_hmb Yes contains_gly->proceed No use_pseudoproline->proceed use_dmb_hmb->proceed

References

Technical Support Center: Purification of Peptides Containing Fmoc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic peptides incorporating Fmoc-DL-Nle-OH. The unique physicochemical properties of Norleucine (Nle), a hydrophobic amino acid, can introduce complexities during the purification process, primarily by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides troubleshooting advice and detailed protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What makes peptides containing this compound challenging to purify?

A1: Norleucine (Nle) is an isomer of leucine and is a non-polar, hydrophobic amino acid.[1][2] The presence of Nle increases the overall hydrophobicity of the peptide, which can lead to several purification challenges[2][3]:

  • Poor Solubility: The peptide may be difficult to dissolve in aqueous buffers commonly used for RP-HPLC.[4][5]

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in broad or tailing peaks during chromatography and even lead to column clogging.[4][6]

  • Strong Retention: The peptide may bind very strongly to the hydrophobic stationary phase (e.g., C18) of the HPLC column, requiring high concentrations of organic solvent for elution.[4][7]

Q2: I am observing a very broad peak during the HPLC purification of my Nle-containing peptide. What is the likely cause?

A2: Peak broadening is a common issue when purifying hydrophobic peptides like those containing Nle.[4] The primary causes include:

  • On-column aggregation: The peptide molecules may be associating with each other on the HPLC column.[4]

  • Slow desorption kinetics: The strong hydrophobic interactions between the peptide and the stationary phase can lead to a slow release of the peptide from the column.

  • Secondary interactions: The peptide may be interacting with residual silanol groups on the silica-based stationary phase.

Q3: My Nle-containing peptide is not dissolving in the initial mobile phase. What should I do?

A3: Poor solubility in the initial mobile phase is a frequent problem with hydrophobic peptides.[4][5] Here are some strategies to address this:

  • Use of Organic Co-solvents: First, dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol. Then, slowly dilute this solution with the aqueous mobile phase while vortexing.[4][7]

  • Sonication: Brief sonication can help to break up aggregates and aid in dissolution.[4]

  • Adjusting pH: For peptides with ionizable side chains, adjusting the pH of the solvent can increase solubility. However, care must be taken to avoid pH extremes that could damage the stationary phase or the peptide.

Q4: Can the Fmoc protecting group on the N-terminus of the DL-Nle-OH amino acid affect purification?

A4: Yes, the Fmoc (9-fluorenylmethoxycarbonyl) group is a large, hydrophobic protecting group. If the Fmoc group is not completely removed during the final deprotection step of solid-phase peptide synthesis (SPPS), the resulting Fmoc-peptide impurity will be significantly more hydrophobic than the target peptide. This can lead to co-elution or closely eluting peaks during RP-HPLC, complicating the purification. Incomplete deprotection is a known side reaction in Fmoc-based SPPS.[8]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of peptides containing this compound.

ProblemPotential CauseRecommended Solution
Poor or No Peptide Recovery Irreversible adsorption of the highly hydrophobic peptide to the C18 stationary phase.[7]1. Use a less retentive column: Switch to a C8, C4, or Phenyl column.[4][7] 2. Increase column temperature: Elevating the temperature (e.g., to 40-60°C) can improve recovery.[4] 3. Flush the column with a strong solvent: After the run, flush the column with 100% isopropanol or acetonitrile to remove any strongly bound material.[7]
Broad or Tailing Peaks Peptide aggregation on the column or slow desorption kinetics.[4]1. Decrease sample concentration: Inject a more dilute solution of the peptide.[7] 2. Use a shallower gradient: A more gradual increase in the organic solvent concentration can improve peak shape.[4] 3. Increase column temperature: This can disrupt aggregates and improve mass transfer.[4] 4. Add a different ion-pairing agent: Consider using difluoroacetic acid (DFA) instead of trifluoroacetic acid (TFA).[4]
High Backpressure Precipitation of the peptide at the head of the column due to poor solubility in the initial mobile phase.[7]1. Ensure sample solvent compatibility: The solvent used to dissolve the peptide should be as similar as possible to the initial mobile phase.[7] 2. Inject smaller volumes: If using a strong organic solvent like DMSO to dissolve the peptide, inject a smaller volume.[7] 3. Filter the sample: Ensure the peptide solution is free of particulates before injection.
Co-elution of Impurities Impurities have similar hydrophobicity to the target peptide.1. Optimize the gradient: A shallower gradient around the elution point of the peptide can improve resolution.[7] 2. Change the organic solvent: Using isopropanol instead of acetonitrile can alter the selectivity of the separation.[4] 3. Change the stationary phase: A different column chemistry (e.g., Phenyl) may provide a different elution order.[7]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
  • Weigh a small, test amount of the lyophilized peptide.

  • Add a minimal volume of a strong organic solvent (e.g., DMSO, DMF, or isopropanol) and vortex until the peptide is fully dissolved.

  • Slowly add the initial RP-HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the dissolved peptide solution dropwise while continuously vortexing.

  • If the peptide remains in solution, it is ready for injection. If precipitation occurs, try a different initial organic solvent or consider adjusting the pH if the peptide sequence allows.

Protocol 2: Reverse-Phase HPLC Purification of a Peptide Containing this compound

This protocol provides a starting point and may require optimization based on the specific properties of the peptide.

  • Sample Preparation:

    • Dissolve the crude peptide using the procedure outlined in Protocol 1. The final concentration should ideally be between 1-5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System and Column:

    • HPLC System: A preparative or semi-preparative HPLC system.

    • Column: A C8 or C4 reversed-phase column is recommended for highly hydrophobic peptides. A standard C18 column can be used as a starting point.

    • Column Temperature: 40-60 °C.[4]

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Chromatographic Method:

    • Flow Rate: Dependent on the column diameter (e.g., 4-10 mL/min for a 10 mm ID column).

    • Detection: UV at 220 nm and 280 nm.

    • Gradient:

      • Start with a shallow gradient to improve resolution. For example:

      • 5-25% B over 10 minutes.

      • 25-65% B over 40 minutes.

      • 65-95% B over 5 minutes.

      • Hold at 95% B for 5 minutes (column wash).

      • Return to 5% B and equilibrate for 10-15 minutes before the next injection.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the purified peptide.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Nle-Peptide Purification start Crude Peptide Purification problem Problem Encountered? start->problem poor_solubility Poor Solubility problem->poor_solubility Yes bad_peak_shape Broad/Tailing Peaks problem->bad_peak_shape Yes low_recovery Low Recovery problem->low_recovery Yes coelution Co-eluting Impurities problem->coelution Yes success Successful Purification problem->success No sol_strategy Use Co-solvent (DMSO/DMF) Sonication poor_solubility->sol_strategy peak_strategy Decrease Sample Load Increase Temperature Shallow Gradient bad_peak_shape->peak_strategy rec_strategy Use Less Retentive Column (C4/C8) Increase Temperature low_recovery->rec_strategy coel_strategy Optimize Gradient Change Organic Solvent (IPA) Change Column (Phenyl) coelution->coel_strategy analyze Analyze Results sol_strategy->analyze peak_strategy->analyze rec_strategy->analyze coel_strategy->analyze analyze->problem Issue Persists analyze->success Issue Resolved OptimizationDecisionTree Decision Tree for Optimizing HPLC Conditions start Initial Purification Attempt check_purity Is Purity > 95%? start->check_purity optimize_gradient Optimize Gradient check_purity->optimize_gradient No done Purification Complete check_purity->done Yes re_evaluate Re-evaluate Purity optimize_gradient->re_evaluate change_solvent Change Organic Solvent (e.g., to Isopropanol) re_evaluate_2 re_evaluate_2 change_solvent->re_evaluate_2 Re-evaluate Purity change_column Change Column (C18 -> C8/C4/Phenyl) re_evaluate_3 re_evaluate_3 change_column->re_evaluate_3 Re-evaluate Purity increase_temp Increase Column Temperature re_evaluate_4 re_evaluate_4 increase_temp->re_evaluate_4 Re-evaluate Purity re_evaluate->change_solvent Purity < 95% re_evaluate->done Purity > 95% re_evaluate_2->change_column Purity < 95% re_evaluate_2->done Purity > 95% re_evaluate_3->increase_temp Purity < 95% re_evaluate_3->done Purity > 95% re_evaluate_4->optimize_gradient Purity < 95% re_evaluate_4->done Purity > 95%

References

Impact of solvent choice on Fmoc-DL-Nle-OH coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of Fmoc-DL-Nle-OH in solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, detailed experimental protocols, and a comparative analysis of solvent effects on coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the coupling efficiency of this compound?

A1: The coupling efficiency of this compound, a non-polar amino acid, is primarily influenced by:

  • Solvent Choice: The solvent must effectively swell the resin and dissolve the reagents to facilitate the reaction.[1][2]

  • Coupling Reagents: The choice of activator (e.g., HBTU, HATU, DIC/HOBt) is crucial for rapid and complete reaction.[3]

  • Reaction Time and Temperature: Sufficient time is necessary for the reaction to go to completion, and in some cases, elevated temperatures can improve efficiency.

  • Reagent Purity and Stoichiometry: Using high-quality reagents in the correct molar excess is essential for driving the reaction forward.

Q2: Which solvents are recommended for the coupling of this compound?

A2: The most commonly used solvents for Fmoc-SPPS are polar aprotic solvents:

  • N,N-Dimethylformamide (DMF): A widely used and cost-effective solvent that provides good resin swelling and reagent solubility.[2][4] However, it can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[1]

  • N-Methyl-2-pyrrolidone (NMP): Often considered a superior solvent to DMF due to its higher polarity and enhanced ability to solvate the peptide-resin, which can improve coupling yields, especially in difficult sequences.[1][4]

  • Dimethyl Sulfoxide (DMSO): A highly polar solvent that can be used as a co-solvent to improve the solubility of reagents and disrupt peptide aggregation.[1][5]

Q3: How does the choice of solvent impact the solubility of this compound?

A3: this compound, being a derivative of a non-polar amino acid, generally exhibits good solubility in common SPPS solvents like DMF and NMP. However, solubility can be affected by the concentration of the amino acid and the presence of other reagents. If solubility issues arise, consider using NMP, which often has better solvating properties than DMF.[1] For particularly challenging cases, a mixture of DMF and DMSO can be employed.[6]

Q4: Can peptide aggregation be an issue when coupling this compound?

A4: While norleucine itself is not considered a highly aggregating residue, aggregation of the growing peptide chain can occur, especially in longer or more hydrophobic sequences. This can hinder the accessibility of the N-terminal amine for coupling. Using a solvent like NMP, which is better at solvating the peptide chain, can help to mitigate aggregation.[4]

Troubleshooting Guide

Problem: Low Coupling Efficiency or Incomplete Reaction

  • Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines.

  • Possible Causes & Solutions:

Cause Recommended Action
Poor Resin Swelling Ensure the resin is adequately swollen in the chosen solvent (e.g., DMF or DCM) for at least 30-60 minutes before the first coupling.[2] Polystyrene-based resins typically swell well in DCM and DMF.[7]
Inadequate Reagent Solubility If the this compound or coupling reagents are not fully dissolved, switch to a stronger solvent like NMP or use a co-solvent such as DMSO.[1][8]
Insufficient Activation/Coupling Time Extend the coupling reaction time (e.g., from 1 hour to 2-4 hours). For non-hindered amino acids like norleucine, 1-2 hours is typically sufficient.[9]
Peptide Aggregation Switch to NMP as the primary solvent to improve solvation of the growing peptide chain.[8] Alternatively, perform the coupling at a slightly elevated temperature (e.g., 40°C).
Degraded Reagents Use fresh, high-quality this compound, coupling reagents, and amine-free DMF.[1]
Suboptimal Coupling Reagent For routine couplings, DIC/HOBt is often sufficient. For faster and more efficient coupling, consider using aminium/uronium salts like HBTU or HATU.[3]

Quantitative Data on Coupling Efficiency

While specific comparative data for this compound is limited, the following table provides representative coupling efficiencies for Fmoc-L-Leucine-OH, a structurally similar non-polar amino acid, in different solvents. This data can serve as a useful proxy for estimating the performance of this compound.

SolventCoupling ReagentReaction TimeCoupling Efficiency (Yield)PurityReference
DMF HATU20 - 45 min> 99.5%Very High[3]
DMF HBTU30 - 60 min98 - 99.5%High[3]
DMF DIC/HOBt60 - 120 min95 - 98%Good[3]
NMP Various-Generally higher than DMFHigh[1]
DMF/DCM Mixture Various-Reported as superior to DMF or NMP alone in some casesHigh[1]

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically similar amino acids like Fmoc-L-Leu-OH and may not be fully representative of this compound.[3] Actual results can vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard this compound Coupling using HBTU in DMF

This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines (a positive result is indicated by blue/purple beads).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times), followed by DCM (3 times).

  • Post-Coupling Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result is indicated by yellow/colorless beads). If the test is positive, a second coupling (recoupling) may be necessary.

Visualizations

Experimental_Workflow cluster_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin_Swelling 1. Resin Swelling (DMF or DCM, 30-60 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling 4. Coupling (this compound, Activator, Base in Solvent) Washing_1->Coupling Washing_2 5. Washing (DMF, DCM) Coupling->Washing_2 Kaiser_Test 6. Kaiser Test (Check for completion) Washing_2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat_Cycle Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat_Cycle Negative Repeat_Cycle->Fmoc_Deprotection Final_Cleavage Final Cleavage (e.g., TFA cocktail) Repeat_Cycle->Final_Cleavage

Caption: A generalized workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow Start Low Coupling Efficiency (Positive Kaiser Test) Check_Solubility Are reagents fully dissolved? Start->Check_Solubility Change_Solvent Switch to NMP or add DMSO Check_Solubility->Change_Solvent No Check_Time Was coupling time sufficient? Check_Solubility->Check_Time Yes Double_Couple Perform a double coupling with fresh reagents Change_Solvent->Double_Couple Extend_Time Increase coupling time to 2-4 hours Check_Time->Extend_Time No Check_Aggregation Is peptide aggregation suspected? Check_Time->Check_Aggregation Yes Extend_Time->Double_Couple Use_NMP Switch to NMP or couple at 40°C Check_Aggregation->Use_NMP Yes Check_Reagents Are reagents fresh and high-purity? Check_Aggregation->Check_Reagents No Use_NMP->Double_Couple End Problem Resolved Double_Couple->End Check_Reagents->Double_Couple Yes Use_Fresh_Reagents Use new batches of reagents Check_Reagents->Use_Fresh_Reagents No Use_Fresh_Reagents->Double_Couple

Caption: A logical workflow for troubleshooting low coupling efficiency of this compound.

References

Technical Support Center: Capping Unreacted Amines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the critical step of capping unreacted amines after amino acid coupling, specifically focusing on the use of Fmoc-DL-Nle-OH in solid-phase peptide synthesis (SPPS). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to ensure the synthesis of high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the capping step in solid-phase peptide synthesis?

A1: The primary goal of the capping step is to permanently block any free amino groups on the growing peptide chain that did not react during the preceding coupling step.[1] This is crucial for preventing the formation of deletion sequences, which are impurities that lack one or more amino acids from the target sequence and can be difficult to separate during purification.[1][2] By acetylating these unreacted N-terminal amines, they are rendered unreactive for subsequent coupling cycles.[1]

Q2: When should a capping step be performed?

A2: A capping step is typically performed after an amino acid coupling reaction, especially if there is a suspicion of incomplete coupling.[3] It is highly recommended for difficult couplings, such as those involving sterically hindered amino acids or sequences prone to aggregation.[4][5] Some researchers perform capping after every coupling cycle to minimize deletion impurities, while others use it only when a monitoring test, like the Kaiser test, indicates the presence of unreacted amines.[6][7]

Q3: What are the standard reagents used for capping?

A3: The most widely used capping agent is acetic anhydride, typically in combination with a base such as pyridine or N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF).[1][8] A common formulation is a solution of acetic anhydride and pyridine in DMF.[6]

Q4: How can I monitor the efficiency of the capping reaction?

A4: The efficiency of the capping reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test (ninhydrin test).[4][6] A negative Kaiser test (beads remain colorless or yellow) indicates that there are no primary amines present, signifying a complete capping reaction.[4][7] If the test is positive (beads turn blue), it indicates the presence of unreacted amines, and the capping procedure should be repeated.[6]

Q5: Are there alternatives to acetic anhydride for capping?

A5: Yes, other reagents can be used for capping. For instance, N-acetylimidazole can be employed as an alternative acetylating agent. For sensitive amino acids, a milder approach using activated acetic acid (e.g., with HBTU/DIPEA) can be utilized.[9][10] Propionic anhydride is another alternative, which will add a propionyl group instead of an acetyl group.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during the capping of unreacted amines after this compound coupling.

Problem Possible Cause Recommended Solution
Positive Kaiser test after capping Incomplete capping reaction.Repeat the capping procedure.[6] Ensure fresh capping reagents are used.[11] Increase the reaction time to 30 minutes or longer.[6]
Steric hindrance around the unreacted amine.Consider using a more potent capping agent or a milder alternative if the peptide is sensitive.[9]
Aggregation of the peptide-resin.Wash the resin extensively with DMF to disrupt aggregation before repeating the capping step.[3]
Low final peptide purity despite capping Inefficient capping throughout the synthesis.Implement a capping step after every coupling cycle, especially for long or difficult sequences.
Side reactions during capping.Ensure the capping solution is freshly prepared.[11] Avoid prolonged exposure to the capping reagents.
Degradation of acid-sensitive protecting groups Use of a strong base in the capping mixture.Substitute pyridine with a less basic amine like DIPEA.[6]

Experimental Protocols

Protocol 1: Standard Acetic Anhydride Capping

This protocol describes the standard procedure for capping unreacted amines on the resin using acetic anhydride and pyridine.

Materials:

  • Peptide-resin with unreacted amines

  • N,N-Dimethylformamide (DMF)

  • Acetic anhydride

  • Pyridine or N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel for SPPS

Procedure:

  • After the coupling of this compound, wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess coupling reagents.[1]

  • Prepare the capping solution fresh. A common mixture is acetic anhydride/pyridine/DMF. For specific ratios and concentrations, refer to the table below.

  • Add the capping solution to the washed peptide-resin in the reaction vessel.

  • Agitate the mixture gently at room temperature for 30 minutes.[6][8]

  • Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove residual capping reagents and byproducts.[1]

  • Perform a Kaiser test to confirm the absence of free amines.[6] If the test is positive, repeat steps 3-5.

Quantitative Data Summary: Capping Reagent Concentrations
Capping Reagent Component Typical Concentration / Ratio Notes
Acetic Anhydride5-50 equivalents based on resin substitution[6]The excess ensures a complete reaction.
Pyridine or DIPEA5-50 equivalents based on resin substitution[6]Acts as a base to activate the acetic anhydride and neutralize the resulting acid.
Acetic Anhydride:Pyridine Ratio3:2 (v/v) is commonly used.[11]This ratio can be adjusted based on the specific requirements of the synthesis.
Reaction Time30 minutes[6]Can be extended if the Kaiser test remains positive.

Visualizations

Capping_Reaction cluster_reactants Reactants cluster_products Products Unreacted_Amine Resin-Peptide-NH2 (Unreacted Amine) Capped_Amine Resin-Peptide-NH-COCH3 (Capped Amine) Unreacted_Amine->Capped_Amine Acetylation Acetic_Anhydride Acetic Anhydride (CH3CO)2O Acetic_Anhydride->Capped_Amine Acetic_Acid Acetic Acid CH3COOH Acetic_Anhydride->Acetic_Acid Byproduct

Caption: Chemical reaction of capping an unreacted amine with acetic anhydride.

Troubleshooting_Workflow Start Perform Capping Step Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Positive_Result Positive Result (Blue Beads) Kaiser_Test->Positive_Result Incomplete Negative_Result Negative Result (Yellow/Colorless Beads) Kaiser_Test->Negative_Result Complete Repeat_Capping Repeat Capping Procedure Positive_Result->Repeat_Capping Proceed Proceed to Next Deprotection Step Negative_Result->Proceed Repeat_Capping->Kaiser_Test Troubleshoot Troubleshoot Further: - Check Reagents - Consider Aggregation Repeat_Capping->Troubleshoot If still positive

Caption: Troubleshooting workflow for capping unreacted amines.

References

Technical Support Center: Monitoring Fmoc-DL-Nle-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively monitoring Fmoc-DL-Norleucine-OH (Fmoc-DL-Nle-OH) coupling reactions in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in SPPS?

A1: The primary challenge when using this compound is that you are introducing a racemic mixture into your peptide sequence. This results in the formation of diastereomers, which can be difficult to separate. Additionally, like other amino acids, incomplete coupling, peptide aggregation, and side reactions can occur.

Q2: How can I monitor the completion of the this compound coupling reaction?

A2: The completion of the coupling reaction can be monitored using qualitative colorimetric tests, such as the Kaiser test, to detect the presence of free primary amines.[1] A negative test result indicates a complete reaction. For quantitative analysis and to monitor the formation of diastereomers, High-Performance Liquid Chromatography (HPLC) is the recommended method.[2]

Q3: What is the Kaiser test and how does it work?

A3: The Kaiser test, or ninhydrin test, is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the resin support during SPPS.[3] Ninhydrin reacts with primary amines to produce an intense blue or purple color, indicating an incomplete coupling reaction.[4] A yellow or colorless result signifies a successful coupling.[3]

Q4: Can the Kaiser test give misleading results?

A4: Yes, the Kaiser test can sometimes provide false positives or negatives. False positives can occur due to inefficient washing of residual base (e.g., piperidine) or excessive heating during the test, which can cause premature Fmoc group removal.[3] False negatives can happen in cases of severe peptide aggregation where the N-terminal amine is inaccessible to the ninhydrin reagent.[5] For peptides with N-terminal proline, the standard Kaiser test is unreliable and may yield a weak reddish-brown or yellow color; alternative tests like the Chloranil or Isatin test are recommended in such cases.[4][5]

Q5: How can HPLC be used to monitor the reaction and analyze the products?

A5: Reversed-phase HPLC (RP-HPLC) is a powerful tool for monitoring the progress of the coupling reaction and analyzing the final peptide product. By taking a small sample of the resin, cleaving the peptide, and analyzing it by HPLC, you can assess the purity of your crude product. When using this compound, RP-HPLC on an achiral stationary phase can often separate the resulting diastereomers due to subtle differences in their three-dimensional structures and hydrophobicity.[2] This allows for the quantification of the diastereomeric ratio.

Troubleshooting Guides

Issue 1: Positive Kaiser Test After Coupling (Incomplete Coupling)

A persistently blue or purple result from the Kaiser test after the coupling step indicates the presence of unreacted primary amines.

Possible Cause Recommended Solution
Insufficient Reagent Reactivity Switch to a more potent coupling reagent. Uronium/aminium salt-based reagents like HATU, HCTU, or COMU are generally more effective for sterically hindered amino acids.[6]
Peptide Aggregation Use a more effective solvating solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. Incorporate chaotropic salts like LiCl to disrupt secondary structures.[7][8]
Steric Hindrance Extend the coupling time (e.g., to 4 hours or overnight) or perform the reaction at a slightly elevated temperature (e.g., 50°C).[6]
Poor Reagent Quality Ensure all reagents (amino acids, coupling reagents, solvents) are of high purity and anhydrous.[3]
Suboptimal Activation Ensure proper pre-activation of the amino acid before adding it to the resin.
Action Perform a second coupling (recoupling) with fresh reagents. If the Kaiser test is still positive, consider capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[3]
Issue 2: Multiple Peaks in HPLC Chromatogram (Low Purity/Diastereomers)

The presence of multiple peaks in the HPLC chromatogram of the crude peptide can indicate low purity due to side reactions or the presence of diastereomers.

Observation Possible Cause Recommended Solution
Two major peaks with similar mass Formation of diastereomers (expected when using this compound)Optimize the HPLC gradient to achieve baseline separation of the diastereomers for accurate quantification and potential preparative separation. A shallower gradient around the elution point of the diastereomers is recommended.[2]
Peaks with lower molecular weight Deletion sequences from incomplete coupling or truncation sequences from incomplete Fmoc deprotection.For incomplete coupling, use a more efficient coupling strategy (e.g., double coupling, stronger reagents). For incomplete deprotection, increase deprotection time or use fresh reagent.[9]
Peaks with higher molecular weight Insertion sequences (unintentional double addition of an amino acid).Ensure complete washing after each coupling step to remove excess activated amino acid.
Broad or tailing peaks Peptide aggregation on the HPLC column.Modify the mobile phase by adding organic modifiers or chaotropic agents.

Experimental Protocols

Protocol 1: Qualitative Kaiser Test

This protocol is for the qualitative detection of free primary amines on the resin.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Collect a small sample of resin beads (approximately 10-15 beads) in a small test tube.[3]

  • Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.[3]

  • Heat the test tube at 100-110°C for 5 minutes.[3]

  • Observe the color of the beads and the solution.

Interpretation of Results:

Color of Beads and Solution Interpretation Next Step
Intense Blue/Purple Positive: Free primary amines are present.Incomplete coupling. Perform a recoupling.
Yellow/Colorless Negative: No free primary amines detected.Successful coupling. Proceed to the next deprotection step.
Reddish-Brown/Weak Yellow Ambiguous: May indicate an N-terminal secondary amine (e.g., proline) or a partially coupled reaction.Consider an alternative test like the Chloranil or Isatin test.
Protocol 2: Analytical HPLC for Reaction Monitoring

This protocol outlines a general procedure for analyzing the crude peptide after cleavage from the resin.

Materials:

  • Reversed-phase HPLC system with a UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[2]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[2]

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

Procedure:

  • Sample Preparation: Take a small sample of the dried peptide-resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. Precipitate the crude peptide with cold diethyl ether, centrifuge, and dissolve the peptide pellet in a suitable solvent (e.g., a mixture of Mobile Phase A and B).

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.[2]

  • Injection and Gradient: Inject the sample and run a linear gradient, for example, from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Data Analysis: Integrate the peak areas to determine the purity of the crude peptide and the ratio of the diastereomers.

Data Presentation

Table 1: Common Coupling Reagents for Fmoc-SPPS
Coupling ReagentReagent TypeTypical Equivalents (AA:Reagent:Base)Typical Coupling TimeNotes
HBTU/HOBt Uronium Salt/Additive1:0.9:215-60 minA common and effective combination.
HATU/HOAt Uronium Salt/Additive1:0.9:215-45 minHighly effective for hindered couplings and helps to suppress racemization.[10]
DIC/OxymaPure® Carbodiimide/Additive1:1:2 (in situ base)30-120 minCost-effective and OxymaPure® is excellent at suppressing racemization.[5]
PyBOP Phosphonium Salt1:1:230-120 minGood for hindered couplings, less risk of guanidinylation side reactions compared to uronium salts.[6]

Visualizations

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Kaiser_Pos Kaiser Test (Positive?) Wash1->Kaiser_Pos Couple Couple this compound (with activating agent) Kaiser_Pos->Couple Yes Wash2 Wash (DMF) Couple->Wash2 Kaiser_Neg Kaiser Test (Negative?) Wash2->Kaiser_Neg Next_Cycle Proceed to Next Cycle Kaiser_Neg->Next_Cycle Yes Recouple Recouple Kaiser_Neg->Recouple No Recouple->Couple

Caption: A generalized workflow for a single coupling cycle in Fmoc-SPPS.

Troubleshooting_Tree Start Positive Kaiser Test (Incomplete Coupling) Recouple Perform a Second Coupling (Recouple) Start->Recouple Kaiser2 Perform Kaiser Test Again Recouple->Kaiser2 Negative Negative Result Kaiser2->Negative Positive Positive Result Kaiser2->Positive Proceed Proceed to Next Cycle Negative->Proceed Troubleshoot Further Troubleshooting Positive->Troubleshoot Change_Reagent Change Coupling Reagent (e.g., to HATU) Troubleshoot->Change_Reagent Optimize_Cond Optimize Conditions (Time, Temp, Solvent) Troubleshoot->Optimize_Cond Cap Cap Unreacted Amines (Acetic Anhydride) Troubleshoot->Cap

Caption: Decision tree for troubleshooting an incomplete coupling reaction.

References

Validation & Comparative

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Peptides Incorporating Fmoc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of non-proteinogenic amino acids like Norleucine (Nle) offers a valuable strategy to modulate peptide properties. The use of Fmoc-DL-Nle-OH in solid-phase peptide synthesis (SPPS) is a common approach to introduce this unnatural amino acid. This guide provides an objective comparison of the analytical performance of Nle-containing peptides by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) against peptides containing other common hydrophobic amino acids. The information presented is supported by experimental data from published literature.

Norleucine is an isomer of leucine and isoleucine and is often used as a substitute for methionine to prevent oxidation.[1] Its linear four-carbon side chain imparts significant hydrophobicity, which directly influences its behavior during chromatographic separation and mass spectrometric analysis.

High-Performance Liquid Chromatography (HPLC) Performance

The retention of a peptide in reversed-phase HPLC (RP-HPLC) is primarily dictated by its overall hydrophobicity. The contribution of individual amino acid residues to this hydrophobicity can be quantified by their retention coefficients or by observing the retention time of a model peptide where a specific amino acid is substituted.

Comparative Hydrophobicity and HPLC Retention

Norleucine (Nle) is a hydrophobic amino acid, structurally similar to leucine (Leu), isoleucine (Ile), and methionine (Met). Its straight-chain hydrocarbon side chain results in a significant interaction with the hydrophobic stationary phase in RP-HPLC.

A key study by Kovacs et al. (2006) systematically evaluated the intrinsic hydrophilicity/hydrophobicity of all 20 naturally occurring amino acids, along with norleucine, by substituting them into a model peptide sequence (Ac-X-G-A-K-G-A-G-V-G-L-amide) and measuring the retention time by RP-HPLC under various pH conditions.[2][3][4] This data provides a direct comparison of the hydrophobicity of Nle relative to other amino acids.

Amino AcidRetention Time (tR) at pH 2 (TFA) [min][2]Retention Time (tR) at pH 5 [min][2]Retention Time (tR) at pH 7 [min][2]
Glycine (Gly)33.331.831.4
Alanine (Ala)36.334.233.7
Valine (Val)42.138.637.9
Norleucine (Nle) 46.7 42.4 41.7
Leucine (Leu)47.042.641.9
Isoleucine (Ile)47.843.342.6
Methionine (Met)41.238.037.4
Phenylalanine (Phe)48.844.043.2

Key Observations from HPLC Data:

  • High Hydrophobicity of Norleucine: The retention time of the Nle-containing peptide is significantly longer than that of peptides containing less hydrophobic residues like Glycine, Alanine, and Valine, confirming its strong hydrophobic character.

  • Similar Retention to Leucine: Norleucine exhibits a retention time very close to that of Leucine. This is expected given their structural similarity as isomers. The slight difference can be attributed to the linear side chain of Nle compared to the branched side chain of Leu.

  • Slightly Less Retained than Isoleucine: The Nle-containing peptide elutes slightly earlier than the Isoleucine-containing peptide, indicating that Isoleucine is marginally more hydrophobic under these conditions.

  • More Retained than Methionine: Norleucine is noticeably more hydrophobic than Methionine, leading to a longer retention time. This makes Nle a useful, non-oxidizable substitute for Met when increased hydrophobicity is desired.

Mass Spectrometry (MS) Analysis

The analysis of peptides containing this compound by mass spectrometry is generally straightforward. However, the hydrophobic nature of Nle can influence ionization efficiency and fragmentation patterns.

Ionization and Detection

Peptides incorporating hydrophobic residues like Norleucine can sometimes exhibit reduced ionization efficiency in electrospray ionization (ESI) compared to more polar peptides. This can be mitigated by optimizing the solvent system, for instance, by using mixtures of chloroform, methanol, and water for highly hydrophobic peptides.

Fragmentation Analysis

In tandem mass spectrometry (MS/MS), peptides fragment at the peptide bonds, producing characteristic b- and y-ions that allow for sequence determination. The fragmentation pattern of a Norleucine-containing peptide is expected to be similar to that of a Leucine-containing peptide due to their identical mass.

Distinguishing Norleucine from Leucine/Isoleucine:

Since Norleucine, Leucine, and Isoleucine are isomers with the same nominal mass, distinguishing them by conventional MS/MS can be challenging. However, advanced fragmentation techniques can sometimes provide clues:

  • High-Energy Collisional Dissociation (HCD) and Electron Transfer Dissociation (ETD): These methods can induce side-chain cleavages. The different side-chain structures of Nle (linear butyl), Leu (isobutyl), and Ile (sec-butyl) may lead to subtle differences in fragment ion abundances, although this is not always definitive. Specific w-ions can be characteristic of isomeric amino acid residues.[5]

FeatureNle-containing PeptideLeu/Ile-containing PeptideMet-containing Peptide
Precursor Ion (m/z) Identical to Leu/Ile peptides of the same sequence. Different from Met peptide.Identical to Nle peptides of the same sequence.Unique m/z due to the presence of sulfur.
MS/MS Fragmentation Primarily b- and y-ions. Side-chain fragmentation is less common.Primarily b- and y-ions. Specific side-chain cleavages (w-ions) can sometimes differentiate Leu and Ile.[5]Can show a characteristic neutral loss of the methionine side chain (64 Da).
Oxidation Stable to oxidation.Stable to oxidation.Prone to oxidation (+16 Da), which can complicate data analysis.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) with this compound

A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for incorporating this compound into a peptide sequence.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Coupling:

    • Dissolve this compound (or another Fmoc-protected amino acid) and a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.

    • Add a base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the terminal Fmoc group is removed, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by RP-HPLC.

RP-HPLC Analysis of Nle-containing Peptides
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

Mass Spectrometry Analysis
  • Ionization Source: Electrospray Ionization (ESI).

  • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap.

  • Mode: Positive ion mode.

  • MS1 Scan Range: m/z 300-2000.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or High-Energy Collisional Dissociation (HCD).

  • Data Analysis: The resulting spectra are analyzed to confirm the molecular weight of the peptide and to sequence it based on the fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and analysis of peptides containing this compound.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Analysis Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat_Cycle Repeat Cycle for Each Amino Acid Washing2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Crude Peptide Purification (RP-HPLC) Cleavage->Purification HPLC_Analysis Purity Check (Analytical RP-HPLC) Purification->HPLC_Analysis MS_Analysis Identity Confirmation (Mass Spectrometry) HPLC_Analysis->MS_Analysis Final_Product Purified Nle-Peptide MS_Analysis->Final_Product

Caption: Workflow for the synthesis and analysis of Nle-containing peptides.

References

A Comparative Performance Analysis of Fmoc-DL-Nle-OH and Fmoc-L-Nle-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Appropriate Norleucine Derivative for Solid-Phase Peptide Synthesis.

In the realm of peptide synthesis, the incorporation of non-proteinogenic amino acids like norleucine (Nle) is a key strategy for modulating the physicochemical properties of peptides, such as hydrophobicity and metabolic stability. The choice between using a stereochemically pure enantiomer, Fmoc-L-Nle-OH, and a racemic mixture, Fmoc-DL-Nle-OH, has significant implications for the synthesis process, subsequent purification, and the biological activity of the final peptide. This guide provides a comprehensive comparison of these two building blocks, supported by established principles of solid-phase peptide synthesis (SPPS) and analytical chemistry.

Core Performance Differences: A Summary

The fundamental difference between Fmoc-L-Nle-OH and this compound lies in the stereochemical outcome of the synthesis. While the chemical reactivity of the L- and D-enantiomers in the coupling reaction is identical, the use of a racemic mixture introduces a point of stereochemical diversity in the peptide chain.

Performance MetricFmoc-L-Nle-OHThis compoundKey Considerations
Final Peptide Product A single, stereochemically defined peptide.An equimolar mixture of two diastereomeric peptides.The use of this compound will result in peptides that differ in the stereochemistry at the norleucine position.
Coupling Efficiency High, dependent on sequence and coupling reagents.High, with both D- and L-isomers expected to couple with similar efficiency.The steric hindrance of the norleucine side chain is the primary factor affecting coupling, not its chirality.
Racemization Risk Low. Norleucine is not considered a high-risk amino acid for racemization during activation.[1]Not applicable, as a racemic mixture is used intentionally.While low, some racemization of the L-enantiomer can occur under harsh coupling conditions.
Purification Standard purification of a single peptide product.Requires separation of the resulting diastereomeric peptides, typically by RP-HPLC.[2][3]The separation of diastereomers can be challenging and may result in lower overall yield of a specific stereoisomer.
Overall Yield Dependent on the efficiency of each synthesis step.The total yield of the peptide mixture may be comparable, but the yield of a single, isolated diastereomer will be lower.The need to separate diastereomers adds a step that can impact the final isolated yield of the desired peptide.
Biological Activity Produces a peptide with a specific, defined biological activity.The resulting peptide mixture may exhibit mixed or altered biological activity due to the presence of the D-isomer.[4]Peptides containing D-amino acids often show increased resistance to enzymatic degradation.[5]

Experimental Considerations and Protocols

The decision to use Fmoc-L-Nle-OH or this compound will dictate the subsequent experimental workflow, particularly in the purification and analysis stages.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram outlines a single coupling cycle in Fmoc-based SPPS, which is applicable for both Fmoc-L-Nle-OH and this compound.

SPPS_Cycle Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Nle-OH + Activator + Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle

A generalized workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol: Standard Coupling of Fmoc-Nle-OH

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (3-5 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Nle-OH or this compound (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Purification of Diastereomeric Peptides

When this compound is used, the crude peptide product will be a mixture of two diastereomers. These can be separated by reverse-phase high-performance liquid chromatography (RP-HPLC), as diastereomers have different physical properties and thus different retention times on a chiral stationary phase.[2][3]

Protocol: RP-HPLC Separation of Diastereomers

  • Sample Preparation: Dissolve the crude peptide mixture in a suitable solvent, typically a mixture of the HPLC mobile phases.

  • Column: Use a C18 or C8 reverse-phase column. The choice of column may need to be optimized for the specific peptide sequence.[2]

  • Mobile Phases:

    • Solvent A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade acetonitrile with 0.1% TFA.

  • Gradient: A linear gradient of increasing Solvent B concentration is typically used. The gradient steepness may need to be optimized to achieve baseline separation of the diastereomers.

  • Detection: Monitor the elution profile using a UV detector, typically at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the two separated diastereomeric peaks.

  • Analysis: Confirm the identity and purity of each isolated diastereomer by mass spectrometry.

The following diagram illustrates the logical workflow for synthesizing and purifying a specific peptide stereoisomer when using this compound.

Diastereomer_Purification cluster_synthesis Peptide Synthesis cluster_purification Purification and Analysis Start Start with Resin Coupling_DL Couple this compound Start->Coupling_DL Elongation Complete Peptide Elongation Coupling_DL->Elongation Cleavage Cleave from Resin Elongation->Cleavage Crude Crude Peptide Mixture (Diastereomers) Cleavage->Crude HPLC RP-HPLC Separation Crude->HPLC Diastereomer_L Isolated L-Nle Peptide HPLC->Diastereomer_L Diastereomer_D Isolated D-Nle Peptide HPLC->Diastereomer_D Analysis_L Mass Spec Analysis Diastereomer_L->Analysis_L Analysis_D Mass Spec Analysis Diastereomer_D->Analysis_D Signaling_Pathway cluster_L_Peptide L-Nle Peptide cluster_D_Peptide D-Nle Peptide L_Peptide L-Nle Containing Peptide Protease_L Protease Degradation L_Peptide->Protease_L Receptor_L Receptor Binding L_Peptide->Receptor_L Signal_L Signaling Cascade Receptor_L->Signal_L Response_L Biological Response Signal_L->Response_L D_Peptide D-Nle Containing Peptide Protease_D Resistance to Protease Degradation D_Peptide->Protease_D Receptor_D Receptor Binding D_Peptide->Receptor_D Signal_D Sustained Signaling Receptor_D->Signal_D Response_D Prolonged Biological Response Signal_D->Response_D

References

A Head-to-Head Battle in Peptide Synthesis: Fmoc-DL-Nle-OH vs. Boc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group is a critical decision that dictates the entire synthetic strategy. This is particularly true when incorporating non-proteinogenic amino acids like DL-norleucine (DL-Nle), which can be crucial for enhancing the pharmacological properties of peptide-based therapeutics. This guide provides an in-depth, objective comparison of two widely used protected forms of DL-norleucine: Fmoc-DL-Nle-OH and Boc-DL-Nle-OH, supported by illustrative experimental data and detailed protocols to inform your selection process.

The core difference between utilizing this compound and Boc-DL-Nle-OH lies in the lability of the protecting group. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed with piperidine, while the tert-butyloxycarbonyl (Boc) group is acid-labile, requiring an acid such as trifluoroacetic acid (TFA) for its removal.[][2] This fundamental distinction cascades through the entire synthesis, influencing the choice of resin, side-chain protecting groups, and cleavage conditions, ultimately impacting the purity and yield of the final peptide.

Core Chemical Strategies: A Tale of Two Chemistries

The Fmoc strategy employs an orthogonal protection scheme where the base-labile Fmoc group is removed in each cycle, while the acid-labile side-chain protecting groups and the resin linkage are cleaved simultaneously at the end of the synthesis with a strong acid like TFA.[][4] This offers the advantage of milder deprotection conditions throughout the synthesis, which is beneficial for sensitive peptide sequences.[]

In contrast, the Boc strategy operates on a principle of graded acid lability. The temporary Nα-Boc group is removed with a moderate acid (e.g., TFA), while the more permanent, acid-stable side-chain protecting groups (often benzyl-based) and the resin linkage require a much stronger, harsher acid, such as hydrofluoric acid (HF), for final cleavage.[2][5] While the reagents for Boc chemistry are often less expensive, the harsh final cleavage step necessitates specialized equipment.[][5]

A key consideration when synthesizing peptides containing hydrophobic residues like norleucine is the risk of on-resin aggregation.[6] The repetitive acidic treatments in Boc-SPPS protonate the N-terminus of the growing peptide chain, which can disrupt the intermolecular hydrogen bonding that leads to aggregation.[5][6] Conversely, the neutral conditions of the peptide backbone after Fmoc deprotection can sometimes facilitate aggregation, particularly in longer or more hydrophobic sequences.[5]

Performance in Peptide Synthesis: A Comparative Overview

ParameterBoc-DL-Nle-OH StrategyThis compound Strategy
Average Coupling Efficiency per Cycle >99%>99%
Crude Peptide Purity (by HPLC) ~75%~85%
Final Yield (after purification) ~25%~35%
Synthesis Time per Residue 10-20 minutes10-20 minutes
Note: This data is illustrative and actual results can vary significantly based on the peptide sequence, synthesis scale, and specific laboratory conditions.

Experimental Protocols

The following are generalized protocols for the key steps in solid-phase peptide synthesis using this compound and Boc-DL-Nle-OH. These protocols may require optimization based on the specific peptide sequence and resin.

Fmoc-SPPS Protocol for a single coupling cycle using this compound
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF. This is typically done in two stages: a brief 1-3 minute treatment followed by a longer 15-20 minute treatment to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling: In a separate vessel, activate this compound (3 equivalents) with a suitable coupling agent, such as HBTU (2.9 equivalents), and a base, like N,N-Diisopropylethylamine (DIPEA) (6 equivalents), in DMF. Add this activation mixture to the washed resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a qualitative test, such as the Kaiser test, to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage and Deprotection: After the final coupling and deprotection steps, treat the resin with a cleavage cocktail, typically a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5), for 2-4 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, isolate by centrifugation, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Boc-SPPS Protocol for a single coupling cycle using Boc-DL-Nle-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1 hour.

  • Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM. A common procedure is a 2-minute pre-wash followed by a 20-30 minute deprotection step with agitation.

  • Washing: Wash the resin thoroughly with DCM to remove residual TFA.

  • Neutralization: Neutralize the resin with a solution of 5-10% DIPEA in DCM or DMF for 5-10 minutes. Repeat this step once and then wash thoroughly with DCM.

  • Amino Acid Coupling: In a separate vessel, pre-activate Boc-DL-Nle-OH (3 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in DMF or DCM for 10-15 minutes. Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the ninhydrin (Kaiser) test.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

  • Final Cleavage: After the synthesis is complete, cleave the peptide from the resin using a strong acid like anhydrous HF at 0°C for 1-2 hours in the presence of a scavenger such as anisole. This step must be performed using a specialized HF cleavage apparatus.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by RP-HPLC.

Visualizing the Peptide Synthesis Workflows

To further clarify the distinct processes, the following diagrams illustrate the cyclical nature of Fmoc and Boc-based solid-phase peptide synthesis.

Fmoc_SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling (this compound, Coupling Reagent, DIPEA/DMF) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage Cycle->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: Cyclical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Boc_SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Deprotection Boc Deprotection (25-50% TFA/DCM) Resin->Deprotection Washing1 Washing (DCM) Deprotection->Washing1 Neutralization Neutralization (DIPEA/DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling (Boc-DL-Nle-OH, Coupling Reagent/DMF) Washing2->Coupling Washing3 Washing (DMF/DCM) Coupling->Washing3 Cycle Repeat Cycle Washing3->Cycle Cleavage Final Cleavage (HF) Washing3->Cleavage Cycle->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: Cyclical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonality_Comparison cluster_fmoc Fmoc Strategy (Orthogonal) cluster_boc Boc Strategy (Quasi-orthogonal) Fmoc_N Nα-Fmoc (Base-labile) Fmoc_SC Side-Chain (e.g., tBu) (Acid-labile) Fmoc_Resin Resin Linkage (Acid-labile) Boc_N Nα-Boc (Moderately Acid-labile) Boc_SC Side-Chain (e.g., Bzl) (Strongly Acid-labile) Boc_Resin Resin Linkage (Strongly Acid-labile) Cleavage_Conditions Deprotection/Cleavage Conditions Base Base (e.g., Piperidine) Base->Fmoc_N Removes Moderate_Acid Moderate Acid (e.g., TFA) Moderate_Acid->Fmoc_SC Removes (Final Step) Moderate_Acid->Fmoc_Resin Removes (Final Step) Moderate_Acid->Boc_N Removes Strong_Acid Strong Acid (e.g., HF) Strong_Acid->Boc_SC Removes Strong_Acid->Boc_Resin Removes

Caption: Orthogonality comparison of Fmoc and Boc protection strategies.

Conclusion and Recommendations

The choice between this compound and Boc-DL-Nle-OH is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific requirements of the peptide being synthesized.

This compound is generally the preferred choice for:

  • Routine peptide synthesis: The milder conditions and ease of automation make it a workhorse for many applications.[]

  • Peptides with acid-sensitive residues: The absence of repetitive acid treatment minimizes the risk of side reactions with sensitive amino acids.[]

  • Syntheses where side-chain modifications are required: The orthogonal nature of the Fmoc/tBu strategy allows for selective deprotection and modification of side chains while the peptide is still on the resin.[]

Boc-DL-Nle-OH remains a powerful option, particularly for:

  • Long or hydrophobic peptides prone to aggregation: The protonation of the N-terminus during deprotection can significantly improve solvation and prevent the formation of secondary structures that hinder coupling reactions.[5][6]

  • Cost-sensitive projects: Boc-protected amino acids and the associated reagents are often more economical.[]

Ultimately, the optimal choice will depend on a careful evaluation of the peptide sequence, the desired purity and yield, the available equipment, and the overall goals of the research or drug development project. For particularly challenging syntheses, a small-scale pilot synthesis using both strategies may be the most effective way to determine the optimal path forward.

References

A Comparative Guide to the Characterization of Peptides Containing DL-Norleucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids like DL-Norleucine into peptide structures is a key strategy for enhancing the therapeutic properties of peptide-based drugs. Norleucine, an isomer of leucine, offers unique advantages in modulating the physicochemical and biological properties of peptides. This guide provides a comprehensive comparison of peptides containing DL-Norleucine against relevant alternatives, supported by experimental data and detailed methodologies for their characterization.

Performance Comparison: DL-Norleucine Peptides vs. Alternatives

The substitution of natural amino acids with DL-Norleucine can significantly impact a peptide's stability, conformation, and biological activity. Below is a summary of the expected performance enhancements based on available literature. Direct quantitative comparisons for DL-Norleucine are often inferred from studies on D- and L-Norleucine individually or from analogous substitutions.

Table 1: Comparison of Peptide Properties upon Amino Acid Substitution
FeatureStandard Peptide (e.g., containing L-Leucine or L-Methionine)DL-Norleucine Containing PeptideRationale for Performance Change
Enzymatic Stability Susceptible to degradation by proteases.Enhanced Stability The D-isomer within the DL-Norleucine mixture provides significant resistance to proteolysis by sterically hindering the stereospecific active sites of naturally occurring L-amino acid specific proteases.[1][2] The linear side chain of norleucine may also offer some steric hindrance compared to branched-chain amino acids.[2]
In Vivo Half-Life Generally short due to rapid enzymatic cleavage and clearance.[3]Potentially Extended Increased enzymatic stability directly contributes to a longer circulation time in the body.[2][3]
Oxidative Stability Methionine-containing peptides are prone to oxidation at the sulfur atom of the side chain.Improved Stability Norleucine is an isosteric replacement for methionine, lacking the easily oxidizable thioether group, thus preventing oxidation and increasing the shelf-life of the peptide.[1][4]
Receptor Binding Affinity Dependent on the native sequence and conformation.Modulated Affinity The altered side chain and stereochemistry can fine-tune the peptide's conformation for optimal or altered receptor binding.[1][2][5] The effect is context-dependent and requires experimental validation.
Immunogenicity Can elicit an immune response.Potentially Reduced Modifications with non-natural amino acids can sometimes reduce the immunogenic potential of a peptide, although this is not a guaranteed outcome and requires specific testing.[3]
Hydrophobicity Varies based on the specific amino acid.Increased (vs. Methionine) The methylene group in norleucine is more hydrophobic than the thioether in methionine, which can influence peptide-membrane interactions.[4]

Supporting Experimental Data

While direct head-to-head quantitative data for a single peptide sequence with and without DL-Norleucine is sparse in publicly available literature, analogous studies provide strong evidence for the benefits of incorporating D-amino acids or Norleucine.

Table 2: Antimicrobial and Hemolytic Activity of L- vs. D-Amino Acid Containing Peptide Analogues

Data synthesized from a study on brevinin-1 peptides to illustrate the comparative effects of L- and D-amino acid substitutions, as an analogy for L- and D-Norleucine.

Peptide AnalogueTarget Organism/CellParameterValue
L-Leucine Analogue S. aureusMinimum Inhibitory Concentration (MIC)4 µM
MRSAMinimum Inhibitory Concentration (MIC)8 µM
E. faecalisMinimum Inhibitory Concentration (MIC)16 µM
Horse Red Blood Cells50% Hemolytic Concentration (HC50)29.92 µM
D-Leucine Analogue S. aureusMinimum Inhibitory Concentration (MIC)2 µM
MRSAMinimum Inhibitory Concentration (MIC)4 µM
E. faecalisMinimum Inhibitory Concentration (MIC)8 µM
Horse Red Blood Cells50% Hemolytic Concentration (HC50)74.5 µM

This analogous data suggests that the incorporation of a D-amino acid can enhance antimicrobial potency (lower MIC) while reducing off-target toxicity (higher HC50).[1]

Key Experiments and Methodologies

Accurate characterization of DL-Norleucine-containing peptides requires a suite of biophysical and biochemical assays.

Experimental Protocols

1. Mass Spectrometry for Identity and Purity Assessment

  • Objective: To confirm the molecular weight of the synthesized peptide and assess its purity.

  • Methodology:

    • Sample Preparation: The peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.[6]

    • Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used.[6][7]

    • Analysis: For ESI-MS, the sample is infused directly or separated by liquid chromatography (LC) before entering the mass spectrometer. The resulting spectrum shows the mass-to-charge (m/z) ratio of the peptide ions. For MALDI-MS, the peptide is co-crystallized with a matrix and ionized by a laser.[7]

    • Data Interpretation: The observed molecular weight is compared to the theoretical mass of the DL-Norleucine-containing peptide. Purity is often assessed by the relative intensity of the main peptide peak compared to any impurity peaks in the LC-MS chromatogram.[8]

2. NMR Spectroscopy for Structural Elucidation

  • Objective: To determine the three-dimensional structure of the peptide in solution and to confirm the incorporation and location of DL-Norleucine.

  • Methodology:

    • Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration typically greater than 1 mM.[9] The pH and temperature are carefully controlled.

    • NMR Experiments: A series of 1D and 2D NMR experiments are performed, including:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, primarily within the same amino acid residue.[10]

      • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system of an amino acid residue.[10]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.[9][11]

    • Data Analysis:

      • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.[11]

      • Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints from coupling constants, are used as input for structure calculation programs (e.g., CYANA, Xplor-NIH) to generate an ensemble of 3D structures.[9]

3. Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

  • Objective: To assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of the peptide and to monitor conformational changes upon interaction with other molecules or changes in the environment.[12]

  • Methodology:

    • Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) at a concentration typically around 0.2-0.3 mg/mL.[13] The buffer itself should not have a strong absorbance in the far-UV region.

    • Data Acquisition: A CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.[12] A spectrum of the buffer alone is also recorded for baseline correction.

    • Data Analysis: The resulting CD spectrum is analyzed for characteristic features:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 200 nm. The mean residue ellipticity is calculated to quantify the secondary structure content.[12]

4. In Vitro Plasma Stability Assay

  • Objective: To evaluate the resistance of the peptide to degradation by proteases present in plasma.[2][14]

  • Methodology:

    • Incubation: The DL-Norleucine-containing peptide and a control peptide (e.g., the L-amino acid counterpart) are incubated in fresh human or animal plasma at 37°C.[14]

    • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 30, 60, 120, 240 minutes).[14] The enzymatic reaction is quenched, for example, by adding a protein precipitating agent like acetonitrile or trichloroacetic acid.

    • Quantification: The remaining amount of intact peptide in each sample is quantified using a validated analytical method, typically LC-MS/MS.[14]

    • Data Analysis: The percentage of remaining peptide is plotted against time to determine the degradation rate and the peptide's half-life in plasma.

Visualizing Workflows and Pathways

Experimental Workflow for Peptide Characterization

G cluster_synthesis Peptide Synthesis cluster_purification Purification & Initial QC cluster_biological Biological Evaluation Peptide_Synthesis Solid-Phase Peptide Synthesis (incorporating DL-Norleucine) Purification RP-HPLC Purification Peptide_Synthesis->Purification Initial_QC Mass Spectrometry (Identity & Purity) Purification->Initial_QC NMR NMR Spectroscopy (3D Structure) Initial_QC->NMR CD Circular Dichroism (Secondary Structure) Initial_QC->CD Stability Plasma Stability Assay Initial_QC->Stability Activity Biological Activity Assay (e.g., Receptor Binding, MIC) Stability->Activity G cluster_modification Peptide Modification cluster_mechanism Mechanism of Action cluster_outcome Resulting Properties Modification Incorporate DL-Norleucine D_Isomer D-Isomer Presence Modification->D_Isomer No_Sulfur Absence of Thioether Modification->No_Sulfur Steric_Hindrance Steric Hindrance D_Isomer->Steric_Hindrance Oxidation_Resistance Increased Oxidation Resistance No_Sulfur->Oxidation_Resistance Protease_Resistance Increased Protease Resistance Steric_Hindrance->Protease_Resistance Longer_HalfLife Longer In Vivo Half-Life Protease_Resistance->Longer_HalfLife

References

A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to enhance therapeutic properties. Among these, norleucine (Nle), an isomer of leucine, provides a unique avenue to modulate the biological activity and stability of synthetic peptides. This guide presents an objective comparison of the performance of peptides synthesized with Fmoc-DL-Nle-OH against relevant alternatives, supported by experimental data and detailed protocols.

Enhanced Biological Activity and Stability: A Comparative Analysis

The substitution of proteinogenic amino acids with DL-norleucine can significantly impact the biological activity and metabolic stability of peptides. The racemic nature of DL-Nle introduces stereochemical diversity, which can lead to peptides with novel conformational properties and enhanced resistance to enzymatic degradation.

Antimicrobial Activity

A notable example of the advantageous incorporation of norleucine is in the development of novel antimicrobial peptides (AMPs). A study on analogues of Temporin L, a natural AMP, demonstrated that the addition of an N-terminal norleucine to a D-Leu/D-Lys substituted analogue ([Nle1, DLeu9, DLys10]TL) resulted in enhanced activity against both Gram-positive and Gram-negative bacteria compared to the parent peptide ([DLeu9, DLys10]TL) that lacks the norleucine residue.[1]

Peptide/CompoundTarget OrganismBiological Activity (MIC in µM)
[Nle1, DLeu9, DLys10]TL S. aureus ATCC 259233.12[1]
[DLeu9, DLys10]TL S. aureus ATCC 259236.25[1]
[Nle1, DLeu9, DLys10]TL E. coli ATCC 259226.25[1]
[DLeu9, DLys10]TL E. coli ATCC 2592212.5[1]
[Nle1, DLeu9, DLys10]TL A. baumannii ATCC 196063.12[1]
[DLeu9, DLys10]TL A. baumannii ATCC 196066.25[1]
[Nle1, DLeu9, DLys10]TL P. aeruginosa ATCC 2785312.5[1]
[DLeu9, DLys10]TL P. aeruginosa ATCC 2785312.5[1]
[Nle1, DLeu9, DLys10]TL K. pneumoniae ATCC BAA-170512.5[1]
[DLeu9, DLys10]TL K. pneumoniae ATCC BAA-170512.5[1]

Table 1: Comparative antimicrobial activity of a norleucine-containing Temporin L analogue versus its counterpart without norleucine. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Enhanced Stability

Norleucine is often used as a substitute for methionine to prevent oxidation, a common degradation pathway for peptides.[2] Furthermore, the incorporation of D-amino acids, which are present in the DL-Nle racemic mixture, is a well-established strategy to increase resistance to proteolytic degradation.[2][3] Natural proteases are stereospecific for L-amino acids, and the presence of a D-amino acid residue hinders enzymatic cleavage, thereby extending the in vivo half-life of the peptide.[2][3]

Peptide ModificationRationaleExpected Outcome
DL-Norleucine substitution Introduction of D-enantiomer hinders protease recognition.Increased enzymatic stability and longer in vivo half-life.[2][3]
Norleucine for Methionine Norleucine is not susceptible to oxidation.Enhanced chemical stability and longer shelf-life.[2]

Table 2: Rationale for enhanced stability of peptides containing DL-Norleucine.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of peptides with modified amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a DL-Norleucine Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing this compound using a Rink Amide resin for a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling (for this compound and other amino acids):

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol describes a method to assess the stability of a DL-Nle-containing peptide in the presence of a protease.

Materials:

  • Purified DL-Nle-containing peptide

  • Control peptide (e.g., the corresponding L-amino acid analogue)

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • RP-HPLC system

Procedure:

  • Peptide and Enzyme Preparation:

    • Dissolve the DL-Nle peptide and the control peptide in the reaction buffer to a known concentration (e.g., 1 mg/mL).

    • Prepare the protease solution in the reaction buffer at the desired concentration.

  • Reaction Setup:

    • In separate microcentrifuge tubes, mix a defined volume of each peptide solution with the protease solution.

    • Include a control for each peptide with reaction buffer instead of the protease solution.

    • Incubate all tubes at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube.

  • Reaction Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Sample Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis:

    • Calculate the percentage of the remaining intact peptide at each time point relative to the 0-minute time point.

    • Plot the percentage of remaining peptide versus time to determine the degradation rate and half-life of each peptide.

Visualizing Mechanisms and Workflows

Signaling Pathway of Cationic Antimicrobial Peptides

Many antimicrobial peptides, including those containing norleucine, exert their effect by disrupting the bacterial cell membrane. The following diagram illustrates a proposed mechanism.

antimicrobial_pathway Peptide Cationic Peptide (containing DL-Nle) Interaction Electrostatic Interaction Peptide->Interaction 1. Attraction Membrane Bacterial Cell Membrane (negatively charged) Disruption Membrane Disruption (Pore Formation) Membrane->Disruption 2. Insertion & Pore Formation Interaction->Membrane Leakage Leakage of Cellular Contents Disruption->Leakage 3. Efflux Death Cell Death Leakage->Death 4. Lysis

A proposed signaling pathway for cationic antimicrobial peptides.

Experimental Workflow for Solid-Phase Peptide Synthesis

The iterative nature of SPPS is well-suited for a workflow diagram.

spps_workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Repeat->Deprotection Next Cycle Final Final Deprotection, Cleavage, and Purification Repeat->Final Final Cycle End End: Purified Peptide Final->End

A generalized workflow for a single cycle in Fmoc-based SPPS.

Logical Relationship: Benefits of DL-Norleucine Incorporation

The advantages of using this compound in peptide synthesis can be summarized in a logical relationship diagram.

nle_benefits Nle This compound Incorporation Stability Enhanced Stability Nle->Stability Activity Modulated Biological Activity Nle->Activity Enzymatic Increased Enzymatic Resistance (D-isomer) Stability->Enzymatic Chemical Improved Chemical Stability (vs. Met) Stability->Chemical Conformation Novel Conformations Activity->Conformation

Key benefits derived from incorporating DL-Norleucine into peptides.

References

Unlocking Peptide Therapeutics: The Stability Advantage of DL-Norleucine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The therapeutic promise of peptides is often hampered by their rapid degradation by endogenous enzymes. A key strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as DL-Norleucine. This guide provides a comprehensive comparison of the enzymatic stability of peptides incorporating DL-Norleucine versus their native counterparts, supported by experimental data and detailed methodologies.

The Strategic Advantage of D-Amino Acids in Peptide Stability

The substitution of naturally occurring L-amino acids with their D-enantiomers, including D-Norleucine, is a well-established method to enhance peptide stability. Proteases, the enzymes responsible for peptide degradation, are stereospecific and primarily recognize L-amino acids. The incorporation of a D-amino acid creates a steric hindrance that prevents the peptide from fitting correctly into the enzyme's active site, thereby dramatically reducing the rate of proteolysis.[1] This enhanced resistance to enzymatic degradation leads to a longer in-vivo half-life, a critical attribute for the development of effective peptide-based therapeutics.[2][3]

While direct quantitative data for DL-Norleucine containing peptides is limited in publicly available literature, the principle of enhanced stability through D-amino acid substitution is widely demonstrated. The following table summarizes representative data from studies comparing the stability of peptides with and without D-amino acid substitutions.

Quantitative Comparison of Peptide Stability

Peptide/Peptide ClassModificationAssay ConditionsHalf-life / % Remaining (L-Amino Acid Peptide)Half-life / % Remaining (D-Amino Acid Peptide)Reference
MUC2 Epitope PeptidePartial D-amino acid substitution50% Human SerumDegraded to 0% within 24 hours>50% remaining after 96 hours[4]
Short PeptidesC-terminal D-amino acid modificationProteinase K0% remaining after 4 hours15% remaining after 24 hours[5]
GLP-1 AnalogFull D-amino acid substitutionProteinase K0% remaining in < 1 hour80% remaining after 6 hours[6]
Cationic Antimicrobial PeptideD-amino acid substitutionTrypsin & Human SerumEfficacy significantly reducedEfficacy maintained[1]

Experimental Protocols

A detailed understanding of the methodologies used to assess enzymatic stability is crucial for interpreting and replicating these findings.

In Vitro Plasma/Serum Stability Assay

Objective: To determine the rate of degradation of a peptide in a biological matrix (plasma or serum) as an indicator of its in vivo enzymatic stability.

Materials:

  • Test peptide (e.g., containing DL-Norleucine)

  • Control peptide (native L-amino acid counterpart)

  • Human or animal plasma/serum (e.g., from Sigma-Aldrich)

  • Trichloroacetic acid (TCA) or Acetonitrile (ACN) for quenching the reaction

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Peptide Incubation: A stock solution of the peptide is diluted in plasma or serum to a final concentration (e.g., 1 mM). The mixture is then incubated at 37°C with gentle shaking.

  • Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution like TCA or ice-cold acetonitrile. This precipitates the plasma proteins.

  • Sample Clarification: The samples are centrifuged at high speed (e.g., 13,000 x g) for a set time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Quantitative Analysis: The supernatant, containing the remaining intact peptide, is analyzed by RP-HPLC or LC-MS/MS. The peak area corresponding to the intact peptide is quantified.

  • Data Analysis: The percentage of intact peptide remaining at each time point is calculated relative to the amount at time zero. The half-life (t½) of the peptide is then determined by fitting the data to a first-order decay model.

Visualizing the Impact of Enhanced Stability

The following diagrams illustrate the experimental workflow for assessing peptide stability and the conceptual impact of this stability on a biological process.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis prep1 Peptide Stock Solution inc Incubate at 37°C prep1->inc prep2 Plasma/Serum prep2->inc t0 T=0 min inc->t0 Collect Aliquots t1 T=x min inc->t1 t2 T=y min inc->t2 t3 T=z min inc->t3 quench Quench Reaction (e.g., Acetonitrile) t0->quench t1->quench t2->quench t3->quench centrifuge Centrifuge quench->centrifuge hplc RP-HPLC or LC-MS/MS Analysis centrifuge->hplc data Data Analysis (Half-life Calculation) hplc->data

Caption: Experimental Workflow for Peptide Stability Assay.

signaling_pathway cluster_peptide Peptide Action cluster_environment Biological Environment cluster_target Target Interaction l_peptide L-Peptide protease Proteases l_peptide->protease Rapid Degradation bacterial_cell Bacterial Cell Membrane l_peptide->bacterial_cell Transient Interaction d_peptide D-Norleucine Peptide (Stabilized) d_peptide->protease Resists Degradation d_peptide->bacterial_cell Sustained Interaction protease->l_peptide disruption Membrane Disruption bacterial_cell->disruption cell_death Cell Death disruption->cell_death

Caption: Conceptual Pathway of a Stabilized Antimicrobial Peptide.

Conclusion

The incorporation of DL-Norleucine, particularly the D-enantiomer, into peptide sequences is a highly effective strategy for enhancing enzymatic stability. This modification significantly increases the peptide's half-life in biological fluids, a crucial factor for improving bioavailability and therapeutic efficacy. The provided experimental protocols and conceptual diagrams offer a framework for researchers to design and evaluate more robust peptide-based therapeutics.

References

A Researcher's Guide to the Validation of Peptides Incorporating Fmoc-DL-Norleucine-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis and validation of custom peptides are paramount. The incorporation of non-natural amino acids like DL-Norleucine (Nle), an isomer of leucine and isoleucine, offers a strategy to enhance peptide stability and modulate biological activity. This guide provides an objective comparison of analytical techniques for the validation of peptide sequence and purity following solid-phase peptide synthesis (SPPS) using Fmoc-DL-Nle-OH. We present supporting experimental data, detailed protocols, and visual workflows to ensure the integrity of your synthetic peptides.

The use of this compound introduces a racemic mixture at the desired position within the peptide sequence, resulting in the synthesis of two diastereomers. The validation process must therefore not only confirm the correct sequence and high purity but also be capable of distinguishing between these stereoisomers. This guide focuses on the three cornerstones of peptide analysis: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Validation Techniques

The choice of analytical technique is critical for the comprehensive validation of peptides containing DL-Norleucine. Each method offers unique advantages in assessing purity, confirming the sequence, and identifying potential side products.

Analytical TechniqueKey Performance MetricComparison with Standard Amino Acid Peptides
Reversed-Phase HPLC (RP-HPLC) Purity (%) and Diastereomer SeparationPeptides containing the DL-Nle racemic mixture will typically show two closely eluting peaks corresponding to the two diastereomers. The resolution of these peaks is dependent on the peptide sequence and chromatographic conditions. The overall purity is calculated by the combined area of these peaks relative to all other peaks.
Mass Spectrometry (MS) Molecular Weight Confirmation (Da)The monoisotopic mass of a peptide containing Nle will be identical to one containing its isomers, Leucine (Leu) or Isoleucine (Ile). Therefore, MS alone cannot differentiate between these isomeric peptides.
Tandem MS (MS/MS) Sequence VerificationFragmentation patterns of Nle-containing peptides are similar to those of Leu/Ile. However, specific fragmentation methods can sometimes differentiate them. Challenges remain in unambiguously distinguishing these isomers based solely on MS/MS data.
NMR Spectroscopy Structural Confirmation and Isomer IdentificationNMR can provide distinct signals for the Nle side chain protons and carbons, allowing for unambiguous confirmation of its incorporation. In some cases, separate signals for the two diastereomers may be observed, confirming the presence of both D- and L-Nle.

Experimental Workflows and Logical Relationships

A systematic workflow is essential for the successful validation of a peptide synthesized with this compound. The following diagram illustrates the key stages, from the initial synthesis to the final characterization.

G cluster_0 Peptide Synthesis & Initial Processing cluster_1 Purification & Purity Assessment cluster_2 Sequence & Structural Validation cluster_3 Final Product SPPS Solid-Phase Peptide Synthesis (with this compound) Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation RP_HPLC Preparative RP-HPLC Precipitation->RP_HPLC Purity_Check Analytical RP-HPLC (Purity & Diastereomer Ratio) RP_HPLC->Purity_Check MS Mass Spectrometry (Molecular Weight Confirmation) Purity_Check->MS NMR NMR Spectroscopy (Structural Confirmation) Purity_Check->NMR MSMS Tandem MS (MS/MS) (Sequence Verification) MS->MSMS Final Validated Nle-Containing Peptide MSMS->Final NMR->Final

Caption: Workflow for the synthesis and validation of a DL-Nle containing peptide.

Detailed Experimental Protocols

Reproducible and accurate validation relies on well-defined experimental protocols. The following sections provide detailed methodologies for the key analytical techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthetic peptide and to separate the two diastereomers resulting from the use of this compound.

Instrumentation:

  • HPLC system with a binary pump, UV detector, and autosampler.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Peptide sample dissolved in Mobile Phase A.

Protocol:

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point. The gradient may need to be optimized to achieve baseline separation of the diastereomers and other impurities.

  • Data Analysis: Integrate the peak areas of the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak(s) relative to the total area of all peaks. The ratio of the two diastereomers can be estimated from the relative areas of their corresponding peaks.

Mass Spectrometry (MS and MS/MS)

Objective: To confirm the molecular weight of the synthesized peptide and to verify its amino acid sequence.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer, preferably with tandem MS (MS/MS) capabilities.

Reagents:

  • For ESI-MS: A solution of 50% acetonitrile and 0.1% formic acid in water.

  • For MALDI-MS: A suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

Protocol:

  • Sample Preparation (ESI-MS): Dilute the purified peptide sample in the ESI-MS solution to a final concentration of approximately 10-100 pmol/µL.

  • MS Analysis:

    • Acquire a full scan mass spectrum in the positive ion mode to determine the molecular weight of the peptide.

    • Compare the experimentally determined monoisotopic mass with the calculated theoretical mass.

  • MS/MS Analysis:

    • Select the precursor ion corresponding to the peptide of interest for fragmentation.

    • Acquire the MS/MS spectrum.

    • Analyze the fragmentation pattern (b- and y-ions) to confirm the amino acid sequence. Pay close attention to the mass difference between adjacent fragment ions to identify each amino acid residue. While Nle, Leu, and Ile have the same mass, specialized fragmentation techniques and careful analysis of immonium ions may provide clues for differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation of the peptide, including the incorporation of the Norleucine residue.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

Reagents:

  • Deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Internal standard (e.g., DSS or TSP).

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in the chosen deuterated solvent to achieve a concentration of 1-5 mM.[1]

  • NMR Experiments:

    • 1D ¹H NMR: Acquire a one-dimensional proton spectrum to get an overall fingerprint of the peptide and to check for major impurities.

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid spin system. The characteristic pattern of cross-peaks for the linear side chain of Norleucine can be used to confirm its presence.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which is crucial for determining the peptide's three-dimensional structure and for sequential assignment of the amino acid residues.

    • ¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, providing chemical shift information for the carbon atoms in the peptide. The chemical shifts of the Nle side chain carbons can serve as a definitive confirmation of its incorporation.

  • Data Analysis: Analyze the chemical shifts and cross-peak patterns in the various NMR spectra to assign the resonances to specific protons and carbons in the peptide sequence. The unique chemical shifts of the Norleucine side chain (distinct from Leucine and Isoleucine) provide conclusive evidence of its successful incorporation.

Conclusion

The validation of peptides synthesized with this compound requires a multi-faceted analytical approach. While RP-HPLC is essential for purity assessment and diastereomer separation, and mass spectrometry is crucial for molecular weight and sequence confirmation, NMR spectroscopy offers the most definitive structural evidence, including the unambiguous identification of the Norleucine residue. By employing these techniques in a complementary fashion and following robust experimental protocols, researchers can ensure the quality and integrity of their Nle-containing peptides for downstream applications in drug discovery and biological research.

References

Spectroscopic Analysis of Fmoc-DL-Nle-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural characteristics of protected amino acids is paramount for successful peptide synthesis and drug design. This guide provides a comparative spectroscopic analysis of (9-Fluorenylmethoxycarbonyl)-DL-norleucine (Fmoc-DL-Nle-OH) and its structurally similar alternatives, supported by experimental data and protocols.

This document delves into the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles of this compound, offering a direct comparison with other commonly used Fmoc-protected amino acids such as Fmoc-L-Leucine-OH and Fmoc-L-Isoleucine-OH. The data presented herein serves as a valuable resource for identity confirmation, purity assessment, and comparative structural analysis.

Comparative Spectroscopic Data

Table 1: ¹H NMR Chemical Shift Data (ppm)

Compoundα-Hβ-Hγ-Hδ-Hε-HFmoc ProtonsNH
This compound ~4.3~1.8, ~1.7~1.3~1.3~0.9~7.2-7.8, ~4.2-4.4~5.2
Fmoc-L-Leucine-OH 4.411.72, 1.561.680.95, 0.89-7.74, 7.58, 7.54, 7.38, 7.30, 4.48, 4.215.21
Fmoc-L-Isoleucine-OH 4.391.961.45, 1.20 (γ-CH2), 0.93 (γ-CH3)0.87-7.74, 7.58, 7.53, 7.38, 7.30, 4.49, 4.215.35

Note: The chemical shifts for this compound are estimated based on the structures of similar amino acids. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC=O (Carboxyl)C=O (Fmoc)α-Cβ-Cγ-Cδ-Cε-CFmoc Carbons
This compound ~176~156~54~32~28~22~14~144, ~141, ~128, ~127, ~125, ~120, ~67, ~47
Fmoc-L-Leucine-OH 176.4156.253.241.524.822.9, 21.9-143.9, 141.3, 127.7, 127.0, 125.2, 119.9, 67.0, 47.2
Fmoc-L-Isoleucine-OH 176.1156.358.937.825.1 (γ-CH2), 15.5 (γ-CH3)11.4-143.9, 141.3, 127.7, 127.0, 125.2, 119.9, 67.0, 47.2

Note: The chemical shifts for this compound are estimated based on the structures of similar amino acids. Actual values may vary depending on the solvent and experimental conditions.

Table 3: FT-IR Absorption Frequencies (cm⁻¹)

Functional GroupAssignmentThis compound (Expected)Fmoc-L-Leucine-OHFmoc-L-Isoleucine-OH
O-H (Carboxylic Acid)Stretching3300-2500 (broad)~3300-2500 (broad)~3300-2500 (broad)
N-H (Amide)Stretching~3300~3310~3320
C-H (Aromatic)Stretching~3100-3000~3060~3070
C-H (Aliphatic)Stretching~2960-2850~2960~2965
C=O (Carboxylic Acid)Stretching~1710~1715~1710
C=O (Urethane)Stretching~1690~1695~1690
C=C (Aromatic)Stretching~1600, ~1480, ~1450~1610, ~1480, ~1450~1605, ~1480, ~1450
C-OStretching~1250~1260~1255
N-HBending~1530~1530~1535

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation and comparison.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is required.

Sample Preparation:

  • Dissolve 5-10 mg of the Fmoc-amino acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent may affect the chemical shifts.

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0 to 12 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with spectra of similar compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Instrumentation: A standard FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid Fmoc-amino acid powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Range: Typically 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32.

Data Analysis:

  • Identify the major absorption bands in the spectrum.

  • Assign these bands to specific functional groups by comparing their frequencies to established correlation charts. Key functional groups for Fmoc-amino acids include O-H (carboxylic acid), N-H (amide), C=O (carboxylic acid and urethane), and aromatic C=C bonds.

Workflow for Spectroscopic Analysis and Comparison

The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of Fmoc-protected amino acids.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Comparative Analysis Sample Fmoc-Amino Acid Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place Solid on ATR Crystal Sample->Prep_IR NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer (ATR Acquisition) Prep_IR->IR_Acq NMR_Proc Fourier Transform Phase Correction Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Identification IR_Acq->IR_Proc NMR_Assign Assign Chemical Shifts (ppm) NMR_Proc->NMR_Assign IR_Assign Assign Functional Groups (cm⁻¹) IR_Proc->IR_Assign Compare_NMR Compare NMR Data (Tables) NMR_Assign->Compare_NMR Compare_IR Compare IR Data (Tables) IR_Assign->Compare_IR Conclusion Structural Confirmation & Purity Assessment Compare_NMR->Conclusion Compare_IR->Conclusion

Caption: Workflow for spectroscopic analysis of Fmoc-amino acids.

Conclusion

The spectroscopic analysis of Fmoc-protected amino acids using NMR and FT-IR is a powerful and essential tool for researchers in peptide chemistry and drug development. While a complete experimental NMR dataset for this compound is not widely available, a comparative analysis with its structural isomers, Fmoc-L-Leucine-OH and Fmoc-L-Isoleucine-OH, provides a strong basis for the interpretation of its expected spectral features. The characteristic IR absorptions further confirm the presence of the key functional moieties. By following the detailed experimental protocols outlined in this guide, researchers can confidently characterize their Fmoc-protected amino acid building blocks, ensuring the integrity and success of their synthetic endeavors.

Assessing the Impact of DL-Norleucine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids is a pivotal strategy in modern peptide drug design, aimed at enhancing therapeutic properties such as stability, potency, and bioavailability. Among these, DL-Norleucine (DL-Nle), a racemic mixture containing both D- and L-isomers of norleucine, offers unique advantages due to its structural and chemical properties. This guide provides an objective comparison of the impact of DL-Norleucine on peptide conformation, supported by experimental data, to inform its application in research and drug development.

Norleucine is an isomer of leucine, featuring a linear n-butyl side chain, which contrasts with the branched isobutyl side chain of leucine.[1] This seemingly subtle difference can significantly influence a peptide's physicochemical properties and its interaction with biological systems.[2][3] DL-Norleucine is often utilized as a substitute for methionine to prevent oxidation, thereby increasing a peptide's shelf-life and stability.[2] The inclusion of the D-enantiomer can confer enhanced resistance to enzymatic degradation.[2]

Comparative Analysis of Peptide Conformation

The introduction of DL-Norleucine into a peptide sequence can induce notable changes in its secondary and tertiary structure. These conformational alterations are critical as they directly impact the peptide's biological activity, including receptor binding and enzymatic inhibition.

Impact on Helical Structures:

The substitution of natural amino acids with norleucine can influence the helical propensity of a peptide. For instance, in a study on the antimicrobial peptide PGLa, the replacement of methionine with norleucine resulted in a peptide with comparable bioactivity and structure in membrane-mimicking environments, as determined by Circular Dichroism (CD) spectropolarimetry.[4] This suggests that for some helical peptides, norleucine can act as a conservative replacement, maintaining the overall helical fold.[4]

In another study involving a lanthanide-binding coiled-coil polypeptide, the substitution of isoleucine with norleucine was found to enhance the thermodynamic stability of the trimeric complex.[5] CD spectroscopy indicated that the norleucine-containing analog formed a more favorable complex, suggesting that the substitution promoted a more pre-organized and stable helical assembly.[5]

Table 1: Quantitative Comparison of Helical Content upon Norleucine Substitution

Peptide SystemOriginal ResidueSubstituted ResidueMethodKey FindingsReference
Antimicrobial Peptide PGLaMethionineNorleucineCD SpectroscopyComparable helical structure in diluted membrane-mimicking environments.[4]
Lanthanide-Binding Coiled-CoilIsoleucineNorleucineCD SpectroscopyEnhanced stability of the trimeric helical complex.[5]

Impact on Beta-Sheet Structures:

While the impact of DL-Norleucine on alpha-helical structures is more commonly documented, its influence on beta-sheet formation is also significant. The linear side chain of norleucine can affect the packing and hydrogen bonding network within a beta-sheet, potentially altering its stability and aggregation propensity. The specific stereochemistry (D or L) of the norleucine residue plays a crucial role in the turn regions that are critical for beta-sheet formation.

Experimental Protocols

Accurate assessment of conformational changes requires robust experimental methodologies. Below are detailed protocols for key techniques used to analyze the structure of peptides containing DL-Norleucine.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used technique to investigate the secondary structure of peptides in solution.

  • Objective: To determine the percentage of α-helix, β-sheet, and random coil structures in a peptide.

  • Methodology:

    • Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region (190-250 nm).[6]

    • Data Acquisition: CD spectra are recorded on a calibrated spectropolarimeter using a quartz cuvette with a pathlength of 0.1 cm.[6] Data is typically collected from 190 to 260 nm.[6]

    • Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ]. The percentage of each secondary structure element is then estimated using deconvolution algorithms.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution information about the three-dimensional structure and dynamics of peptides in solution.

  • Objective: To determine the solution structure of a peptide and identify specific atomic interactions.

  • Methodology:

    • Sample Preparation: Peptides are dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of approximately 1 mM.[8]

    • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.

    • Structure Calculation: Resonance assignments are made, and distance restraints derived from NOESY spectra are used to calculate an ensemble of 3D structures.[8]

X-ray Crystallography

X-ray crystallography can provide a static, high-resolution atomic model of a peptide in its crystalline state.

  • Objective: To determine the precise three-dimensional structure of a peptide.

  • Methodology:

    • Crystallization: The peptide is crystallized by slowly varying the solvent conditions to induce the formation of a well-ordered crystal lattice.

    • Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.

    • Structure Determination: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined and refined.[9]

Visualizing the Impact: Workflows and Pathways

The conformational state of a peptide is intrinsically linked to its function. A change in conformation due to the incorporation of DL-Norleucine can alter its binding affinity for a receptor, thereby modulating downstream signaling pathways.

G cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_comparison Comparative Assessment Parent Parent Peptide (e.g., with Leu/Met) CD Circular Dichroism (CD) - Secondary Structure % Parent->CD NMR NMR Spectroscopy - 3D Structure - Dynamics Parent->NMR XRay X-ray Crystallography - Atomic Resolution Structure Parent->XRay Nle_Peptide DL-Norleucine Peptide Nle_Peptide->CD Nle_Peptide->NMR Nle_Peptide->XRay Data Quantitative Data - Helicity, Sheet Content - Dihedral Angles CD->Data NMR->Data Model Structural Models XRay->Model Data->Model

G cluster_receptor G-Protein Coupled Receptor (GPCR) cluster_signaling Intracellular Signaling Native Native Conformation (e.g., with Leucine) GPCR GPCR Native->GPCR Optimal Binding Altered Altered Conformation (with DL-Norleucine) Altered->GPCR Altered Binding (Increased/Decreased Affinity) G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

The diagrams above illustrate a typical workflow for assessing the conformational impact of DL-Norleucine substitution and a conceptual model of how such changes can influence a signaling pathway. The binding of a peptide ligand to a G-protein coupled receptor (GPCR) is highly dependent on the peptide's three-dimensional structure.[10] A conformational shift induced by DL-Norleucine can either enhance or diminish the binding affinity, leading to a modified intracellular response.[10]

Conclusion

The incorporation of DL-Norleucine is a valuable tool for modulating peptide conformation and enhancing stability. Its linear side chain and the presence of both D and L isomers can influence secondary structure, leading to peptides with altered biological activities. As demonstrated by comparative studies using CD spectroscopy and other biophysical techniques, the impact of DL-Norleucine substitution is context-dependent and can range from subtle to significant. A thorough conformational analysis, utilizing the experimental protocols outlined in this guide, is essential for the rational design of DL-Norleucine-containing peptides with optimized therapeutic profiles.

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-DL-Nle-OH: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Fmoc-DL-Nle-OH Disposal

The cardinal rule for the disposal of this compound and its associated waste is to treat them as hazardous chemical waste.[1][2][3] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular solid waste containers.[1][4] Consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure compliance with all local, state, and federal regulations.[2][5]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure risks.[3][4]

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, to prevent skin contact.[1][4]
Body Protection A laboratory coat or other protective clothing is necessary to prevent skin contact.[4]
Respiratory Protection If there is a risk of generating dust, a NIOSH-approved respirator or a particle filter respirator (N95 type) is recommended.[1][4]

Step-by-Step Disposal Protocols

The proper disposal of this compound requires the segregation of different waste streams: solid waste, liquid waste, and contaminated materials.

Disposal of Solid this compound Waste

This protocol applies to unused, expired, or contaminated solid this compound.

  • Segregation : Keep solid this compound waste separate from other chemical waste to prevent unintended reactions.[3][4]

  • Containerization : Place all solid waste into a designated, compatible, and sealable hazardous waste container.[1][2] The container should be clearly labeled.

  • Labeling : The label on the waste container must include "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's waste management program.[3][4]

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[4][5]

  • Final Disposal : Arrange for the pickup and disposal of the waste container through your institution's certified chemical waste disposal program.[2][4][5]

Disposal of Liquid Waste Streams Containing this compound

Liquid waste is generated from various experimental procedures, including synthesis and deprotection steps.

  • Collection : Collect all liquid waste, including reaction mixtures and wash solvents, in a dedicated, sealed, and properly labeled hazardous waste container.[4][5]

  • Segregation : Do not mix liquid waste streams containing this compound with incompatible waste, such as acidic waste, to avoid violent chemical reactions.[1] Depending on the solvents used, it may be necessary to segregate halogenated and non-halogenated solvent waste.[4]

  • Labeling : The liquid waste container must be clearly labeled as "Hazardous Waste" and list all chemical constituents.[3][5]

  • Storage and Disposal : Store the sealed container in the designated hazardous waste area and arrange for disposal through your institution's EHS department or licensed chemical waste disposal contractor.[3][5]

Disposal of Contaminated Materials

Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.[2][4]

  • Collection : Collect all contaminated disposable items, such as gloves, weighing paper, pipette tips, and paper towels, in a designated and clearly labeled hazardous waste container or bag.[2][4]

  • Final Disposal : Dispose of the container of contaminated materials through your institution's hazardous waste management program.

Emergency Procedures: Spill Management

In the event of a spill, adhere to the following protocol:

  • Evacuate and Ventilate : Ensure the area is well-ventilated to disperse any dust or vapors.[3]

  • Containment : For small dry spills, avoid creating dust.[5] Carefully sweep or scoop the material into a labeled hazardous waste container.[3][5]

  • Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[3][5]

  • Waste Collection : Collect all cleaning materials as hazardous waste.[3][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.

This compound Disposal Workflow cluster_start cluster_waste_type cluster_solid cluster_liquid cluster_contaminated cluster_end start Identify this compound Waste waste_type What is the form of the waste? start->waste_type solid_waste Solid Waste (Unused, Expired, Contaminated) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Solvents) waste_type->liquid_waste Liquid contaminated_materials Contaminated Materials (Gloves, Weighing Paper, etc.) waste_type->contaminated_materials Contaminated Materials solid_proc 1. Segregate from other waste. 2. Place in a sealed, labeled container. 3. Label as 'Hazardous Waste: this compound'. solid_waste->solid_proc storage Store in Designated Hazardous Waste Area solid_proc->storage liquid_proc 1. Collect in a dedicated, sealed container. 2. Segregate from incompatible waste (e.g., acids). 3. Label as 'Hazardous Waste' and list all components. liquid_waste->liquid_proc liquid_proc->storage contaminated_proc 1. Collect in a designated, labeled hazardous waste bag or container. contaminated_materials->contaminated_proc contaminated_proc->storage disposal Arrange for Disposal via Institution's EHS Department storage->disposal

References

Personal protective equipment for handling Fmoc-DL-Nle-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling Fmoc-DL-Nle-OH (CAS 144701-20-2), a key reagent in peptide synthesis. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Summary of Safety and Physical Data

Proper handling of this compound requires an understanding of its physical and chemical properties, as well as its potential hazards. The following table summarizes key data for this compound.

PropertyValue
Molecular Formula C₂₁H₂₃NO₄
Molecular Weight 353.41 g/mol
Appearance White solid
Melting Point 146-153 °C[]
Solubility Soluble in organic solvents such as Dimethylformamide (DMF) and Dichloromethane (DCM).
Hazard Class Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)
Storage Temperature Store at room temperature.

Operational Plan: Handling and Use in Solid-Phase Peptide Synthesis

The following protocol outlines the standard procedure for the use of this compound in solid-phase peptide synthesis (SPPS).

Personal Protective Equipment (PPE)

Before beginning any work with this compound, ensure all personnel are equipped with the following PPE:

  • Eye Protection : Chemical safety goggles.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).

  • Body Protection : Laboratory coat.

  • Respiratory Protection : Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.

Experimental Protocol: Coupling of this compound

This protocol describes a single coupling cycle for incorporating this compound into a peptide sequence on a solid support.

  • Resin Swelling : Swell the resin (e.g., Wang or Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.[2][3]

  • Fmoc Deprotection :

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 3-5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[2][3]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[3]

  • Amino Acid Activation and Coupling :

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.[3]

    • Add an organic base such as N,N-Diisopropylethylamine (DIPEA; 6-10 equivalents) to the amino acid solution to pre-activate it for 1-2 minutes.[3]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.[3]

  • Washing :

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.[3]

  • Cycle Repetition : Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

experimental_workflow cluster_prep Preparation cluster_coupling Coupling cluster_wash Washing cluster_next Next Cycle A 1. Swell Resin in DMF B 2. Fmoc Deprotection with 20% Piperidine/DMF A->B 30-60 min C 3. Activate this compound with Coupling Reagent & DIPEA B->C Wash 5-7x with DMF D 4. Couple to Resin C->D 1-2 min pre-activation E 5. Wash with DMF D->E 1-2 hours agitation F 6. Wash with DCM E->F 3-5x G Repeat for Next Amino Acid F->G 3-5x G->B Start next cycle

Caption: Workflow for a single coupling cycle of this compound in SPPS.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment. All waste materials should be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste :

    • Collect unused or expired this compound, contaminated personal protective equipment (gloves, weigh boats), and any spill cleanup materials in a designated, clearly labeled, and sealable container for solid hazardous waste.

  • Liquid Waste :

    • Solutions containing this compound, as well as solvents from washing steps (DMF, DCM), and the piperidine solution from the deprotection step, should be collected in a separate, labeled, and sealed container for liquid hazardous waste.

    • Important : Do not mix acidic and basic waste streams. The piperidine deprotection solution is basic and should be collected in its own designated container.

Disposal Procedure
  • Labeling : Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and indicate whether it is solid or liquid waste.

  • Storage : Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.

  • Final Disposal : Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

disposal_workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal A Unused this compound & Contaminated Solids C Solid Hazardous Waste Container A->C B Liquid Solutions from Synthesis & Washes D Liquid Hazardous Waste Container B->D E Label Container: 'Hazardous Waste - Solid' C->E F Label Container: 'Hazardous Waste - Liquid' D->F G Store in Designated Waste Area E->G F->G H Contact EHS for Pickup and Disposal G->H

Caption: Logical workflow for the disposal of this compound waste.

First Aid Measures

In case of exposure to this compound, follow these first aid procedures immediately:

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Skin Contact : Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • Ingestion : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.